(3,4,5-Triiodophenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3,4,5-triiodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMRYPUNHUWEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)I)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694783 | |
| Record name | (3,4,5-Triiodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52273-53-7 | |
| Record name | (3,4,5-Triiodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4,5-triiodophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4,5-Triiodobenzyl Alcohol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4,5-Triiodobenzyl alcohol (CAS Number: 52273-53-7), a halogenated aromatic alcohol with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer in-depth, field-proven insights into its synthesis, properties, and applications, grounded in established scientific principles.
Core Molecular Characteristics
3,4,5-Triiodobenzyl alcohol is a unique molecule characterized by a benzyl alcohol core heavily substituted with three iodine atoms at the 3, 4, and 5 positions of the phenyl ring. This high degree of iodination imparts specific and valuable properties to the compound, most notably its high electron density and potential for use in radiopaque materials.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52273-53-7 | |
| Molecular Formula | C₇H₅I₃O | --INVALID-LINK-- |
| Molecular Weight | 485.83 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General chemical principles |
Synthesis of 3,4,5-Triiodobenzyl Alcohol: A Validated Approach
While direct iodination of benzyl alcohol typically yields a mixture of ortho- and para-substituted products, a more regioselective and reliable synthesis of 3,4,5-Triiodobenzyl alcohol can be achieved through the reduction of its corresponding carboxylic acid, 3,4,5-triiodobenzoic acid. This method, adapted from established reductions of aromatic carboxylic acids, offers high yields and purity.[1]
Reaction Scheme
Caption: Synthesis of 3,4,5-Triiodobenzyl alcohol via reduction of the corresponding benzoic acid.
Detailed Experimental Protocol
Objective: To synthesize 3,4,5-Triiodobenzyl alcohol by the reduction of 3,4,5-triiodobenzoic acid using a borane-tetrahydrofuran complex.
Materials:
-
3,4,5-Triiodobenzoic acid
-
Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 3,4,5-triiodobenzoic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution dropwise from the dropping funnel to the stirred solution of the benzoic acid.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess BH₃-THF by the slow, dropwise addition of absolute ethanol, followed by the dropwise addition of deionized water.[1]
-
Workup: Remove the THF from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add diethyl ether and a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4,5-Triiodobenzyl alcohol. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 3,4,5-Triiodobenzyl alcohol is expected to be simple and characteristic.
-
Aromatic Protons: A singlet in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two equivalent protons at the 2 and 6 positions of the phenyl ring.
-
Benzylic Protons: A singlet in the benzylic region (δ 4.5-5.0 ppm), corresponding to the two protons of the -CH₂OH group.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will vary depending on the concentration and solvent, corresponding to the -OH proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation.
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 120-150 ppm): one for the two equivalent carbons at positions 2 and 6, one for the carbon at position 1 (bearing the -CH₂OH group), one for the carbon at position 4 (bearing an iodine atom), and one for the two equivalent carbons at positions 3 and 5 (bearing iodine atoms).
-
Benzylic Carbon: A signal in the benzylic region (δ 60-70 ppm) corresponding to the -CH₂OH carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the hydroxyl and aromatic functionalities.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Weak to medium absorptions just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium absorptions between 2850-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.
-
C-I Stretch: Absorptions in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 486. The fragmentation pattern will likely involve the loss of a hydrogen atom, a hydroxyl radical, and cleavage of the C-I bonds.
Applications in Drug Development and Materials Science
The high iodine content of 3,4,5-Triiodobenzyl alcohol makes it a prime candidate for applications where radiopacity is desired.
Development of Radiopaque Polymeric Biomaterials
One of the most promising applications of 3,4,5-Triiodobenzyl alcohol is as an initiator for the ring-opening polymerization of cyclic lactones, such as lactide and glycolide, to create biodegradable and radiopaque polymers.[2] These materials are of great interest for medical devices like stents and for drug delivery systems, where visualization by X-ray is crucial.
Caption: Workflow for the synthesis of radiopaque polymers using 3,4,5-Triiodobenzyl alcohol as an initiator.
The hydroxyl group of 3,4,5-Triiodobenzyl alcohol acts as the initiating site for the polymerization, covalently incorporating the triiodinated phenyl moiety into the polymer backbone.[2] This intrinsic radiopacity is a significant advantage over materials that require the physical mixing of radiopaque agents, which can compromise the mechanical properties of the polymer.
A Versatile Scaffold in Medicinal Chemistry
Beyond its use in radiopaque materials, the 3,4,5-triiodobenzyl scaffold is a valuable building block in medicinal chemistry. The iodine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs. The benzyl alcohol functionality can also be easily modified, for example, by oxidation to the corresponding aldehyde or acid, or by conversion to an ether or ester.
Safety and Handling
While a specific safety data sheet for 3,4,5-Triiodobenzyl alcohol is not widely available, its handling precautions can be inferred from data on benzyl alcohol and other halogenated aromatic compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Toxicology: Benzyl alcohol itself can be harmful if swallowed or inhaled and can cause serious eye irritation.[3] Studies on benzyl alcohol have also indicated potential cytotoxicity, including necrosis and apoptosis in certain cell lines.[5][6][7] It is prudent to assume that 3,4,5-Triiodobenzyl alcohol may have similar or potentially enhanced toxicological properties due to the presence of iodine.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
3,4,5-Triiodobenzyl alcohol is a highly functionalized molecule with significant, yet not fully exploited, potential in research and development. Its straightforward synthesis from the corresponding benzoic acid, coupled with its inherent radiopacity and versatility as a chemical scaffold, makes it an attractive tool for both materials scientists and medicinal chemists. As the demand for advanced biomaterials and novel drug candidates continues to grow, a deeper exploration of the chemistry and applications of 3,4,5-Triiodobenzyl alcohol is warranted.
References
- 1. CN110372484B - Radiopaque polyvinyl alcohol microspheres - Google Patents [patents.google.com]
- 2. US20050036946A1 - Radio-opaque compounds, compositions containing same and methods of their synthesis and use - Google Patents [patents.google.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Mechanisms underlying benzyl alcohol cytotoxicity (triamcinolone acetonide preservative) in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physicochemical Characteristics of (3,4,5-Triiodophenyl)methanol
Abstract: (3,4,5-Triiodophenyl)methanol is a heavily halogenated aromatic alcohol of significant interest to the scientific community, particularly those in drug development and materials science. Its unique structure, characterized by a benzene ring symmetrically substituted with three high-atomic-mass iodine atoms and a reactive primary alcohol functional group, imparts a distinct set of physicochemical properties. This guide provides an in-depth analysis of these characteristics, offering field-proven insights into its analytical characterization, synthesis, reactivity, and safe handling. The content herein is structured to serve as a practical and authoritative resource for researchers leveraging this versatile chemical intermediate.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 3,4,5-Triiodobenzyl alcohol, is a crystalline solid whose utility is fundamentally derived from its high molecular weight and density, coupled with the reactivity of its benzyl alcohol moiety. The three iodine atoms dominate the molecular structure, creating a highly electron-rich and sterically hindered aromatic system. This substitution pattern is critical to its potential applications, for instance, as a building block for X-ray contrast media, where high electron density is a prerequisite.
The primary alcohol group provides a versatile handle for subsequent chemical modifications, such as oxidation, esterification, or etherification, allowing for the integration of this dense tri-iodophenyl scaffold into larger, more complex molecular architectures.
Table 1: Key Identifiers and Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 52273-53-7 | [1][2][3] |
| Molecular Formula | C₇H₅I₃O | [3][4][5] |
| Molecular Weight | 485.83 g/mol | [1][5] |
| Density | 2.866 g/cm³ | [5] |
| InChIKey | ZEMRYPUNHUWEPE-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C1=C(C=C(C(=C1I)I)I)CO | [3][4] |
| Purity (Typical) | ≥95% | [1][6] |
| Predicted XlogP | 3.0 | [4] |
| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [2] |
Synthesis and Structural Elucidation
The reliable use of this compound in research and development hinges on verifiable synthesis routes and comprehensive analytical characterization to confirm its identity and purity.
Synthetic Strategy: A Logical Approach
While multiple synthetic pathways can be envisioned, a common and efficient laboratory-scale synthesis involves the reduction of a more readily available precursor, 3,4,5-triiodobenzoic acid, or its corresponding aldehyde. The reduction of the carboxylic acid is a robust and high-yielding transformation.
Causality of Experimental Choice: This two-step approach (acid to ester, then to alcohol) is often preferred over direct acid reduction because ester reductions with reagents like lithium aluminum hydride (LiAlH₄) are typically cleaner and easier to control, minimizing side reactions. The initial esterification also aids in purification of the intermediate.
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization Workflow
Confirming the structure and purity of the final compound is a non-negotiable step. A multi-technique approach ensures the highest degree of confidence.
Workflow Rationale: This sequence—from crude analysis (TLC) to definitive structural confirmation (NMR, MS) and quantitative purity assessment (HPLC)—represents a self-validating system. Each step provides evidence that is corroborated by the next, ensuring the material meets the stringent requirements for drug development.
Caption: A standard analytical workflow for compound validation.
Predicted Spectroscopic Signatures
While experimental spectra should always be acquired, the expected data provides a crucial reference for confirmation.
-
¹H NMR: The chemical equivalence of the two aromatic protons results in a characteristic singlet, expected in the aromatic region (δ 7.5-8.5 ppm). The benzylic methylene protons (-CH₂OH) will also appear as a singlet (δ 4.5-5.0 ppm). The hydroxyl proton will be a broad singlet whose position is concentration and solvent-dependent.[7][8]
-
¹³C NMR: The spectrum will be defined by signals for the benzylic carbon (δ ~60-65 ppm) and four distinct aromatic carbon signals: C-1 (bearing the CH₂OH), C-2/6 (bearing H), C-3/5 (bearing I), and C-4 (bearing I). The carbons bonded to iodine will be significantly shifted.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) will be observed at m/z ≈ 486. A key diagnostic feature will be the isotopic pattern confirming the presence of three iodine atoms.
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm functional groups: a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and a C-O stretch (~1000-1050 cm⁻¹).
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To develop a reliable HPLC method to determine the purity of synthesized this compound.
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector. Ensure the system is purged and equilibrated.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point due to the compound's moderate polarity.
-
Mobile Phase Preparation: Prepare two solvents:
-
Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.
-
Rationale: The TFA acidifies the mobile phase to ensure the hydroxyl group is protonated, leading to sharper, more symmetrical peaks.
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B (re-equilibration)
-
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The target is typically ≥95%.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of both the alcohol and the carbon-iodine bonds.
-
Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to 3,4,5-triiodobenzaldehyde using mild reagents like pyridinium chlorochromate (PCC) or further to 3,4,5-triiodobenzoic acid with stronger oxidants like potassium permanganate. It is also a substrate for esterification and etherification reactions.
-
Reactions at the C-I Bonds: The iodine substituents can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable building block for constructing complex molecules where a poly-iodinated phenyl core is desired.
Potential Applications:
-
Pharmaceutical Development: Its high iodine content makes it an attractive scaffold for the development of novel X-ray contrast agents. The alcohol moiety allows for conjugation to targeting vectors or solubilizing groups.[9]
-
Materials Science: The high density and refractive index imparted by the iodine atoms make it a candidate for incorporation into specialty polymers and high-performance plastics.[9]
-
Organic Synthesis: It serves as a versatile intermediate for introducing the 3,4,5-triiodophenyl group into a target molecule.[7]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that require appropriate control measures.[2]
Table 2: GHS Hazard and Precautionary Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Safe Handling Protocols:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields.[10][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[12]
-
Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[10]
-
-
Handling Procedures: Avoid generating dust.[12] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[2][11]
Conclusion
This compound is a specialized chemical intermediate with a well-defined physicochemical profile. Its high density, predictable spectroscopic signatures, and dual reactivity at the alcohol and iodo-substituted positions make it a valuable tool for advanced applications in medicinal chemistry and materials science. Adherence to rigorous analytical validation and strict safety protocols is paramount to harnessing its full potential in a research and development setting.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. achmem.com [achmem.com]
- 3. 3,4,5-三碘苯甲醇 ,52273-53-7 _ChemCD_index [cn.chemcd.com]
- 4. PubChemLite - this compound (C7H5I3O) [pubchemlite.lcsb.uni.lu]
- 5. canbipharm.com [canbipharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. (3,4,5-trioctadecoxyphenyl)methanol | Benchchem [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. The Versatile World of Triphenylmethanol: Applications and Innovations_Chemicalbook [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to (3,4,5-Triiodophenyl)methanol: Molecular Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4,5-Triiodophenyl)methanol, a halogenated aromatic alcohol, represents a key structural motif in medicinal chemistry and organic synthesis. Its heavily substituted phenyl ring, adorned with three iodine atoms, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutic agents and molecular probes. The presence of iodine atoms can influence a molecule's size, lipophilicity, and metabolic stability, and can also serve as a handle for further chemical modifications, such as cross-coupling reactions. This technical guide provides a comprehensive overview of the molecular structure, weight, and key properties of this compound, offering a foundational understanding for its application in research and development.
Molecular Structure and Weight
This compound, also known as 3,4,5-triiodobenzyl alcohol, possesses a straightforward yet impactful molecular architecture. The core of the molecule is a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and three iodine atoms at the 3, 4, and 5 positions.
The molecular formula of this compound is C₇H₅I₃O.[1] Based on this formula, the calculated molecular weight is approximately 485.83 g/mol .[1][2] The precise monoisotopic mass is 485.7475 Da.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for various applications. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3,4,5-Triiodobenzyl alcohol | [1][2] |
| CAS Number | 52273-53-7 | [2] |
| Molecular Formula | C₇H₅I₃O | [1][2] |
| Molecular Weight | 485.83 g/mol | [1][2] |
| Density | 2.866 g/cm³ | [2] |
| Purity | Typically ≥95% | N/A |
Synthesis and Reactivity
The reactivity of this compound is primarily dictated by the hydroxymethyl group and the iodinated aromatic ring. The alcohol functionality can undergo typical reactions of primary alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification. The aryl iodide moieties are particularly valuable in synthetic chemistry, serving as versatile handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the facile introduction of diverse substituents onto the phenyl ring, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Applications in Research and Drug Development
Iodinated compounds play a significant role in medicinal chemistry. The introduction of iodine can modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, the increased lipophilicity can enhance membrane permeability, while the steric bulk of the iodine atoms can influence binding to biological targets.
Although specific applications of this compound are not extensively documented in readily available literature, its structural features suggest its utility as a building block in the synthesis of:
-
Bioactive Molecules: The tri-iodinated phenyl motif can be incorporated into larger molecules to explore its impact on biological activity. The iodine atoms can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.
-
Radiolabeled Tracers: While not inherently radioactive, the presence of stable iodine atoms makes it a suitable precursor for the synthesis of radiolabeled analogues using radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I). Such radiotracers are invaluable tools in preclinical and clinical imaging studies (e.g., SPECT and PET) to investigate drug distribution and target engagement.
-
Molecular Probes: The high electron density of the iodine atoms can be exploited in the design of probes for various analytical techniques.
Safety and Handling
This compound should be handled with care in a laboratory setting. Based on available safety data for similar compounds, it is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with significant potential in the fields of medicinal chemistry and organic synthesis. Its well-defined molecular structure, characterized by a tri-iodinated phenyl ring and a reactive hydroxymethyl group, provides a versatile platform for the design and synthesis of novel compounds. A thorough understanding of its physicochemical properties, reactivity, and potential applications is crucial for researchers and scientists seeking to leverage this compound in their drug discovery and development endeavors.
References
Introduction to (3,4,5-Triiodophenyl)methanol: A Molecule of Interest
An In-Depth Technical Guide to the Spectroscopic Characterization of (3,4,5-Triiodophenyl)methanol
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound this compound. As a key building block in various fields of chemical synthesis, a thorough understanding of its structural verification is paramount for researchers, scientists, and professionals in drug development. This document is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations for this specific molecule.
This compound, with a molecular weight of 485.83 g/mol and CAS number 52273-53-7, is a heavily substituted aromatic alcohol.[1][2] The presence of three large, electron-withdrawing iodine atoms on the phenyl ring significantly influences its chemical and physical properties, including its reactivity and spectroscopic behavior. Accurate characterization is the cornerstone of its application in complex syntheses, ensuring the integrity of downstream products. This guide will delve into the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, providing a predictive framework for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy: A Tale of Two Signals
The proton NMR spectrum of this compound is predicted to be remarkably simple due to the molecule's high degree of symmetry.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence the chemical shift of the hydroxyl proton.[3]
-
Referencing: Use tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.[3]
-
Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
Expected Spectral Features:
Due to the C₂ᵥ symmetry of the phenyl ring, the two aromatic protons are chemically and magnetically equivalent. This leads to a simplified spectrum.
-
Aromatic Protons (H-2, H-6): A single signal is expected for the two equivalent aromatic protons. The strong deshielding effect of the three iodine atoms will shift this signal significantly downfield, likely in the range of δ 7.5 - 8.5 ppm . This signal will appear as a singlet because there are no adjacent protons to couple with.
-
Methylene Protons (-CH₂OH): The two protons of the benzylic methylene group will also be equivalent and will appear as a singlet . Their chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group, typically appearing in the range of δ 4.5 - 5.0 ppm .
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet anywhere from δ 1.5 - 5.5 ppm . Shaking the sample with a drop of D₂O will cause this signal to disappear, confirming its identity.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering further structural confirmation.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that results in each unique carbon appearing as a singlet.
Expected Spectral Features:
The symmetry of the molecule reduces the number of expected signals in the ¹³C NMR spectrum to four.
-
Aromatic Carbons (C-2, C-6): These two equivalent carbons will produce a single signal. They are directly attached to protons and will appear in the typical aromatic region, estimated around δ 135 - 145 ppm .
-
Iodinated Aromatic Carbons (C-3, C-4, C-5): The three carbons directly bonded to iodine will have their signals shifted to a much higher field (upfield) due to the "heavy atom effect" of iodine. A single signal is expected for the equivalent C-3 and C-5 carbons, and a separate signal for C-4. These are expected in the range of δ 90 - 100 ppm .
-
Quaternary Aromatic Carbon (C-1): The carbon atom attached to the methylene group is a quaternary carbon and will likely have a lower intensity signal, predicted to be in the range of δ 145 - 155 ppm .
-
Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected in the aliphatic region, typically around δ 60 - 70 ppm .
Predicted NMR Data Summary
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic (H-2, H-6) | δ 7.5 - 8.5 ppm (s, 2H) | δ 135 - 145 ppm |
| Methylene (-CH₂OH) | δ 4.5 - 5.0 ppm (s, 2H) | δ 60 - 70 ppm |
| Hydroxyl (-OH) | δ 1.5 - 5.5 ppm (br s, 1H) | - |
| Aromatic (C-1) | - | δ 145 - 155 ppm |
| Aromatic (C-3, C-5) | - | δ 90 - 100 ppm |
| Aromatic (C-4) | - | δ 90 - 100 ppm |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Protocol:
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques for this molecule.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.
Expected Mass Spectrum:
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In positive ion mode, the protonated molecule ([M+H]⁺) would be expected at m/z 486.8 . In negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed at m/z 484.8 . The most crucial piece of information is the accurate mass, which should match the calculated exact mass of the molecule (C₇H₅I₃O).
-
Isotopic Pattern: A key feature will be the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so the primary source of isotopes will be from ¹³C.
-
Fragmentation: The most likely fragmentation pathway involves the loss of the hydroxyl group or water, followed by fragmentation of the aromatic ring. A significant fragment would be the triiodobenzyl cation at m/z 469 , resulting from the loss of a hydroxyl radical.
Predicted Mass Spectrometry Data Summary
| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| [M+H]⁺ | 486.8 | - |
| [M-H]⁻ | - | 484.8 |
| [M-OH]⁺ | 469.8 | - |
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR and mass spectrometry. The predicted data, characterized by a simple yet informative NMR spectrum and a clear molecular ion peak in the mass spectrum, provides a robust fingerprint for this compound. By understanding the underlying principles that govern these spectral features, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the success of their synthetic endeavors.
References
Solubility Profiling of 3,4,5-Triiodobenzyl Alcohol: An Experimental Framework for Drug Development Professionals
An In-Depth Technical Guide for the Research Scientist
Abstract
3,4,5-Triiodobenzyl alcohol (CAS No. 52273-53-7) is a heavily substituted aromatic alcohol with potential applications as a high-density intermediate in pharmaceutical synthesis and materials science. Despite its relevance, a comprehensive public dataset on its physicochemical properties, particularly its solubility in common organic solvents, is conspicuously absent. This technical guide provides a complete experimental framework for researchers to systematically determine the solubility profile of this compound. We present detailed, field-proven protocols for both qualitative and quantitative solubility assessment, leveraging the industry-standard shake-flask method. Furthermore, this guide details robust analytical methodologies for concentration determination, including UV-Vis spectroscopy and a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This document is designed not as a repository of known data, but as a practical "how-to" guide for generating reliable, publication-quality solubility data, enabling informed decisions in process chemistry, formulation development, and synthetic route optimization.
Introduction and Strategic Importance
3,4,5-Triiodobenzyl alcohol, with the chemical structure C₇H₅I₃O and a molecular weight of 485.83 g/mol , represents a class of compounds of significant interest to the drug development and specialty chemicals industries.[1][2] Its high molecular mass, conferred by three iodine atoms on the phenyl ring, makes it a valuable synthon for introducing density or radiopaque properties into larger molecules. Its utility is analogous to other substituted benzyl alcohols, such as 3,4,5-trimethoxybenzyl alcohol, which serve as key intermediates in the synthesis of complex pharmaceuticals.[3][4]
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that governs every stage of the development lifecycle, from synthesis and purification to formulation and bioavailability. A lack of reliable solubility data presents a significant bottleneck, hindering process scale-up, preventing rational solvent selection for crystallization, and complicating formulation efforts.
Given the absence of published solubility data for 3,4,5-Triiodobenzyl alcohol, this guide provides the necessary theoretical foundation and practical, step-by-step protocols to empower the research scientist to generate this crucial dataset in-house.
Molecular Structure Analysis and Solubility Predictions
A molecule's solubility is a direct consequence of its structural and electronic features. The case of 3,4,5-Triiodobenzyl alcohol is a classic study in competing intermolecular forces.
-
Polar Head Group: The primary alcohol (-CH₂OH) moiety is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar, protic solvents like water and alcohols.[5]
-
Nonpolar Aryl Body: The benzene ring, substituted with three large, electron-rich iodine atoms, constitutes a massive, nonpolar, and hydrophobic region. This dominates the molecular surface area and mass.
Causality-Based Prediction: While the parent compound, benzyl alcohol, exhibits moderate water solubility (~4 g/100 mL) due to its hydroxyl group, the addition of three heavy iodine atoms drastically increases the molecule's hydrophobicity (lipophilicity).[6] This is analogous to highly substituted hydrophobic benzyl alcohols, such as 3,4,5-tris(octadecyloxy)benzyl alcohol, which are known to be soluble in non-polar solvents like dichloromethane but insoluble in polar solvents like methanol.
Therefore, we can confidently predict that 3,4,5-Triiodobenzyl alcohol will exhibit:
-
Poor to negligible solubility in highly polar protic solvents like water.
-
Moderate solubility in polar aprotic solvents (e.g., acetone, acetonitrile) that can engage in dipole-dipole interactions but not donate hydrogen bonds.
-
Good to excellent solubility in nonpolar or weakly polar solvents (e.g., dichloromethane, toluene, tetrahydrofuran) where van der Waals forces are the primary mode of interaction.
It is critical to note that fundamental physical properties, such as a verified melting point, are not available in the public domain for this specific isomer. The determination of the melting point is a prerequisite for any serious study, as it confirms the purity and identity of the starting material.
Experimental Workflow for Comprehensive Solubility Determination
A robust determination of solubility follows a two-stage process: a rapid qualitative assessment to understand the general behavior, followed by a rigorous quantitative measurement to obtain precise values.
Protocol: Qualitative Solubility Assessment
This rapid method provides an initial classification of the compound's solubility across a spectrum of solvents.
Materials:
-
3,4,5-Triiodobenzyl Alcohol
-
Set of 13x100 mm glass test tubes with caps
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
-
Test Solvents: Water (Type 1), Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane (DCM), Toluene, Hexane.
Procedure:
-
Accurately weigh 10 mg (± 0.2 mg) of 3,4,5-Triiodobenzyl alcohol into a clean, dry test tube.
-
Add 1.0 mL of the first test solvent using a calibrated pipette.
-
Cap the tube securely and vortex vigorously for 60 seconds.
-
Allow the tube to stand for 5 minutes.
-
Visually inspect the solution against a dark background.
-
Record the observation based on the following criteria:
-
Soluble: No solid particles are visible; the solution is clear.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The solid appears largely unchanged.
-
-
Repeat steps 1-6 for each solvent.
Trustworthiness Check: This protocol is self-validating. The use of a fixed solute-to-solvent ratio (10 mg/mL) provides a consistent baseline. If a compound is deemed "soluble" at this concentration, it confirms its solubility is at least 10 mg/mL.
Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
3,4,5-Triiodobenzyl Alcohol (crystalline solid)
-
Scintillation vials or glass flasks with Teflon-lined caps
-
Orbital shaker with temperature control
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Calibrated pipettes and volumetric flasks
-
Analytical balance
Procedure:
-
Add an excess amount of solid 3,4,5-Triiodobenzyl alcohol to several vials (e.g., 50-100 mg per vial). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Add a precise volume of the desired solvent to each vial (e.g., 5.0 mL).
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C) and moderate agitation speed (e.g., 150 rpm).
-
Allow the slurries to equilibrate for at least 24 hours. For compounds that may have slow dissolution kinetics, 48 hours is recommended.
-
After equilibration, remove the vials and let them stand for 30 minutes in a temperature-controlled bath to allow coarse particles to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifuge: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same constant temperature.
-
Filter: Directly filter the slurry using a syringe fitted with a solvent-compatible 0.22 µm filter. Discard the first 0.5 mL of filtrate to saturate the filter membrane.
-
-
Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 1.0 mL) into a pre-weighed volumetric flask.
-
Dilute the sample with an appropriate solvent (usually the mobile phase for HPLC or a miscible solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of 3,4,5-Triiodobenzyl alcohol in the diluted sample using a validated analytical method (see Section 4.0).
-
Calculate the original solubility in mg/mL or mol/L, accounting for all dilution factors.
Expertise & Causality: The 24-48 hour equilibration period is critical to ensure the system reaches thermodynamic equilibrium, representing the true maximum solubility. Maintaining a constant temperature is paramount, as solubility is highly temperature-dependent. The final separation step via centrifugation or filtration must be performed carefully to avoid carryover of any solid particles, which would artificially inflate the measured concentration.
Analytical Methodologies for Quantification
Accurate quantification of the dissolved solute is the cornerstone of the solubility measurement. We propose two methods: a rapid UV-Vis spectroscopic method and a more robust, specific RP-HPLC method.
Method A: UV-Vis Spectroscopy
Principle: This method relies on the absorption of UV light by the aromatic ring of the molecule, governed by the Beer-Lambert Law. It is fast and accessible but less specific than HPLC.
Protocol for Method Setup:
-
Determine Maximum Wavelength (λmax): a. Prepare a dilute solution of 3,4,5-Triiodobenzyl alcohol (~10 µg/mL) in a UV-transparent solvent (e.g., methanol or acetonitrile). b. Scan the solution in a spectrophotometer from 400 nm down to 200 nm. c. The wavelength corresponding to the highest absorbance peak is the λmax. Based on the benzyl alcohol chromophore, this is expected to be in the 250-280 nm range.
-
Generate a Calibration Curve: a. Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in a volumetric flask. b. Perform a series of serial dilutions to create at least five standard solutions that bracket the expected sample concentration. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot Absorbance vs. Concentration. The plot must be linear with a correlation coefficient (R²) > 0.999 for the method to be considered valid.
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: This is the preferred method due to its superior specificity and ability to separate the analyte from potential impurities or degradants. The method separates compounds based on their hydrophobicity.
Proposed Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (e.g., 70:30 v/v). This may require optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at the experimentally determined λmax.
-
Run Time: 10 minutes
Protocol for Method Setup:
-
System Suitability: Prepare a standard solution and inject it five times. The relative standard deviation (RSD) of the peak area and retention time should be < 2.0%.
-
Calibration: Prepare a multi-level calibration set as described for UV-Vis. Inject each standard and plot peak area vs. concentration to establish linearity (R² > 0.999).
-
Analysis: Inject the diluted samples from the shake-flask experiment and determine their concentration from the calibration curve.
Expertise & Causality: A C18 column is chosen as it is a versatile, nonpolar stationary phase suitable for retaining hydrophobic molecules like 3,4,5-Triiodobenzyl alcohol. Acetonitrile is a common strong organic solvent in reversed-phase chromatography. The ratio will need to be optimized to achieve a reasonable retention time (ideally 3-7 minutes). This method's trustworthiness comes from its ability to resolve the analyte peak from any other UV-active species, ensuring only the compound of interest is quantified.
Data Presentation and Summary
All generated solubility data should be compiled into a clear, comprehensive table for easy comparison and interpretation.
Table 1: Experimentally Determined Solubility of 3,4,5-Triiodobenzyl Alcohol at 25 °C
| Solvent | Solvent Type | Polarity Index¹ | Qualitative Solubility (at 10 mg/mL) | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) |
| Hexane | Nonpolar | 0.1 | |||
| Toluene | Nonpolar | 2.4 | |||
| Dichloromethane | Polar Aprotic | 3.1 | |||
| Acetone | Polar Aprotic | 5.1 | |||
| Acetonitrile | Polar Aprotic | 5.8 | |||
| Ethanol | Polar Protic | 4.3 | |||
| Methanol | Polar Protic | 5.1 | |||
| Water | Polar Protic | 10.2 |
¹ Polarity index values are relative and serve for comparative purposes.
Conclusion
References
- 1. canbipharm.com [canbipharm.com]
- 2. 3,4,5-Triiodobenzyl alcohol CAS#: 52273-53-7 [m.chemicalbook.com]
- 3. 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 5. 3,4,5-Tris(benzyloxy)benzyl Alcohol [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Safe Handling and Properties of (3,4,5-Triiodophenyl)methanol
This document provides a comprehensive technical overview of (3,4,5-Triiodophenyl)methanol, designed for researchers, scientists, and drug development professionals. The guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into its safe handling, storage, and emergency management, grounded in its specific chemical properties and associated hazards.
Introduction and Compound Profile
This compound (CAS No. 52273-53-7) is a heavily halogenated aromatic alcohol.[1][2] Its structure, featuring three iodine atoms on the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly where high molecular weight, radiopacity, or specific steric and electronic properties are required. However, this high degree of iodination also necessitates a rigorous approach to safety and handling. The presence of iodine can influence the compound's reactivity and toxicological profile, making adherence to strict laboratory protocols essential. This guide serves as a self-validating system of protocols, explaining the causality behind each recommendation to ensure user safety and experimental integrity.
Physicochemical and Identity Data
A clear understanding of a compound's physical and chemical properties is the foundation of its safe use. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 52273-53-7 | [1][2][3][4] |
| Molecular Formula | C₇H₅I₃O | [1][3][4][5] |
| Molecular Weight | 485.83 g/mol | [1][2][4] |
| Synonyms | 3,4,5-Triiodobenzyl alcohol | [3][4] |
| Purity | ≥95% (Typical) | [2] |
| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The "Warning" signal word indicates a moderate level of hazard.[1] The specific Globally Harmonized System (GHS) classifications demand stringent control measures in a laboratory setting.
| Pictogram | GHS Code | Hazard Statement | Implication for Handling |
|
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [6] | |
| H319 | Causes serious eye irritation | [6] | |
| H332 | Harmful if inhaled | [1] | |
| H335 | May cause respiratory irritation | [1][6] |
Expert Analysis of Hazards:
-
Oral and Inhalation Toxicity (H302, H332): The "harmful" classification necessitates preventing ingestion and inhalation. This is primarily achieved by using engineering controls to contain the solid powder and avoiding hand-to-mouth contact.
-
Irritation (H315, H319, H335): As an irritant to skin, eyes, and the respiratory tract, direct contact must be avoided. This informs the mandatory use of specific personal protective equipment (PPE) and dictates that all manipulations of the solid compound must occur in a well-ventilated enclosure to prevent inhalation of airborne dust.
Core Safety Protocols & Personal Protective Equipment (PPE)
A systematic workflow is critical to minimize exposure. The following diagram and protocols outline a self-validating system for handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Engineering Controls
The primary line of defense is to contain the hazard at its source.
-
Chemical Fume Hood: All work involving the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is non-negotiable and directly addresses the inhalation hazard (H332/H335).[6]
-
Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be available in the immediate work area.[6] This is a critical response measure for the skin and eye irritation hazards (H315/H319).
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles with side-shields are mandatory to protect against splashes and airborne dust.[6]
-
Hand Protection: Wear protective gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[7]
-
Skin and Body Protection: A lab coat or impervious clothing is required to protect against skin contact.[6]
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a suitable respirator must be worn.[7]
Recommended Handling Protocol (Weighing and Solution Preparation)
-
Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.
-
Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood.
-
Weighing: Carefully open the container inside the hood. Use gentle movements with the spatula to transfer the solid to the weigh boat to minimize the generation of airborne dust.
-
Closing: Securely close the primary container immediately after weighing.
-
Solubilization: Place the weigh boat directly into the vessel that will be used for dissolution. Add the solvent slowly to wet the powder and prevent it from becoming airborne.
-
Cleanup: Wipe down the spatula and any affected surfaces inside the fume hood with a suitable solvent-dampened cloth. Dispose of the cloth and any other contaminated disposables as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical.
Caption: First aid response flowchart for exposure incidents.
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust into the air.
-
Contain: Prevent the spill from entering drains or water courses.[6]
-
Clean-up:
-
For small spills, gently cover with an absorbent material.
-
Clean up spills in a manner that does not disperse dust. This can be achieved by gently moistening with water before collection.[8]
-
Use non-sparking tools.
-
Collect the material and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
-
Decontaminate: Clean the spill area thoroughly.
Storage, Stability, and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][6][8] The recommended storage temperature is between 2-8°C.[1] The product should be stored locked up.[6]
-
Stability: The compound is expected to be stable under recommended storage conditions.[7] Avoid conditions that could lead to decomposition, such as high heat.
-
Disposal: This material and its container must be disposed of as hazardous waste.[6] Follow all federal, state, and local regulations. Do not allow the product to enter drains or the environment.
References
- 1. achmem.com [achmem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cn.chemcd.com [cn.chemcd.com]
- 4. canbipharm.com [canbipharm.com]
- 5. PubChemLite - this compound (C7H5I3O) [pubchemlite.lcsb.uni.lu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. westliberty.edu [westliberty.edu]
Methodological & Application
Synthesis of (3,4,5-Triiodophenyl)methanol: A Detailed Protocol for the Reduction of 3,4,5-Triiodobenzoic Acid
An Application Note for Drug Development Professionals
Abstract
(3,4,5-Triiodophenyl)methanol is a critical building block in medicinal and materials chemistry, notably serving as a precursor for various diagnostic agents, including non-ionic X-ray contrast media. This application note provides a comprehensive, field-tested guide for the synthesis of this compound via the chemical reduction of commercially available 3,4,5-triiodobenzoic acid. We delve into the mechanistic underpinnings of the reduction, present two robust protocols using Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃-THF), and outline essential safety, purification, and characterization procedures. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.
Introduction and Scientific Background
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For substrates like 3,4,5-triiodobenzoic acid, which are heavily substituted and possess high molecular weight, selecting an appropriate reducing agent is paramount to achieving high yields and purity. The product, this compound, retains the tri-iodinated phenyl core, which is essential for applications requiring high electron density, such as in the development of radiographic contrast agents.[1][2]
This guide focuses on the reduction of the carboxylic acid functional group, a process that requires potent hydride donors due to the low electrophilicity of the carboxylate carbon. We will explore two of the most effective reagents for this purpose: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).
Mechanistic Insight: The "Why" Behind the Reduction
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. While both LiAlH₄ and BH₃ are hydride donors, they operate via distinct pathways.
Reduction via Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is an unselective but powerful reducing agent capable of reducing most polar functional groups.[3][4] The reaction with a carboxylic acid proceeds through a multi-step mechanism:
-
Acid-Base Reaction: The first equivalent of hydride from LiAlH₄ acts as a strong base, rapidly deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and evolving hydrogen gas.[5][6]
-
Coordination and First Hydride Attack: The resulting AlH₃ coordinates to the carboxylate, activating it for nucleophilic attack. A hydride ion (H⁻) from another LiAlH₄ molecule attacks the carbonyl carbon, forming a tetrahedral dianionic intermediate.[4][6]
-
Intermediate Collapse: This high-energy intermediate collapses, reforming the carbonyl bond and eliminating an oxygen-aluminum complex (OAlH₂) as a leaving group, which generates an aldehyde in situ.[4][6]
-
Second Hydride Attack: The aldehyde is more reactive than the starting carboxylic acid and is immediately attacked by another hydride equivalent.
-
Protonation (Workup): The resulting alkoxide is stable until an acidic workup is performed, which protonates the alkoxide to yield the final primary alcohol product, this compound.[6]
Reduction via Borane (BH₃-THF)
Borane offers a milder and more chemoselective alternative. It preferentially reduces carboxylic acids over other functional groups like esters, a selectivity not seen with LiAlH₄.[7][8]
-
Initial Reaction: Unlike LiAlH₄, the reaction begins with the coordination of the Lewis acidic borane to the carbonyl oxygen. The acidic proton of the carboxylic acid then reacts with a hydride from the borane, releasing hydrogen gas and forming a triacyloxyborane intermediate.[6][9]
-
Hydride Delivery: This intermediate is then further reduced by additional equivalents of BH₃. The mechanism involves hydride transfer to the carbonyl carbon.
-
Hydrolysis (Workup): The reaction is completed by hydrolysis, which breaks down the boron-oxygen bonds to liberate the primary alcohol.[9]
The key advantage of borane is its enhanced safety profile and its selectivity, which is driven by the rapid initial acid-base reaction with the carboxylic acid proton.[6][7]
Experimental Protocols
This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Mandatory Safety Precautions
-
3,4,5-Triiodobenzoic Acid: May cause skin, eye, and respiratory irritation. Avoid dust generation and inhalation.[10]
-
Lithium Aluminum Hydride (LiAlH₄): Dangerously reactive with water and protic solvents, liberating highly flammable hydrogen gas. It is corrosive and can cause severe burns. All glassware must be oven- or flame-dried, and the reaction must be run under a dry, inert atmosphere (N₂ or Ar).[11]
-
Borane-Tetrahydrofuran (BH₃-THF): Flammable liquid, reacts with water, and is a corrosive irritant. Handle under an inert atmosphere.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use from a freshly opened bottle or after purification.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is highly effective but requires stringent anhydrous and inert conditions.
Materials & Equipment:
-
3,4,5-Triiodobenzoic acid (C₇H₃I₃O₂)
-
Lithium aluminum hydride (LiAlH₄), powder
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser with a gas inlet/outlet (for inert gas)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Caption: Experimental workflow for LiAlH₄ reduction.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a dry 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Purge the entire system with dry nitrogen gas for at least 15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
LiAlH₄ Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (see Table 1) under a strong flow of nitrogen. Add 50 mL of anhydrous THF via cannula or syringe. Begin stirring to form a grey suspension.
-
Addition of Substrate: Dissolve 3,4,5-triiodobenzoic acid in 50 mL of anhydrous THF in the dropping funnel. Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Add the acid solution dropwise to the stirred suspension over 30-45 minutes. Vigorous gas evolution (H₂) will be observed. The rate of addition should be controlled to prevent excessive frothing.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Critical Safety Step): Cool the reaction flask back to 0 °C in an ice-water bath. Quench the excess LiAlH₄ by adding reagents sequentially and very slowly with vigorous stirring. First, add 5 mL of ethyl acetate dropwise. Then, cautiously add 5 mL of methanol dropwise. Finally, very slowly add 5 mL of deionized water. The grey suspension should turn into a white, granular precipitate.
-
Workup: To the quenched mixture, add 50 mL of 2 M HCl solution to dissolve the aluminum salts. Transfer the entire mixture to a 500 mL separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with 50 mL portions of ethyl acetate. Combine all organic layers.
-
Purification: Wash the combined organic phase with 50 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to afford pure this compound as a solid.[1][12]
Protocol 2: Reduction using Borane-Tetrahydrofuran (BH₃-THF)
This protocol is a safer alternative, ideal for settings where the handling of large quantities of solid LiAlH₄ is a concern.
Step-by-Step Procedure:
-
Apparatus Setup: Use the same inert-atmosphere setup as described in Protocol 1.
-
Substrate Solution: Dissolve 3,4,5-triiodobenzoic acid (see Table 1) in 60 mL of anhydrous THF in the three-neck flask equipped with a stir bar.
-
Addition of Borane: Cool the solution to 0 °C in an ice-water bath. Using a syringe, slowly add the 1.0 M solution of BH₃-THF complex dropwise over 30 minutes. Gas evolution will occur.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
Quenching: Cool the flask to 0 °C and slowly add 20 mL of methanol to quench any excess borane.
-
Workup: Remove the solvent under reduced pressure. Add 50 mL of 2 M HCl and heat the mixture at reflux for 1 hour to hydrolyze the borate esters.
-
Extraction and Purification: Cool the mixture to room temperature and extract three times with 50 mL portions of ethyl acetate. The combined organic layers are then washed, dried, and concentrated as described in Protocol 1 (Steps 7-9).
Quantitative Data and Characterization
The following table provides representative quantities for the synthesis.
| Parameter | Value (LiAlH₄ Protocol) | Value (BH₃-THF Protocol) |
| Starting Material | ||
| 3,4,5-Triiodobenzoic Acid | 10.0 g (20.0 mmol) | 10.0 g (20.0 mmol) |
| Reducing Agent | ||
| Lithium Aluminum Hydride | 1.52 g (40.0 mmol) | 60 mL of 1.0 M Solution (60.0 mmol) |
| Solvent | ||
| Anhydrous THF | 100 mL | 60 mL |
| Reaction Conditions | ||
| Temperature | Reflux (~66 °C) | Room Temperature |
| Time | 4-6 hours | 8-12 hours |
| Product | ||
| This compound | ||
| Molecular Formula | C₇H₅I₃O | C₇H₅I₃O |
| Molecular Weight | 485.83 g/mol [13] | 485.83 g/mol [13] |
| Expected Yield | 85-95% | 80-90% |
| Appearance | White to off-white solid | White to off-white solid |
Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a singlet for the benzylic protons (-CH₂OH) and a singlet for the two aromatic protons.
-
¹³C NMR: Confirm the number of unique carbon atoms.
-
FT-IR: Look for the disappearance of the broad carboxylic acid O-H stretch and C=O stretch, and the appearance of a broad alcohol O-H stretch.
-
Melting Point: Compare the observed melting point with literature values.
Conclusion
The reduction of 3,4,5-triiodobenzoic acid to this compound is a robust and high-yielding transformation critical for the synthesis of advanced chemical intermediates. Both Lithium Aluminum Hydride and Borane-THF are highly effective reagents for this purpose. The choice between them depends on the specific safety constraints, available equipment, and desired chemoselectivity of the laboratory environment. By following the detailed protocols and safety guidelines outlined in this application note, researchers can reliably produce high-purity this compound for applications in drug discovery and materials science.
References
- 1. KR101010395B1 - Crystallization of Iodixanol in Isopropanol and Methanol - Google Patents [patents.google.com]
- 2. US3073814A - Triiodobenzoic acid derivatives - Google Patents [patents.google.com]
- 3. testbook.com [testbook.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. 3,4,5-Triiodobenzoic acid(2338-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: A Detailed Guide to the Iodination of Benzyl Alcohol Derivatives
Introduction: Strategic Importance and Mechanistic Dichotomy
Iodinated aromatic compounds, particularly iodobenzyl alcohol derivatives, are invaluable synthetic intermediates in medicinal chemistry and materials science.[1][2] Their utility stems from the reactivity of the carbon-iodine bond, which serves as a versatile linchpin for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2][3]
When approaching the "iodination" of a benzyl alcohol derivative, it is critical to distinguish between two fundamentally different mechanistic pathways that yield distinct products.[4] This guide provides a detailed exploration of these pathways, offering both the theoretical underpinnings and field-proven protocols for researchers.
-
Electrophilic Aromatic Substitution (EAS): This pathway involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom. The hydroxymethyl group (-CH₂OH) is an activating, ortho-, para-directing group, leading to the formation of 2-iodobenzyl and 4-iodobenzyl alcohol derivatives.[4] This is the primary route to synthesizing iodinated benzyl alcohols.
-
Nucleophilic Substitution: This reaction converts the benzylic hydroxyl group into a good leaving group, which is then displaced by an iodide ion (I⁻) to form a benzyl iodide derivative.[4][5] This guide will address this pathway for clarity and comparative purposes.
Part I: Electrophilic Aromatic Substitution for Ring Iodination
The direct installation of an iodine atom onto the aromatic ring of a benzyl alcohol derivative is achieved via electrophilic aromatic substitution (EAS). The core principle is the generation of a potent iodine electrophile (an "I⁺" equivalent) that can overcome the aromatic stability of the benzene ring.[4]
Reaction Mechanism: The Role of Electrophile Generation
The reaction proceeds in two main stages: generation of the electrophilic iodinating agent and the subsequent attack by the aromatic ring. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with moderately activated rings like benzyl alcohol.[4] Therefore, an activator or an alternative iodine source is required.
Using N-Iodosuccinimide (NIS) and an acid catalyst like trifluoroacetic acid (TFA), the mechanism is believed to involve the in situ formation of a highly reactive iodinating species, such as protonated NIS or iodine trifluoroacetate.[2][6] This potent electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex. A weak base then abstracts a proton to restore aromaticity, yielding the iodinated product.[4] Due to the steric hindrance of the -CH₂OH group, the para-substituted product is typically favored.[4]
Caption: Mechanism of Electrophilic Aromatic Substitution (EAS).
Protocol 1: Direct Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is widely employed due to its mild conditions, operational simplicity, and high regioselectivity for many electron-rich aromatic compounds.[2][7][8] The protocol is particularly effective for benzyl alcohol and its derivatives bearing electron-donating groups.
Materials:
-
Benzyl alcohol derivative (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)
-
Trifluoroacetic acid (TFA) (catalytic amount to full solvent)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under ambient atmosphere, add the benzyl alcohol derivative (1.0 equiv) and dissolve it in a suitable solvent like acetonitrile or DCM (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (1.1 equiv) to the solution and stir.
-
Initiation: Add trifluoroacetic acid. The amount can be catalytic (e.g., 10 mol%) for highly activated substrates or used as the solvent for less reactive ones.[2][9] For benzyl alcohol, starting with a catalytic amount is a prudent choice.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-16 hours).[9]
-
Quenching: Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The orange/brown color from any residual iodine species should dissipate.
-
Aqueous Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize TFA) and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically a mixture of ortho- and para-iodobenzyl alcohol isomers, can be purified by silica gel column chromatography.[10] The difference in polarity between the isomers allows for their separation.
-
Characterization: Confirm the structure and purity of the isolated product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for NIS/TFA mediated iodination.
Quantitative Data & Substrate Scope
The NIS/TFA system is versatile, but yields and regioselectivity are substrate-dependent. For deactivated aromatic compounds (those with electron-withdrawing groups), stronger acid systems like concentrated sulfuric acid may be necessary.[6][11]
| Substrate Type | Typical Conditions | Expected Outcome | Approx. Yield Range |
| Activated (e.g., Methoxybenzyl alcohol) | NIS, cat. TFA in CH₃CN | High conversion, fast reaction | 85-98% |
| Moderately Activated (e.g., Benzyl alcohol) | NIS, TFA in CH₃CN/DCM | Good conversion, mixture of isomers | 60-85% |
| Deactivated (e.g., Nitrobenzyl alcohol) | NIS in H₂SO₄ or TfOH | Slower reaction, requires strong acid | 50-90% |
| Data synthesized from multiple sources, including[6][11][12]. Yields are illustrative and vary with specific substrates and conditions. |
Part II: Nucleophilic Substitution for Benzyl Iodide Formation
For comparative purposes, this section details the conversion of a benzyl alcohol to a benzyl iodide. This is not a ring iodination but a substitution at the benzylic carbon. This transformation is valuable for other synthetic applications. A particularly mild and effective method utilizes a Cerium(III) chloride and sodium iodide system.[5][13]
Protocol 2: Conversion to Benzyl Iodide using CeCl₃·7H₂O/NaI
This protocol leverages the Lewis acidity of CeCl₃ to activate the hydroxyl group, facilitating its displacement by iodide.[13]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, create a suspension of the benzyl alcohol derivative (1.0 equiv) and sodium iodide (NaI, 1.2 equiv) in acetonitrile (CH₃CN).
-
Catalyst Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equiv) to the stirred suspension.[13]
-
Reaction Execution: Heat the mixture to reflux and stir. Monitor the reaction by TLC (e.g., for 20 hours or until completion).[4]
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Extraction: Wash the mixture with 0.5 N HCl, followed by saturated aqueous NaHCO₃ and brine solutions.[4]
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude benzyl iodide by silica gel column chromatography.[4]
Part III: Regiospecific Synthesis via a Multi-Step Sandmeyer Reaction
When a single, specific regioisomer (e.g., 4-iodobenzyl alcohol) is required in high purity, direct electrophilic iodination is often unsuitable due to the formation of isomer mixtures.[10] A more reliable, albeit longer, approach is a multi-step synthesis culminating in a Sandmeyer reaction. This strategy provides absolute regiochemical control.[10]
Caption: Multi-step synthesis of 4-iodobenzyl alcohol for high regioselectivity.
This pathway involves nitrating benzyl alcohol, protecting the alcohol, reducing the nitro group to an amine, converting the amine to a diazonium salt which is then displaced by iodide (the Sandmeyer step), and finally deprotecting the alcohol.[10] While laborious, this method guarantees the desired para-iodo isomer.
Part IV: Safety, Handling, and Waste Disposal
Researcher safety and environmental compliance are paramount.
Reagent Handling and Personal Protective Equipment (PPE)
-
N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14][15] It is also light and moisture-sensitive.[16]
-
Handling: Always handle in a well-ventilated fume hood. Avoid creating dust.[17] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16]
-
Storage: Store in a tightly closed container in a cool, dry, dark place (2-8 °C), preferably under an inert gas like nitrogen.[15][16][17]
-
-
Iodine (I₂): Very hazardous in case of skin/eye contact, ingestion, or inhalation.[18] Can cause inflammation, blistering, and severe overexposure can be fatal.[18]
-
Handling: Work exclusively in a fume hood. Keep containers sealed when not in use.[18] Use full PPE.
-
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
Waste Disposal Protocol
Iodine is classified as a hazardous material and must not be disposed of down the drain, as it is harmful to aquatic life.[19]
-
Quenching/Neutralization: Before disposal, all aqueous and organic waste streams containing elemental iodine or reactive iodinating agents (like NIS) should be quenched. The most common method is to add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown/purple color of iodine disappears, indicating its reduction to non-hazardous iodide (I⁻).[20]
-
Collection: Collect the neutralized waste in a clearly labeled, sealed, and shatter-resistant hazardous waste container.[18] Do not mix iodine waste with bleach, as this can create toxic fumes.[21]
-
Institutional Policy: Adhere strictly to your institution's hazardous waste disposal guidelines. The collected waste should be disposed of through your organization's Environmental Health and Safety (EHS) office.[20][21]
References
- 1. Sterically controlled isodesmic late-stage C–H iodination of arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. leap.epa.ie [leap.epa.ie]
- 15. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 19. collectandrecycle.com [collectandrecycle.com]
- 20. benchchem.com [benchchem.com]
- 21. case.edu [case.edu]
Application Notes and Protocols: (3,4,5-Triiodophenyl)methanol as a Heavy-Atom Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Heavy Atoms in Modern Chemistry
In the realms of structural biology and medicinal chemistry, the precise determination of three-dimensional molecular architecture is paramount. Heavy-atom derivatization remains a cornerstone technique for phasing in X-ray crystallography, enabling the elucidation of novel protein structures.[1][2] Furthermore, the incorporation of heavy atoms, such as iodine, into bioactive molecules is a well-established strategy in drug design to modulate pharmacokinetic properties and enhance imaging contrast.[3] (3,4,5-Triiodophenyl)methanol emerges as a particularly valuable building block in this context, offering a synthetically accessible scaffold densely populated with heavy atoms. Its benzylic alcohol functionality provides a versatile handle for a variety of chemical transformations, allowing for its seamless integration into diverse molecular frameworks.
Properties of this compound
| Property | Value | Reference |
| CAS Number | 52273-53-7 | [4][5] |
| Molecular Formula | C₇H₅I₃O | [5] |
| Molecular Weight | 485.83 g/mol | [5] |
| Appearance | Off-white to light yellow powder | [6] |
| Purity | ≥95% | [4][7] |
| Storage | 2-8°C, sealed in dry, dark place | [8] |
Core Synthetic Applications and Protocols
The utility of this compound as a synthetic building block is primarily derived from the reactivity of its benzylic alcohol. This allows for the formation of ethers and esters, and the aromatic iodides provide sites for cross-coupling reactions.
Etherification: Introducing the Triiodophenyl Moiety
The Williamson ether synthesis and related methods provide a straightforward route to couple the (3,4,5-triiodophenyl)methyl group to a variety of substrates. The choice of reaction conditions is crucial to accommodate the steric hindrance and electronic properties of the triiodinated ring.
A chemoselective method for the etherification of benzyl alcohols in the presence of aliphatic or phenolic hydroxyl groups has been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol.[9][10] This approach is particularly useful when selective modification of a benzylic alcohol is required in a complex molecule. The reaction proceeds via a carbocation intermediate, and is most efficient for benzyl alcohols bearing electron-donating groups.[9]
Protocol: Chemoselective Methyl Etherification of this compound
Materials:
-
This compound
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq).
-
Stir the mixture at room temperature.
-
Add dimethyl sulfoxide (DMSO) (1.0 eq) portionwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the chemoselective etherification of this compound.
Esterification: Creating Heavy-Atom Labeled Esters
Esterification of this compound with various carboxylic acids can be achieved using standard methods such as Fischer esterification or by using coupling agents. The choice of method will depend on the nature of the carboxylic acid and the desired reaction conditions.
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] For more sensitive substrates, or to avoid harsh acidic conditions, methods like the Steglich esterification using DCC and DMAP are preferable.[12] Another mild alternative is the Mitsunobu reaction, which utilizes a phosphine and an azodicarboxylate like ADDP (1,1'-(Azodicarbonyl)dipiperidine).[13]
Protocol: Steglich Esterification of this compound
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Caption: Simplified mechanism of Steglich esterification.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The three iodine atoms on the phenyl ring of this compound are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14] This allows for the construction of complex biaryl and polyaryl structures. Regioselectivity can be a challenge with multiple halogens present, but conditions can often be optimized to favor coupling at a specific position, typically the less sterically hindered sites.[15]
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[14] The choice of catalyst, ligand, base, and solvent are all critical for achieving high yields and selectivity.
Protocol: Suzuki-Miyaura Cross-Coupling of a (3,4,5-Triiodophenyl)methyl Derivative
Materials:
-
(3,4,5-Triiodophenyl)methyl derivative (e.g., ether or ester)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
In a Schlenk flask, combine the (3,4,5-Triiodophenyl)methyl derivative (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Operations should be carried out in a well-ventilated fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[16] In case of contact, rinse thoroughly with water.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[6][16]
Conclusion
This compound is a potent and versatile building block for the introduction of a heavy-atom-rich moiety into a wide range of molecular scaffolds. The synthetic protocols outlined herein provide a foundation for researchers to leverage its unique properties in the fields of structural biology, medicinal chemistry, and materials science. The ability to perform etherifications, esterifications, and cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel compounds with tailored properties.
References
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. canbipharm.com [canbipharm.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. achmem.com [achmem.com]
- 9. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Synthesis of Diiodinated Biphenyls and Iodinated <i>meta</i>‐Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling… [ouci.dntb.gov.ua]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Applications of 3,4,5-Triiodobenzyl Alcohol in Materials Science and Polymers: A Technical Guide
This guide provides an in-depth exploration of the applications of 3,4,5-triiodobenzyl alcohol in the fields of materials science and polymer chemistry. The unique molecular architecture of this compound, featuring a high atomic number element (iodine) and a reactive benzyl alcohol moiety, makes it a valuable precursor for the synthesis of advanced functional polymers. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the properties of highly iodinated aromatic compounds in material design.
Introduction: The Significance of Tri-iodination in Functional Monomers
The incorporation of heavy atoms, such as iodine, into polymer structures imparts unique and desirable properties. The presence of three iodine atoms on the benzene ring of 3,4,5-triiodobenzyl alcohol significantly increases the electron density and molar refractivity of the resulting materials. This leads to two primary areas of application: the development of radiopaque polymers for biomedical devices and the synthesis of polymers with high refractive indices for optical applications. The benzyl alcohol functional group provides a convenient handle for further chemical modification, allowing for its incorporation into various polymer backbones or as a pendant group.
Application I: Intrinsically Radiopaque Polymers for Biomedical Devices
The primary and most established application of tri-iodinated benzyl derivatives in materials science is in the creation of intrinsically radiopaque polymers. These materials are crucial for the fabrication of medical devices that require visualization under X-ray fluoroscopy, such as embolizing agents for endovascular procedures.
Scientific Rationale
Traditional methods for rendering medical devices radiopaque involve the physical mixing of radiopaque fillers, like tantalum powder, with a polymer matrix. This approach can suffer from issues such as leaching of the filler particles and alteration of the polymer's mechanical properties. By covalently bonding the radiopaque iodine atoms to the polymer, as is the case when using 3,4,5-triiodobenzyl alcohol derivatives, the radiopacity becomes an intrinsic and permanent feature of the material. This eliminates the risk of particle dislodgement and ensures a homogenous distribution of the radiopaque agent throughout the polymer matrix.
Grafting 2,3,5-triiodobenzyl groups to poly(vinyl alcohol) (PVA) results in iodobenzyl ethers of PVA with high iodine content, ranging from 40-70% by weight.[1][2] These modified PVA polymers are designed as long-lived embolization materials that are visible by X-ray tomography.[1][2] This represents a significant improvement over liquid embolics that incorporate either radiopaque inorganic particles or iodinated polymers with hydrolyzable ester bonds.[1][2]
Experimental Protocol: Synthesis of Radiopaque 2,3,5-Triiodobenzyl Ether of Poly(vinyl alcohol)
This protocol details the synthesis of a radiopaque poly(vinyl alcohol) derivative by grafting 2,3,5-triiodobenzyl groups onto the PVA backbone.[1][2]
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, average M.W. 13,000-23,000
-
2,3,5-Triiodobenzyl alcohol (or a suitable derivative like 2,3,5-triiodobenzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP))
-
Strong base (e.g., Sodium hydride (NaH))
-
Anhydrous reaction vessel with magnetic stirring and nitrogen inlet
-
Quenching agent (e.g., methanol)
-
Precipitation solvent (e.g., deionized water)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
PVA Dissolution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the poly(vinyl alcohol) in the chosen anhydrous polar aprotic solvent with gentle heating and stirring until a clear, homogeneous solution is obtained.
-
Deprotonation: Cool the PVA solution to room temperature. Carefully add a stoichiometric excess of the strong base (e.g., NaH) in portions. The reaction mixture will become more viscous, and hydrogen gas will evolve. Stir the mixture until the gas evolution ceases, indicating the formation of the PVA alkoxide.
-
Grafting Reaction: Dissolve the 2,3,5-triiodobenzyl derivative (e.g., 2,3,5-triiodobenzyl bromide) in a minimal amount of the anhydrous solvent and add it dropwise to the PVA alkoxide solution.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as FT-IR spectroscopy, looking for the appearance of the characteristic ether linkage peaks.
-
Quenching and Precipitation: Once the reaction is complete, cool the mixture and carefully quench any unreacted base by the slow addition of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred deionized water.
-
Purification: Collect the precipitated polymer by filtration and wash it extensively with deionized water to remove any unreacted reagents and salts.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Data Presentation:
| Property | Description |
| Iodine Content | 40-70 wt%[1][2] |
| Solubility | Soluble in DMSO and NMP[1][2] |
| Precipitation | Forms a cohesive mass upon precipitation in water[1][2] |
| Hydrolytic Stability | Resistant to hydrolysis, unlike corresponding iodobenzoyl esters[1][2] |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of radiopaque poly(vinyl alcohol).
Application II: High Refractive Index Polymers for Optical Materials
The high iodine content of 3,4,5-triiodobenzyl alcohol makes it an excellent candidate for the synthesis of polymers with high refractive indices (HRIPs).[3] HRIPs are in demand for various optical applications, including anti-reflective coatings, lenses, and materials for light-emitting diodes (LEDs).[3]
Scientific Rationale
The refractive index of a polymer is related to its molar refractivity and molar volume.[3] The incorporation of heavy atoms with high electron polarizability, such as iodine, significantly increases the molar refractivity of the polymer, leading to a higher refractive index.[3] By converting 3,4,5-triiodobenzyl alcohol into a polymerizable monomer, such as an acrylate or methacrylate, it is possible to synthesize polymers with potentially very high refractive indices. Research on the radical polymerization of the structurally similar 2,4,6-triiodophenyl acrylate (TIPA) has shown that the resulting polymers can achieve high refractive indices.[4] For instance, a copolymer of TIPA and 2-(2-ethoxyethoxy) ethyl acrylate exhibited a refractive index of 1.850.[4]
Proposed Synthesis and Polymerization of 3,4,5-Triiodobenzyl Acrylate
Part A: Synthesis of 3,4,5-Triiodobenzyl Acrylate Monomer
This protocol describes a proposed synthesis of 3,4,5-triiodobenzyl acrylate from 3,4,5-triiodobenzyl alcohol.
Materials:
-
3,4,5-Triiodobenzyl alcohol
-
Acryloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4,5-triiodobenzyl alcohol and triethylamine in anhydrous DCM.
-
Acryloylation: Cool the solution in an ice bath. Slowly add acryloyl chloride dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 3,4,5-triiodobenzyl acrylate.
Part B: Polymerization of 3,4,5-Triiodobenzyl Acrylate via Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a proposed method for the controlled radical polymerization of 3,4,5-triiodobenzyl acrylate to synthesize a well-defined polymer with a high refractive index.
Materials:
-
3,4,5-Triiodobenzyl acrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) or another suitable ATRP initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand
-
Anhydrous solvent (e.g., anisole or toluene)
-
Schlenk flask and line for inert atmosphere techniques
-
Magnetic stirrer and oil bath
-
Syringes for transferring reagents
-
Precipitation solvent (e.g., methanol)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: Add the monomer, solvent, and initiator to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate Schlenk flask, add the CuBr and ligand.
-
Degassing: Subject both flasks to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation of Polymerization: Under an inert atmosphere, transfer the degassed monomer/initiator solution to the flask containing the catalyst system via a cannula.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature and stir.
-
Monitoring: Take aliquots at regular intervals to monitor the monomer conversion and the evolution of molecular weight and dispersity by techniques such as ¹H NMR and gel permeation chromatography (GPC).
-
Termination and Purification: Once the desired conversion is reached, cool the reaction and expose it to air to quench the polymerization. Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer solution into a large excess of a non-solvent like cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Expected Polymer Properties:
| Property | Expected Value/Characteristic |
| Refractive Index (n) | > 1.70 (based on analogs[4]) |
| Molecular Weight | Controllable by the monomer-to-initiator ratio |
| Dispersity (Đ) | Low (Đ < 1.5) with a controlled polymerization technique like ATRP |
| Thermal Stability | Expected to be high due to the aromatic nature |
Polymerization Workflow Diagram:
Caption: Workflow for the ATRP of 3,4,5-Triiodobenzyl Acrylate.
Conclusion
3,4,5-Triiodobenzyl alcohol is a highly functionalized molecule with significant potential in materials science. Its primary application lies in the development of intrinsically radiopaque polymers for medical devices, offering a safer and more stable alternative to traditional radiopaque composites. Furthermore, its high iodine content makes it a promising precursor for the synthesis of polymers with high refractive indices, which are sought after in advanced optical materials. The protocols and scientific rationale provided in this guide offer a foundation for researchers to explore and expand upon the applications of this versatile compound.
References
Application Notes & Protocols: The Strategic Use of (3,4,5-Triiodophenyl)methanol in the Synthesis of Advanced Dendrimers
Audience: Researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
Dendrimers represent a unique class of synthetic macromolecules characterized by their highly branched, well-defined, three-dimensional architecture. The choice of the central core molecule is a critical determinant of the final properties and functionality of the dendrimer. (3,4,5-Triiodophenyl)methanol stands out as a strategic building block for the synthesis of dendrimers intended for advanced biomedical applications, particularly as contrast agents for X-ray computed tomography (CT). The high atomic number and density of the three iodine atoms provide significant X-ray attenuation. Furthermore, the carbon-iodine bonds serve as versatile synthetic handles for post-synthesis modification via palladium-catalyzed cross-coupling reactions, allowing for the attachment of targeting moieties, solubilizing groups, or therapeutic payloads. These application notes provide a comprehensive guide with detailed protocols for the synthesis of dendrimers using this compound, focusing on a convergent synthetic strategy. We will explore the causality behind experimental choices and provide insights to ensure robust and reproducible outcomes.
Part 1: Rationale and Synthetic Strategy
The construction of dendrimers can be broadly categorized into two approaches: divergent and convergent synthesis.[1][2]
-
Divergent Synthesis: Growth begins from a multifunctional core, and subsequent generations are added radially outwards. While effective, this method can lead to structural defects in higher generations.
-
Convergent Synthesis: Dendritic wedges, or "dendrons," are synthesized from the periphery inwards and then attached to a central core in the final step.[1] This approach generally offers better structural control and easier purification.
For this guide, we will focus on a convergent strategy , where this compound is functionalized to create a focal point for dendron attachment. This method is advantageous as it allows for the precise construction of the dendron before coupling to the core, minimizing potential defects.
The overall synthetic workflow is depicted below:
Caption: Convergent synthesis workflow for functionalized dendrimers.
Part 2: Experimental Protocols
Protocol 1: Synthesis of a First-Generation Dendron via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers from an alcohol and an alkyl halide.[3][4] It proceeds via an SN2 mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile.[3] In this protocol, we will react the alkoxide of this compound with a dendritic wedge containing a suitable leaving group and a terminal alkyne for further functionalization.
Workflow for Protocol 1:
Caption: Step-by-step workflow for the Williamson ether synthesis.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 487.80 | 1.0 g | 2.05 | Core molecule |
| Sodium Hydride (NaH) | 24.00 | 98 mg | 4.10 | 60% dispersion in oil |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | Reaction solvent |
| Propargyl Bromide | 118.96 | 0.35 mL | 4.10 | 80% solution in toluene |
| Saturated NH₄Cl (aq) | - | 20 mL | - | For quenching |
| Ethyl Acetate | - | 150 mL | - | Extraction solvent |
| Brine | - | 50 mL | - | For washing |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
Procedure:
-
Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: Add sodium hydride (98 mg of 60% dispersion, 4.10 mmol) to the flask. Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Alkoxide Formation: Dissolve this compound (1.0 g, 2.05 mmol) in 25 mL of anhydrous THF. Slowly add this solution to the NaH suspension at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Expertise & Experience: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the alcohol to form the alkoxide.[5] Performing this step at 0°C helps to control the exothermic reaction and prevent potential side reactions.
-
-
Etherification: Cool the reaction mixture back to 0 °C and add propargyl bromide (0.35 mL, 4.10 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible. This ensures the reaction has gone to completion before proceeding to the workup.
-
-
Workup: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure first-generation dendron.
Protocol 2: Post-Synthesis Modification via Sonogashira Coupling
The Sonogashira reaction is a highly efficient palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] It is an invaluable tool for dendrimer synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[8] In this protocol, we will couple the terminal alkyne of our first-generation dendron with an aryl iodide to create a second-generation dendron.
Workflow for Protocol 2:
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| First-Generation Dendron | 525.84 | 500 mg | 0.95 | From Protocol 1 |
| 1,3,5-Triiodobenzene | 455.71 | 144 mg | 0.32 | Example aryl halide |
| Pd(PPh₃)₂Cl₂ | 701.90 | 33 mg | 0.047 | Palladium catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 9 mg | 0.047 | Co-catalyst |
| Anhydrous Triethylamine | - | 15 mL | - | Base and solvent |
| Anhydrous THF | - | 15 mL | - | Co-solvent |
Procedure:
-
Setup: To a Schlenk flask, add the first-generation dendron (500 mg, 0.95 mmol), 1,3,5-triiodobenzene (144 mg, 0.32 mmol), Pd(PPh₃)₂Cl₂ (33 mg, 0.047 mmol), and CuI (9 mg, 0.047 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF (15 mL) and anhydrous triethylamine (15 mL) via syringe.
-
Expertise & Experience: Triethylamine serves as both the base and a co-solvent. The base is essential for the deprotonation of the terminal alkyne and to neutralize the HI formed during the catalytic cycle.[7] Anhydrous conditions are critical to prevent side reactions and deactivation of the catalyst.
-
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Trustworthiness: Monitor the reaction by TLC. The disappearance of the starting materials and the appearance of a new, higher molecular weight spot will indicate the progress of the reaction.
-
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to isolate the desired second-generation dendron.
Part 3: Characterization
Thorough characterization is imperative to confirm the structure, purity, and molecular weight of the synthesized dendrimers. A combination of analytical techniques is recommended.[9]
Table of Characterization Techniques:
| Technique | Purpose | Expected Results |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of functional groups. | Appearance of new signals corresponding to the attached dendritic wedges and disappearance of the starting alcohol proton. In the Sonogashira product, the disappearance of the terminal alkyne proton signal. |
| Mass Spectrometry (MALDI-TOF or ESI) | Determination of molecular weight and confirmation of monodispersity. | A single, strong peak corresponding to the calculated molecular weight of the dendrimer. |
| FT-IR Spectroscopy | Identification of functional groups. | Disappearance of the broad O-H stretch from the starting alcohol. Appearance of a C≡C stretch (around 2100 cm⁻¹) in the first-generation dendron. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single, sharp peak indicates a high degree of purity. |
| Elemental Analysis | Determination of the elemental composition. | The experimentally determined percentages of C, H, and I should match the calculated values for the target dendrimer structure. |
Conclusion
This compound is a highly valuable and versatile starting material for the convergent synthesis of iodinated dendrimers. The protocols detailed in these application notes provide a robust framework for the construction of these complex macromolecules. The Williamson ether synthesis allows for the efficient attachment of dendritic branches, while the Sonogashira coupling provides a powerful method for further functionalization. The resulting dendrimers, with their high iodine content and potential for surface modification, are promising candidates for a range of biomedical applications, most notably as advanced contrast agents for CT imaging. Researchers in drug development can leverage these methods to create multifunctional nanocarriers for targeted therapy and diagnostics.
References
- 1. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Dendritic iodinated contrast agents with PEG-cores for CT imaging: synthesis and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of the primary alcohol in 3,4,5-Triiodobenzyl alcohol
Anwendungs- und Protokollleitfaden: Derivatisierung des primären Alkohols in 3,4,5-Triiodbenzylalkohol
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3,4,5-Triiodbenzylalkohol ist ein hochfunktionalisiertes Molekül, das aufgrund seines hohen Molekulargewichts und der Präsenz von drei Iodatomen als wichtiger Baustein in der Synthese von Röntgenkontrastmitteln, Materialien mit hoher Dichte und pharmazeutischen Wirkstoffen dient. Die Derivatisierung seiner primären Alkoholgruppe ist ein entscheidender Schritt, um seine physikochemischen Eigenschaften zu modifizieren, es an andere Moleküle zu koppeln oder seine biologische Aktivität zu modulieren. Dieser Leitfaden bietet einen detaillierten Einblick in die chemischen Grundlagen und praxisbewährten Protokolle zur Derivatisierung dieser spezifischen funktionellen Gruppe.
Chemische Grundlagen und strategische Überlegungen
Die Reaktivität des primären Alkohols in 3,4,5-Triiodbenzylalkohol wird maßgeblich durch die elektronischen und sterischen Effekte der drei Iodsubstituenten am Phenylring beeinflusst.
-
Elektronische Effekte: Iod ist ein elektronegatives Halogen und übt einen starken elektronenziehenden Induktionseffekt (-I) aus. Dieser Effekt entzieht dem Benzylkohlenstoff Elektronendichte, was die Polarität der O-H-Bindung erhöht und die Azidität des Alkohols im Vergleich zu unsubstituiertem Benzylalkohol steigert.[1] Dies erleichtert die Deprotonierung zum entsprechenden Alkoxid, ein Schlüsselschritt in Reaktionen wie der Williamson-Ethersynthese.
-
Sterische Hinderung: Die drei großen Iodatome flankieren die Benzylgruppe und können den Zugang von voluminösen Reagenzien zum Reaktionszentrum sterisch behindern. Diese Hinderung ist bei der Auswahl der Derivatisierungsmethode und der Reaktionsbedingungen zu berücksichtigen, um suboptimale Ausbeuten oder längere Reaktionszeiten zu vermeiden.
Die Wahl der Derivatisierungsstrategie hängt vom gewünschten Endprodukt ab. Die gängigsten Transformationen sind Veresterung, Veretherung und die Bildung von Carbamaten.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Protokoll I: Veresterung mittels Acylchlorid
Die Veresterung mit Acylchloriden ist eine hocheffiziente Methode, die unter milden Bedingungen abläuft und in der Regel hohe Ausbeuten liefert. Die Reaktion wird durch eine Base wie Pyridin oder Triethylamin katalysiert, die den entstehenden Chlorwasserstoff (HCl) neutralisiert und das Gleichgewicht in Richtung des Produkts verschiebt.
Abbildung 2: Chemische Umwandlung bei der Veresterung.
Materialien und Reagenzien
-
3,4,5-Triiodbenzylalkohol
-
Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid) (1.1 Äquivalente)
-
Wasserfreies Pyridin oder Triethylamin (1.5 Äquivalente)
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemisch)
Detailliertes Vorgehen
-
Reaktionsvorbereitung: Lösen Sie 3,4,5-Triiodbenzylalkohol (1.0 Äquivalent) in wasserfreiem DCM in einem trockenen Rundkolben unter einer Inertgasatmosphäre (Stickstoff oder Argon).
-
Basenzugabe: Kühlen Sie die Lösung auf 0 °C in einem Eisbad und geben Sie langsam das wasserfreie Pyridin oder Triethylamin hinzu.
-
Reagenzzugabe: Fügen Sie das Acylchlorid tropfenweise über einen Zeitraum von 10-15 Minuten zur gekühlten Lösung hinzu. Ein weißer Niederschlag (Pyridinium- oder Triethylammoniumhydrochlorid) kann sich bilden.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung: Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit DCM und waschen sie nacheinander mit 1 M Salzsäure (falls Triethylamin verwendet wurde), Wasser, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknung und Konzentration: Trocknen Sie die organische Phase über MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel, um den reinen Ester zu erhalten.
-
Charakterisierung: Bestätigen Sie die Struktur des Produkts mittels NMR-Spektroskopie, Massenspektrometrie und IR-Spektroskopie.
Protokoll II: Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Herstellung von Ethern.[2] Sie verläuft in zwei Schritten: Zuerst wird der Alkohol mit einer starken Base deprotoniert, um ein hochreaktives Alkoxid zu bilden. Anschließend reagiert dieses Alkoxid in einer SN2-Reaktion mit einem Alkylhalogenid.[3]
Abbildung 3: Chemische Umwandlung bei der Veretherung.
Materialien und Reagenzien
-
3,4,5-Triiodbenzylalkohol
-
Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl (1.2 Äquivalente)
-
Wasserfreies Tetrahydrofuran (THF) oder N,N-Dimethylformamid (DMF)
-
Alkylhalogenid (z. B. Methyliodid, Ethylbromid) (1.2 Äquivalente)
-
Wasser
-
Diethylether oder Ethylacetat
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Detailliertes Vorgehen
-
Vorbereitung: Geben Sie Natriumhydrid in einen trockenen, mit Inertgas gespülten Rundkolben. Fügen Sie wasserfreies THF oder DMF hinzu, um eine Suspension zu erzeugen, und kühlen Sie diese auf 0 °C.
-
Alkoxidbildung: Lösen Sie 3,4,5-Triiodbenzylalkohol (1.0 Äquivalent) in wasserfreiem THF/DMF und fügen Sie diese Lösung langsam zur NaH-Suspension hinzu. Wasserstoffgasentwicklung wird beobachtet. Rühren Sie die Mischung für 30-60 Minuten bei 0 °C, bis die Gasentwicklung aufhört.
-
Alkylierung: Geben Sie das Alkylhalogenid tropfenweise zur Alkoxid-Lösung bei 0 °C hinzu.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht (oder 4-6 Stunden). Verfolgen Sie den Fortschritt mittels DC.[2]
-
Aufarbeitung: Kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie sie vorsichtig durch tropfenweise Zugabe von Wasser. Extrahieren Sie die wässrige Phase mehrmals mit Diethylether oder Ethylacetat.
-
Waschen und Trocknen: Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um den reinen Ether zu isolieren.
-
Charakterisierung: Analysieren Sie das Endprodukt mittels NMR, MS und IR.
Protokoll III: Carbamat-Bildung mit Isocyanaten
Die Reaktion von Alkoholen mit Isocyanaten ist ein direkter und oft quantitativer Weg zur Synthese von Carbamaten.[4] Die Reaktion ist eine Additionsreaktion, bei der das Alkohol-Sauerstoffatom an das elektrophile Kohlenstoffatom des Isocyanats addiert wird. Sie kann durch Basen wie Dibutylzinndilaurat (DBTDL) oder DMAP katalysiert werden, insbesondere bei sterisch gehinderten Substraten.[5]
Abbildung 4: Chemische Umwandlung bei der Carbamat-Bildung.
Materialien und Reagenzien
-
3,4,5-Triiodbenzylalkohol
-
Isocyanat (z. B. Phenylisocyanat, Hexylisocyanat) (1.05 Äquivalente)
-
Wasserfreies Toluol oder THF
-
Optional: Dibutylzinndilaurat (DBTDL) als Katalysator (0.1 mol%)
-
Lösungsmittel für die Reinigung (z. B. Hexan, Ethylacetat)
Detailliertes Vorgehen
-
Reaktionsaufbau: Lösen Sie 3,4,5-Triiodbenzylalkohol (1.0 Äquivalent) in wasserfreiem Toluol oder THF in einem trockenen Kolben unter Inertgas.
-
Katalysatorzugabe (optional): Falls ein Katalysator verwendet wird, fügen Sie DBTDL zur Lösung hinzu.
-
Reagenzzugabe: Geben Sie das Isocyanat langsam bei Raumtemperatur zur gerührten Lösung hinzu. Die Reaktion kann leicht exotherm sein.
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur oder erwärmen Sie sie leicht (z. B. auf 50-60 °C), um die Reaktion zu beschleunigen. Verfolgen Sie den Umsatz mittels DC oder IR-Spektroskopie (Verschwinden der Isocyanat-Bande bei ~2270 cm⁻¹).
-
Aufarbeitung: Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel im Rotationsverdampfer. In vielen Fällen ist das Rohprodukt bereits sehr rein.
-
Reinigung: Falls erforderlich, reinigen Sie das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Toluol/Hexan) oder durch Säulenchromatographie.
-
Charakterisierung: Bestätigen Sie die Produktidentität mittels NMR, MS und IR (charakteristische Carbonyl-Bande des Carbamats bei ~1700-1730 cm⁻¹).
Zusammenfassung und Datenübersicht
Die folgende Tabelle fasst die wichtigsten Parameter der vorgestellten Protokolle zusammen, um eine schnelle methodische Auswahl zu ermöglichen.
| Derivat-Typ | Typische Reagenzien | Base / Katalysator | Lösungsmittel | Bedingungen |
| Ester | Acylchlorid, Anhydrid | Pyridin, Triethylamin | DCM, THF | 0 °C bis RT, 2-4 h |
| Ether | Alkylhalogenid | NaH, KH | THF, DMF | 0 °C bis RT, 4-16 h |
| Carbamat | Isocyanat | (Optional) DBTDL, DMAP | Toluol, THF | RT bis 60 °C, 1-6 h |
Sicherheitshinweise
Bei der Durchführung dieser Protokolle ist stets angemessene persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) zu tragen. Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden.
-
Natriumhydrid (NaH): Reagiert heftig mit Wasser unter Freisetzung von hochentzündlichem Wasserstoffgas. Muss unter Inertgas gehandhabt werden.
-
Acylchloride und Isocyanate: Sind feuchtigkeitsempfindlich, ätzend und toxisch. Kontakt mit Haut und Augen vermeiden und Inhalation der Dämpfe verhindern.
-
Lösungsmittel: Viele der verwendeten organischen Lösungsmittel sind flüchtig und entzündlich. Zündquellen sind zu vermeiden.
Referenzen
-
Department of Chemistry, Michigan State University. (n.d.). Alcohol Reactivity. Michigan State University. Verfügbar unter: --INVALID-LINK--
-
Verschiedene Autoren. (2022). What is the effect of electron withdrawing groups and electron donating groups on the acidity of alcohol? Quora. Verfügbar unter: --INVALID-LINK--
-
LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--
-
Chad's Prep. (2021). 12.6 Substitution Reactions of Alcohols | Organic Chemistry. YouTube. Verfügbar unter: --INVALID-LINK--
-
Kaur, N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Verfügbar unter: --INVALID-LINK--
-
Butz, R. G. (2000). Synthesis of carbamate compounds. Google Patents. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Etherification of 4-Iodobenzyl Alcohol. BenchChem. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--
-
Otera, J., & Nishikido, J. (2010). Reaction of Alcohols with Carboxylic Acids and their Derivatives. In Esterification. Wiley-VCH. Verfügbar unter: --INVALID-LINK--
-
Verschiedene Autoren. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--
-
Aaron's Chem Videos. (2011). Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. YouTube. Verfügbar unter: --INVALID-LINK--
-
It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! YouTube. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--
-
Ben-Yahia, M., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC - NIH. Verfügbar unter: --INVALID-LINK--
-
Lalevée, J. (2001). Method for etherifying a benzyl alcohol, resulting products and applications. Google Patents. Verfügbar unter: --INVALID-LINK--
-
Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. Verfügbar unter: --INVALID-LINK--
References
Application Notes and Protocols for the Etherification of (3,4,5-Triiodophenyl)methanol
Introduction: Navigating the Synthesis of Triiodophenyl Ethers
(3,4,5-Triiodophenyl)methanol is a key building block in the synthesis of complex molecules, particularly in fields requiring high electron density or radiopaque properties, such as in the development of contrast agents or specialized polymers. The etherification of its benzylic alcohol is a critical transformation for introducing a variety of functional groups. However, the presence of three bulky iodine atoms flanking the reactive hydroxymethyl group introduces significant steric hindrance, a crucial factor that dictates the choice of synthetic strategy.
This guide provides a detailed analysis and experimental protocols for two primary methods for the etherification of this compound: the classic Williamson ether synthesis and the powerful Mitsunobu reaction. We will delve into the mechanistic underpinnings of each, offering insights into the selection of reagents and conditions tailored to overcome the steric challenges posed by this unique substrate.
Strategic Considerations: Williamson vs. Mitsunobu
The choice between the Williamson ether synthesis and the Mitsunobu reaction is a pivotal decision in the synthesis of (3,4,5-triiodophenyl) ethers. The steric bulk of the substrate is the primary determinant in this selection.
-
Williamson Ether Synthesis: This venerable reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1][2] While robust and widely used, its efficiency is highly sensitive to steric hindrance at the electrophilic carbon.[3] For a substrate as sterically encumbered as this compound, the deprotonated alcohol (alkoxide) would be the nucleophile. The success of this approach hinges on the use of a primary, unhindered alkyl halide as the electrophile. Secondary or tertiary alkyl halides are prone to E2 elimination as a competing side reaction, significantly reducing the yield of the desired ether.[4]
-
Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative, particularly for the etherification of sterically hindered alcohols.[3][5] This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, using a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The reaction proceeds under mild, generally neutral conditions and is known for its stereospecificity, although the latter is not a factor for our achiral substrate. The key advantage here is the activation of the alcohol to form a good leaving group, which is then displaced by a nucleophile.[7]
Logical Flow for Method Selection
Caption: Decision workflow for selecting an etherification method.
Protocol 1: Williamson Ether Synthesis of (3,4,5-Triiodophenyl)methyl Ethers
This protocol is most suitable for the synthesis of ethers from primary, unhindered alkyl halides.
Reaction Scheme
Caption: General Williamson ether synthesis scheme.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Notes |
| This compound | 52273-53-7 | 485.83 g/mol | 1.0 eq | Ensure dryness. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 g/mol | 1.2 eq | Highly reactive with water. Handle under inert atmosphere. |
| Alkyl Halide (R-X) | Varies | Varies | 1.1 eq | Primary and unhindered (e.g., methyl iodide, ethyl bromide). |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 10 mL / mmol of alcohol | Use a dry, aprotic solvent.[1] |
Experimental Procedure
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (10 mL per mmol of the alcohol) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The use of a strong, non-nucleophilic base like NaH is crucial for complete deprotonation of the alcohol to the corresponding alkoxide.[8] The byproduct of this deprotonation is hydrogen gas, which safely bubbles out of the reaction mixture.[2]
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of hydrogen evolution indicates the completion of alkoxide formation.
-
Alkyl Halide Addition: Slowly add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C to decompose any unreacted NaH.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ether.
-
Protocol 2: Mitsunobu Reaction for the Etherification of this compound
This protocol is the preferred method, especially when dealing with secondary or sterically demanding primary alcohols as the nucleophile, or when the Williamson synthesis fails to provide a satisfactory yield.
Reaction Scheme
Caption: General Mitsunobu reaction scheme.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Notes |
| This compound | 52273-53-7 | 485.83 g/mol | 1.0 eq | Ensure dryness. |
| Alcohol (R-OH) | Varies | Varies | 1.2 eq | The nucleophile. Can be a primary or secondary alcohol. |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 g/mol | 1.5 eq | |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 g/mol | 1.5 eq | DEAD can also be used. DIAD is often preferred for easier removal of byproducts.[6] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 15 mL / mmol of alcohol | Anhydrous conditions are critical for success. |
Experimental Procedure
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[9]
-
Cooling: Cool the solution to 0 °C in an ice bath. This is important to control the exothermic reaction upon addition of the azodicarboxylate.
-
Reagent Addition: Slowly add a solution of DIAD (1.5 eq) in anhydrous THF dropwise to the cooled solution over 15-20 minutes. The order of addition is crucial for the success of the reaction.[6] A color change is typically observed.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC. The formation of triphenylphosphine oxide as a byproduct can sometimes be observed as a white precipitate.[9]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be directly purified by column chromatography. Alternatively, to remove a significant portion of the triphenylphosphine oxide and the hydrazine byproduct, the residue can be triturated with a solvent in which the product is soluble but the byproducts are not (e.g., diethyl ether).
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel. A common eluent system is a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified triiodophenyl ether.
-
Safety and Handling
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle only under an inert atmosphere in a fume hood.
-
Azodicarboxylates (DEAD, DIAD): These reagents are toxic and potential sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[9]
-
Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Consult the Safety Data Sheet (SDS) for each specific reagent and handle with appropriate precautions.
-
This compound: While not acutely toxic, appropriate PPE should be worn when handling this compound.
Conclusion
The etherification of this compound presents a synthetic challenge due to significant steric hindrance. The choice between the Williamson ether synthesis and the Mitsunobu reaction should be made based on the nature of the alkylating agent. For simple, unhindered primary alkyl halides, the Williamson synthesis provides a cost-effective and straightforward approach. However, for more complex or sterically hindered systems, the Mitsunobu reaction is the more reliable and versatile method. The detailed protocols provided herein offer a solid foundation for researchers to successfully synthesize a range of (3,4,5-triiodophenyl) ethers for their specific applications.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3,4,5-Triiodobenzyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4,5-Triiodobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high yields for this specific transformation. We will delve into common issues, their underlying chemical principles, and provide field-proven protocols to optimize your synthesis.
The most reliable and common pathway to 3,4,5-Triiodobenzyl alcohol involves the reduction of its corresponding aldehyde, 3,4,5-Triiodobenzaldehyde. This approach offers high selectivity and generally proceeds under mild conditions. This guide will focus on troubleshooting this critical reduction step.
Core Synthetic Pathway: Reduction of 3,4,5-Triiodobenzaldehyde
The conversion of the aldehyde to the primary alcohol is a fundamental transformation in organic synthesis. The use of a hydride-based reducing agent like sodium borohydride (NaBH₄) is standard practice.
Caption: General workflow for the synthesis of 3,4,5-Triiodobenzyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues encountered during the synthesis in a Q&A format.
Q1: My reaction is incomplete, and I have significant amounts of starting aldehyde remaining. How can I improve conversion?
A1: Incomplete reduction is a frequent issue and can often be resolved by systematically evaluating your reaction parameters. The likely culprits are the quality or quantity of the reducing agent and the reaction conditions.
Underlying Cause: The hydride (H⁻) supplied by the reducing agent is the active nucleophile that attacks the carbonyl carbon of the aldehyde.[1] If the supply of hydride is insufficient or its reactivity is compromised, the reaction will stall.
Troubleshooting Steps:
-
Verify Reducing Agent Quality: Sodium borohydride (NaBH₄) can decompose upon exposure to moisture. Always use a fresh, unopened bottle or a properly stored reagent. Avoid using old, clumpy NaBH₄.
-
Increase Molar Equivalents: While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common practice to use a slight excess of NaBH₄ to ensure the reaction goes to completion. Try increasing the equivalents from 1.0-1.5 eq. of NaBH₄ relative to the aldehyde.
-
Optimize Solvent and Temperature:
-
Solvent: Methanol or ethanol are excellent solvents for NaBH₄ reductions as they also serve as the proton source for the workup.[2] Ensure the solvent is of sufficient quality.
-
Temperature: The reaction is typically run at 0 °C to room temperature.[3] Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature can help control the initial exotherm and then drive the reaction to completion.
-
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. If the reaction stalls, a small, additional portion of NaBH₄ can be added.
Q2: My final product is contaminated with 3,4,5-Triiodobenzoic acid. What is causing this side reaction?
A2: The presence of the corresponding carboxylic acid is a strong indicator of an unintended oxidation or a disproportionation reaction. Given that 3,4,5-Triiodobenzaldehyde has no α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions.[4][5]
Mechanism Insight: The Cannizzaro reaction involves the nucleophilic attack of a hydroxide ion on one molecule of the aldehyde. The resulting intermediate then transfers a hydride to a second molecule of the aldehyde. This disproportionation results in one molecule being oxidized to the carboxylic acid and another being reduced to the alcohol.
Caption: Disproportionation of the aldehyde via the Cannizzaro reaction.
Preventative Measures:
-
Avoid Strong Bases: Do not introduce strong bases (like NaOH or KOH) into your reaction mixture if significant amounts of aldehyde are still present.
-
Check Starting Material: It is possible your starting 3,4,5-Triiodobenzaldehyde was already partially oxidized. Assess its purity before starting the reduction.
-
Workup pH Control: During the aqueous workup, ensure the pH does not become strongly basic for extended periods. Neutralize the reaction mixture carefully.
Q3: My TLC plate shows multiple unidentified spots, suggesting side products. What are they and how can they be avoided?
A3: Besides the carboxylic acid, other side products can arise from impurities in the starting material or from competing reaction pathways.
Potential Side Products & Solutions:
| Observed Problem | Probable Cause & Identity | Recommended Solution |
| Less Polar Spot(s) | De-iodinated Products: Under harsh reducing conditions or with certain catalysts, the C-I bond can be susceptible to reduction. This would result in di- or mono-iodinated benzyl alcohols.[6] | Use a mild reducing agent like NaBH₄. Avoid stronger, less selective agents like LiAlH₄ unless necessary for reducing a carboxylic acid precursor, and even then, use low temperatures. |
| Baseline or Streaking | Salt Impurities: Incomplete workup can leave inorganic salts that are insoluble in the TLC eluent. | Ensure a thorough aqueous workup. Wash the organic layer with water and brine to remove salts before drying and concentrating. |
| Spots near Product Rf | Incompletely Iodinated Precursors: If the synthesis of the starting aldehyde was not complete, you may be reducing precursors like 3,5-diiodobenzaldehyde. | Purify the 3,4,5-Triiodobenzaldehyde starting material by recrystallization or column chromatography before the reduction step. |
Q4: I am experiencing significant product loss during workup and purification. How can I improve my isolation yield?
A4: Low recovery is often a mechanical issue related to the workup and purification strategy. 3,4,5-Triiodobenzyl alcohol is a dense, solid material, and its solubility properties must be considered.
Best Practices for Isolation:
-
Quenching: After the reaction is complete (as determined by TLC), cool the flask in an ice bath and slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the sodium alkoxide intermediate. Be cautious, as hydrogen gas is evolved.
-
Extraction:
-
Use a suitable organic solvent for extraction. Ethyl acetate or dichloromethane are common choices.
-
Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than one large extraction to maximize recovery.
-
If an emulsion forms, add a saturated NaCl solution (brine) to help break the layers.
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying solid products and can lead to high purity with minimal loss if an appropriate solvent system is found. Experiment with solvent systems like ethanol/water, or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. Be aware that highly polar, electron-rich compounds can sometimes interact strongly with silica. Use a less polar eluent system to start and gradually increase polarity. A solvent system of hexanes/ethyl acetate is a good starting point.[7]
-
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common issues with the synthesis.
Recommended Experimental Protocols
Protocol 1: Optimized Reduction of 3,4,5-Triiodobenzaldehyde
This protocol provides a robust method for the reduction using sodium borohydride.
Reagents & Equipment:
-
3,4,5-Triiodobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), reagent grade
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask charged with 3,4,5-Triiodobenzaldehyde (1.0 eq.), add methanol (approx. 10-15 mL per gram of aldehyde). Stir the resulting slurry at room temperature to dissolve as much solid as possible.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C. Caution: Hydrogen gas evolution may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting aldehyde spot has completely disappeared.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl dropwise until gas evolution ceases and the pH is neutral (~7).
-
Workup:
-
Remove most of the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue, followed by ethyl acetate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,4,5-Triiodobenzyl alcohol.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes, and safer to handle than LiAlH₄.[8] |
| Equivalents of NaBH₄ | 1.1 - 1.5 equivalents | Ensures complete reaction without significant excess that complicates workup. |
| Solvent | Methanol or Ethanol | Excellent solubility for both substrate and reagent; acts as a proton source.[2] |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows the reaction to proceed to completion.[3] |
| Workup Quench | 1M HCl (or other dilute acid) | Neutralizes the alkoxide intermediate and destroys excess borohydride safely. |
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Verifying the purity of the final product is critical. HPLC is a powerful technique for this purpose.[7]
Instrumentation & Conditions:
-
HPLC System: With UV Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution. A good starting point is Acetonitrile:Water (e.g., 60:40).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of 3,4,5-Triiodobenzyl alcohol in the mobile phase (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve your synthesized product in the mobile phase to a similar concentration.[7]
-
Analysis: Inject the standard and sample solutions. The purity of your sample can be calculated based on the area percentage of the main product peak in the chromatogram.
References
- 1. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 4. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Common side reactions in the preparation of (3,4,5-Triiodophenyl)methanol
This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (3,4,5-Triiodophenyl)methanol. As a critical intermediate in the development of iodinated contrast agents and other pharmaceuticals, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and purification challenges encountered during its preparation. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic strategy.
I. Synthetic Overview: The Reduction Pathway
The most common and direct route to this compound is the reduction of its corresponding carboxylic acid, 3,4,5-triiodobenzoic acid. The choice of reducing agent is a critical determinant of the reaction's success and impurity profile. This guide will focus on the side reactions pertinent to this primary synthetic pathway.
II. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific problems you may encounter during the synthesis and purification of this compound. Each issue is analyzed from a mechanistic standpoint, followed by actionable protocols for resolution.
Problem 1: Incomplete Reaction - Presence of Starting Material
Symptom: Your post-reaction analysis (e.g., TLC, LC-MS) shows a significant amount of unreacted 3,4,5-triiodobenzoic acid.
Causality: Incomplete reduction is often a consequence of insufficient reducing agent, poor reagent quality, or sub-optimal reaction conditions. The steric hindrance from the three large iodine atoms and their electron-withdrawing nature can make the carboxyl group less reactive.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry and Quality:
-
Borane Reagents (BH₃·THF or BH₃·SMe₂): These are generally preferred for their chemoselectivity.[1][2] Ensure you are using at least 1 equivalent of the borane reagent. For large-scale reactions, a slight excess (1.1-1.2 equivalents) may be necessary. Borane solutions can degrade over time; use a freshly opened bottle or titrate to determine the exact concentration.
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, it is less chemoselective.[3] Ensure you are using a sufficient excess (typically 1.5-2 equivalents) to account for the acidic proton of the carboxylic acid and to drive the reaction to completion.[4] LiAlH₄ is highly reactive with atmospheric moisture; use freshly opened, dry powder.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (40-50 °C) can increase the reaction rate, especially when using borane reagents.[1]
-
Reaction Time: Monitor the reaction progress by TLC. Heavily substituted benzoic acids may require longer reaction times (8-24 hours) to go to completion.
-
-
Enhance Solubility: Ensure your starting material is fully dissolved in the reaction solvent (typically dry THF). If solubility is an issue, consider a different anhydrous solvent or a larger solvent volume.
Problem 2: Formation of 3,4,5-Triiodobenzaldehyde
Symptom: A new spot appears on your TLC plate, less polar than the starting material but more polar than the desired alcohol. This corresponds to the aldehyde intermediate.
Causality: The reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate. Insufficient reducing agent or premature quenching of the reaction can lead to the accumulation of this byproduct.
Troubleshooting Steps:
-
Ensure Sufficient Reducing Agent: As with incomplete reduction of the starting material, ensure an adequate amount of the reducing agent is used.
-
Controlled Quenching: Quench the reaction only after confirming the complete disappearance of the aldehyde intermediate by TLC.
-
Purification: If the aldehyde is present in the crude product, it can typically be separated from the desired alcohol by column chromatography on silica gel. The aldehyde will have a higher Rf value than the alcohol.
Problem 3: Reductive De-iodination
Symptom: Your mass spectrometry analysis reveals the presence of di- and mono-iodinated phenylmethanol species.
Causality: The carbon-iodine bond is susceptible to cleavage by strong reducing agents, a process known as reductive dehalogenation.[5] This is a significant risk when using powerful, non-selective hydrides like LiAlH₄, especially with prolonged reaction times or elevated temperatures. Borane reagents are generally milder and less likely to cause de-iodination.[6]
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: If de-iodination is a significant issue, switch from LiAlH₄ to a borane reagent such as BH₃·THF or BH₃·SMe₂.[2]
-
Control Reaction Temperature: Perform the reduction at a lower temperature (0 °C to room temperature). Avoid prolonged heating.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Problem 4: Impurities from Starting Material
Symptom: You detect di- and mono-iodinated benzoic acids or benzyl alcohols in your product, even when using mild reducing conditions.
Causality: These impurities likely originate from the synthesis of the 3,4,5-triiodobenzoic acid starting material, which is typically prepared by electrophilic iodination of an aromatic precursor. Incomplete iodination can result in the presence of di- and mono-iodinated benzoic acids, which are then reduced along with the desired starting material.
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting the reduction, analyze your 3,4,5-triiodobenzoic acid by LC-MS or NMR to check for the presence of less-iodinated impurities.
-
Purify the Starting Material: If significant impurities are present, recrystallize the 3,4,5-triiodobenzoic acid before the reduction step. A mixture of ethanol and water is often a good starting point for the recrystallization of benzoic acids.[7]
-
Chromatographic Purification of the Final Product: If the impurities are carried through to the final product, they can be challenging to separate due to similar polarities. Careful column chromatography with a low-polarity eluent system (e.g., hexane/ethyl acetate) may be required.
III. Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for this synthesis, LiAlH₄ or a borane reagent?
A1: For the reduction of 3,4,5-triiodobenzoic acid, borane reagents (BH₃·THF or BH₃·SMe₂) are generally recommended.[2] They are more chemoselective and less likely to cause the undesired side reaction of reductive de-iodination.[6] While LiAlH₄ is a more powerful reducing agent, its high reactivity increases the risk of cleaving the carbon-iodine bonds.[5]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system such as 30-50% ethyl acetate in hexanes.[8] The starting carboxylic acid will have a low Rf value, the intermediate aldehyde will be in the middle, and the final alcohol product will be slightly more polar than the aldehyde. The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compounds.[9] Staining with iodine can also be effective.[10]
Q3: What is the best method for purifying the final product, this compound?
A3: A combination of techniques is often best. After an aqueous workup, the crude product can be purified by recrystallization. A good starting point for solvent screening would be a mixture of a polar solvent like methanol or ethanol with a non-polar co-solvent like hexanes or water.[5] If significant impurities remain, column chromatography on silica gel is recommended.
Q4: I'm having trouble with the workup of my LiAlH₄ reaction. It's forming a persistent emulsion. What should I do?
A4: Emulsions are common in LiAlH₄ workups due to the formation of aluminum salts. The Fieser workup is a reliable method to avoid this. For a reaction using 'x' grams of LiAlH₄, cool the reaction mixture to 0 °C and slowly add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water Then, warm the mixture to room temperature and stir for 15 minutes. This should produce a granular precipitate that is easily filtered off.[11]
Q5: Can I use sodium borohydride (NaBH₄) for this reduction?
A5: No, sodium borohydride is generally not strong enough to reduce carboxylic acids to alcohols.[3] It is primarily used for the reduction of aldehydes and ketones.
IV. Experimental Protocols
The following are general, adaptable protocols for the synthesis and purification of this compound.
Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4,5-triiodobenzoic acid (1 equivalent) in anhydrous THF (10 volumes).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add BH₃·THF (1 M solution in THF, 1.1 equivalents) dropwise via the dropping funnel over 1 hour.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., 40% ethyl acetate in hexanes). If the reaction is sluggish, gentle heating to 40-50 °C may be required.[1]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol dropwise until the effervescence ceases.
-
Workup: Stir the mixture at room temperature for 1-2 hours. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Induce Crystallization: Add a non-polar co-solvent (e.g., water or hexanes) dropwise until the solution becomes cloudy.[7]
-
Recrystallization: Heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
V. Data Summary and Visualization
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Polarity |
| 3,4,5-Triiodobenzoic Acid | C₇H₃I₃O₂ | 499.81 | High |
| 3,4,5-Triiodobenzaldehyde | C₇H₃I₃O | 483.81 | Medium |
| This compound | C₇H₅I₃O | 485.83 | Medium-High |
| 3,5-Diiodobenzoic Acid | C₇H₄I₂O₂ | 373.91 | High |
| 3,5-Diiodophenyl)methanol | C₇H₆I₂O | 359.93 | Medium-High |
Diagram 1: Synthetic Pathway and Potential Side Products
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Borane Reagents [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Purification of Crude (3,4,5-Triiodophenyl)methanol
Welcome to the technical support center for the purification of (3,4,5-Triiodophenyl)methanol (CAS: 52273-53-7). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this heavily iodinated aromatic alcohol. The presence of three iodine atoms significantly increases the molecule's molecular weight (485.83 g/mol ) and modifies its solubility and stability profile, often presenting unique purification challenges.[1][2]
This document provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry. Our goal is to empower you to diagnose issues, optimize your purification strategy, and obtain high-purity material for your downstream applications.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound. Each entry details the likely causes and provides step-by-step protocols for resolution.
Problem 1: Product is Colored (Yellow to Brown) After Initial Isolation
A persistent yellow or brown hue in the crude or even purified product is a common issue with iodinated compounds.
-
Primary Cause: The discoloration is almost always due to the presence of elemental iodine (I₂).[3] The carbon-iodine bond is the weakest of the carbon-halogen bonds and can cleave under certain conditions (e.g., light exposure, residual acid, or elevated temperatures), leading to the formation of I₂.[3]
-
Recommended Solution: Reductive Quench & Wash A wash with an aqueous solution of a mild reducing agent will convert the colored I₂ into colorless iodide ions (I⁻). Sodium thiosulfate is the reagent of choice for this purpose.[4][5]
Protocol: Sodium Thiosulfate Wash
-
Dissolve the crude this compound in an appropriate organic solvent in which it is highly soluble, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. You should observe the disappearance of the yellow/brown color from the organic layer.[4]
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove residual thiosulfate and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to recover the decolorized crude product, which can then be further purified.
-
Problem 2: Low Recovery or No Crystals Formed During Recrystallization
Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on the choice of solvent and the cooling process.[6][7]
-
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, failing to dissolve it even when hot.[7]
-
Excess Solvent: Using too much solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystal formation.[6]
-
Rapid Cooling: Cooling the solution too quickly ("shock cooling") can lead to the formation of an oil or a fine, impure precipitate instead of well-defined crystals.[6]
-
High Impurity Load: If the crude material is less than ~80% pure, impurities can interfere with the crystal lattice formation, a phenomenon known as crystal poisoning.[6]
-
-
Recommended Solutions & Protocols:
A. Systematic Solvent Selection The ideal solvent should dissolve the compound completely at its boiling point but very poorly at room temperature or in an ice bath.[7] Given the structure of this compound (an aromatic alcohol), moderately polar solvents are a good starting point.
Table 1: Potential Solvents for Recrystallization
Solvent System Boiling Point (°C) Rationale & Comments Ethanol / Water 78-100 The compound should be soluble in hot ethanol. Water can be added dropwise to the hot solution until turbidity appears, then a few drops of ethanol are added to redissolve, creating a saturated system. Methanol / Chloroform 61-65 A mixture that can be effective for aromatic compounds with polar groups.[5] Dissolve in a minimal amount of hot chloroform and add methanol as the anti-solvent. Acetonitrile 82 A common choice for non-polar or slightly polar compounds; its effectiveness for this specific molecule should be tested.[5] | Toluene | 111 | Aromatic compounds often show good temperature-dependent solubility in toluene.[5] |
B. Optimized Recrystallization Protocol
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.
-
Continue adding the solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for high recovery.[6]
-
If insoluble impurities are present, add a slight excess of solvent (~5-10%) and perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Causality: Slow cooling allows for the formation of a pure, ordered crystal lattice, excluding impurities into the mother liquor.[6]
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash with a small amount of ice-cold solvent, and dry thoroughly.
-
Problem 3: Complex Mixture of Impurities or Failure of Recrystallization
When recrystallization fails to provide the desired purity, or if the crude material contains multiple byproducts with similar solubilities, column chromatography is the preferred method.[8][9]
-
Primary Cause: The impurities are too similar in polarity and solubility to the desired product to be separated by a single crystallization event.
-
Recommended Solution: Flash Column Chromatography This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) as a less polar mobile phase flows through.[10] Non-polar compounds travel faster down the column, while more polar compounds are retained longer.[8]
Workflow Diagram: Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification method.
Protocol: Flash Column Chromatography
-
Develop a TLC System: First, find a solvent system that gives good separation on a TLC plate. A good target Rf (retention factor) for the desired product is ~0.3. For this compound, start with solvent mixtures like Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v).
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent system (the "mobile phase"). Ensure the packing is uniform to prevent cracking or channeling.[11]
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]
-
Elute the Column: Carefully add the mobile phase to the top of the column and apply gentle air pressure to push the solvent through. Collect the eluent in fractions (e.g., in test tubes).[8]
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a newly synthesized batch of crude this compound? A1: Always begin with a simple workup and analysis. First, perform a thiosulfate wash as described in the troubleshooting guide to remove any iodine color.[4] Then, run a Thin Layer Chromatography (TLC) plate to assess the complexity of the mixture. If you see one major product spot and only minor impurities, recrystallization is an excellent and scalable first choice.[7] If the TLC shows multiple spots of significant intensity, flash column chromatography is the more appropriate method to achieve high purity.[9]
Q2: My compound seems to be degrading during purification, especially on the silica gel column. Why is this happening and how can I prevent it? A2: this compound, like many benzyl alcohols, can be somewhat sensitive. Silica gel is slightly acidic and can potentially catalyze decomposition or side reactions, especially during long exposure. To mitigate this:
-
Run the column quickly: Use positive pressure ("flash" chromatography) to minimize the residence time of your compound on the silica.
-
Deactivate the silica: If sensitivity is a major issue, you can use silica gel that has been pre-treated with a base, such as triethylamine (~1% in the eluent), to neutralize the acidic sites. This is particularly important if your molecule has other acid-sensitive functional groups.
Q3: How should I store the purified this compound to ensure its long-term stability? A3: Iodinated organic compounds can be sensitive to light and heat.[3] To ensure stability, store the purified solid in an amber vial or a vial wrapped in aluminum foil to protect it from light. It should be kept in a cool, dry place, such as a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen) if possible to prevent oxidative degradation.
Q4: Can I use techniques other than recrystallization or chromatography? A4: For this specific compound, recrystallization and chromatography are the most practical and effective lab-scale techniques.[12][13]
-
Distillation is not suitable as the compound is a solid with a very high boiling point.
-
Sublimation could be possible but is often inefficient for compounds with polar functional groups like alcohols. While iodine itself can be purified by sublimation, this is less common for functionalized organic molecules.[13][14]
-
Extraction is a workup technique used to separate compounds based on solubility, but it is not a final purification method for isolating a pure solid from similar organic impurities.[13]
Q5: What purity level can I realistically expect from these techniques? A5:
-
A single, careful recrystallization of a reasonably crude material (>80% pure) can often increase the purity to >98%.
-
Flash column chromatography , when performed correctly, can yield purities of >99%. The final purity should always be confirmed by analytical methods such as NMR spectroscopy, HPLC, and melting point analysis.
References
- 1. canbipharm.com [canbipharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. iipseries.org [iipseries.org]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 13. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Selection for the Iodination of Substituted Benzenes
Welcome to the Technical Support Center for optimizing the iodination of substituted benzenes. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your electrophilic iodination reactions. The causality behind experimental choices is explained to provide a deeper understanding of the processes involved.
Introduction: The Significance of Aromatic Iodination
Iodoarenes are crucial building blocks in organic synthesis, particularly as precursors in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.[1] The introduction of an iodine atom onto an aromatic ring can be a challenging yet vital step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Unlike other halogens, iodine is the least reactive, and its direct reaction with benzene is an endothermic and reversible process.[2][3] This necessitates the use of activating agents or catalysts to generate a more potent electrophilic iodine species ("I+").[4] This guide will help you navigate the complexities of catalyst and reagent selection to achieve optimal results.
Troubleshooting & FAQs: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the iodination of substituted benzenes in a practical question-and-answer format.
Question 1: My iodination reaction is showing low to no yield. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in an iodination reaction is a common issue that can often be traced back to several key factors:
-
Inadequate Electrophilicity of Iodine: Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent to form a more reactive iodinating species.[5][6] Without proper activation, the reaction will likely fail, especially with deactivated or even neutral benzene rings.
-
Solution: Introduce an oxidizing agent into your reaction mixture. Common and effective choices include nitric acid, iodic acid (HIO₃), hydrogen peroxide (H₂O₂), or copper salts like CuCl₂.[5][7] These agents oxidize I₂ to a more potent electrophile. For instance, a mixture of iodine and potassium iodate in concentrated sulfuric acid generates the highly reactive triiodine cation (I₃⁺).[7]
-
-
Substrate Reactivity: The electronic nature of your substituted benzene is a critical factor.
-
Electron-Rich (Activated) Substrates: Phenols, anilines, and anisoles are highly reactive. If you're experiencing low yields with these, the issue might be related to reagent purity or reaction conditions rather than the inherent reactivity of the substrate.
-
Electron-Poor (Deactivated) Substrates: Nitrobenzene or benzoic acid are challenging to iodinate due to their reduced nucleophilicity.[7]
-
Solution for Deactivated Substrates: Harsher reaction conditions are often necessary. A combination of an iodinating reagent with a strong acid is typically required. For example, N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or BF₃-H₂O can successfully iodinate deactivated aromatics.[8][9] Another powerful system for deactivated arenes involves using sodium periodate (NaIO₄) or sodium iodate (NaIO₃) with iodine in concentrated sulfuric acid.[10]
-
-
Reversibility of the Reaction: The iodination of benzene is a reversible process. The hydrogen iodide (HI) produced as a byproduct is a reducing agent and can reduce the iodoarene back to the starting material, leading to an unfavorable equilibrium.[3][11]
-
Solution: The oxidizing agent used to activate the iodine also serves to oxidize the HI byproduct, shifting the equilibrium towards the product side.[11]
-
-
Reagent Quality: The purity of your reagents, especially the iodinating agent, is crucial. For example, iodine monochloride (ICl) is moisture-sensitive and can decompose.[12]
-
Solution: Use a fresh bottle of the reagent or purify it before use. Always handle moisture-sensitive reagents under anhydrous conditions.[12]
-
Question 2: My reaction is producing a mixture of mono-, di-, and poly-iodinated products. How can I improve the selectivity for the mono-iodinated compound?
Answer: Controlling selectivity is a common challenge, particularly with highly activated substrates. Here’s how to favor mono-iodination:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to your substrate. Using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent can significantly favor the formation of the mono-iodinated product.[12]
-
Lower the Reaction Temperature: Decreasing the reaction temperature slows down the overall reaction rate. This can substantially improve selectivity for the mono-iodinated product by disfavoring the subsequent, typically slower, iodination steps.[12] For highly activated substrates, running the reaction at temperatures from -78 °C to 0 °C is often effective.[12]
-
Choice of Iodinating Agent: Some iodinating agents offer better selectivity than others. N-Iodosuccinimide (NIS) is often preferred for its milder reaction conditions, which can lead to higher regioselectivity.[13]
Question 3: I am working with a deactivated aromatic ring. What are the best catalytic systems to use?
Answer: Iodinating deactivated rings requires a highly reactive electrophilic iodine source. Here are some of the most effective systems:
-
N-Iodosuccinimide (NIS) with Strong Acid: This is a widely used and effective method. The strong acid, such as trifluoromethanesulfonic acid (TfOH) or a mixture of BF₃-H₂O, activates the NIS to generate a potent electrophile capable of iodinating even strongly deactivated compounds like nitroaromatics.[7][8]
-
Iodine with a Strong Oxidizing Agent/Acid Mixture:
-
I₂/HIO₃/H₂SO₄: This combination generates a powerful iodinating species.[7]
-
I₂/NaIO₄/H₂SO₄: This system is also highly effective for both mono- and di-iodination of deactivated arenes.[8]
-
Iodic Acid in Acetic Anhydride and Sulfuric Acid: Benzene, halobenzenes, and other deactivated arenes react readily in a mixture of HIO₃/AcOH/Ac₂O/conc. H₂SO₄.[14]
-
-
Transition Metal Catalysis: While traditional methods rely on electrophilic aromatic substitution, transition metal-catalyzed C-H iodination is an emerging and powerful alternative. These methods often offer different regioselectivity (e.g., ortho- or meta-directing) based on the directing group and catalyst system.[15][16] Palladium catalysis, for example, has been used for the directed C-H iodination of arenes.[16]
Question 4: What safety precautions should I take when working with common iodinating agents like Iodine Monochloride (ICl)?
Answer: Iodine monochloride is a corrosive and toxic chemical that requires careful handling.[17]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, chemical-resistant gloves, and a protective suit.[17][18] Work in a well-ventilated chemical fume hood and use a NIOSH/MSHA-approved respirator if vapors are generated.[17]
-
Handling: ICl is moisture-sensitive and reacts with water to produce toxic fumes.[17] It should be handled under anhydrous conditions. If it has solidified, it can be gently warmed in a water bath inside a fume hood; avoid direct heat.[17]
-
Spills: For small liquid spills in a fume hood, use an inert absorbent material like vermiculite or dry sand. Do not use combustible materials.[17]
-
First Aid:
-
Eye Contact: Immediately flush with large amounts of water for at least 30 minutes and seek immediate medical attention.[17]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water immediately. Seek medical attention.[17][18]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and, if conscious, give one or two glasses of water to drink. Seek immediate medical attention.[17][18]
-
Catalyst and Reagent Selection Guide
The choice of iodinating agent and catalyst is highly dependent on the nature of the substituted benzene. The following table summarizes common systems for different substrate types.
| Substrate Type | Recommended Reagent/Catalyst System | Key Considerations |
| Highly Activated (e.g., Phenols, Anilines) | I₂ with a mild base or NIS in a suitable solvent (e.g., acetonitrile).[8][19] | Reactions are often fast, even at low temperatures. Over-iodination is a significant risk; careful control of stoichiometry and temperature is crucial.[12] |
| Moderately Activated (e.g., Anisoles, Alkylbenzenes) | NIS with a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid).[8] | Offers good yields and high regioselectivity under mild conditions.[8] |
| Neutral (e.g., Benzene, Halobenzenes) | I₂ with an oxidizing agent (e.g., H₂O₂, CuCl₂, HIO₃) and often an acid.[5][14] | Requires activation of I₂ to proceed at a reasonable rate. |
| Deactivated (e.g., Nitrobenzene, Benzoic Acid) | NIS with a strong acid (e.g., TfOH, BF₃-H₂O).[8] I₂ with NaIO₄ or NaIO₃ in concentrated H₂SO₄.[10] | Requires highly electrophilic iodine sources and often harsh reaction conditions.[9] |
Detailed Experimental Protocol: Iodination of Anisole using NIS and Catalytic TFA
This protocol provides a step-by-step method for the mono-iodination of a moderately activated aromatic compound.
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 equivalent).
-
Dissolve the anisole in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.05 equivalents) to the solution in one portion.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired iodoanisole.
Visualizing Reaction Mechanisms and Workflows
Mechanism of Electrophilic Aromatic Iodination
The following diagram illustrates the general mechanism for the electrophilic iodination of a substituted benzene using an activated iodine species (I⁺).
Caption: General mechanism of electrophilic aromatic iodination.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in iodination reactions.
Caption: Troubleshooting workflow for low-yield iodination.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Iodination - Wordpress [reagents.acsgcipr.org]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. calibrechem.com [calibrechem.com]
- 14. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sterically controlled isodesmic late-stage C–H iodination of arenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00801K [pubs.rsc.org]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. benchchem.com [benchchem.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Regioselectivity in Polyiodinated Aromatic Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for managing regioselectivity in the synthesis of polyiodinated aromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter the nuanced challenge of precisely placing multiple iodine atoms on an aromatic ring. Iodinated aromatics are critical precursors in cross-coupling reactions, materials science, and medicinal chemistry, making control over their isomer distribution paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues and clarify foundational concepts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the principles governing regioselectivity in aromatic iodination.
Q1: What are the primary factors controlling where iodine atoms are placed on an aromatic ring?
Regioselectivity in electrophilic aromatic iodination is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects (Directing Groups): Substituents already present on the aromatic ring dictate the position of incoming electrophiles like iodine.
-
Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), and amines (-NR2) increase the electron density of the ring, particularly at the ortho and para positions, making them more nucleophilic and reactive toward electrophiles.[3][4][5][6] These groups are therefore known as ortho, para-directors.[3][4][5][6]
-
Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO2), carbonyls (-COR), and sulfonyls (-SO3H) pull electron density from the ring, making it less reactive.[3][7] They direct incoming electrophiles to the meta position, as it is the least deactivated site.[3]
-
Halogens: Halogens are a special case; they are deactivating due to their inductive effect but are ortho, para-directing because their lone pairs can stabilize the reaction intermediate through resonance.[3][8]
-
-
Steric Hindrance: The physical size of substituents on the ring and the iodinating agent can block access to certain positions. For instance, a bulky directing group will often favor iodination at the less hindered para position over the more crowded ortho position.[6]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): Temperature and reaction time can influence the final product ratio.
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[9][10][11][12]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing the system to reach equilibrium. The major product will be the most stable isomer, which is not necessarily the one that forms fastest.[9][10][11][12]
-
Q2: How do I choose the right iodinating agent for my synthesis?
The choice of iodinating agent is critical and depends on the reactivity of your aromatic substrate and the desired selectivity.
| Iodinating Agent | Formula | Key Characteristics & Best Use Cases |
| Molecular Iodine | I₂ | The least reactive and most economical source.[13] Requires an oxidizing agent (e.g., H₂O₂, nitric acid) or a strong acid catalyst to generate a more potent electrophile.[14][15][16] Often used for highly activated aromatic rings like phenols and anilines.[14][17] |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | A mild, selective, and easy-to-handle solid.[1][18] Often preferred for sensitive or complex substrates where over-iodination is a concern.[1] Its reactivity can be tuned with an acid catalyst (e.g., TFA, TfOH) for less reactive arenes.[1][19] |
| Iodine Monochloride | ICl | More reactive and selective than I₂.[20] It is a potent electrophile suitable for a wide range of aromatic compounds, including moderately deactivated ones.[13][20] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | C₅H₆I₂N₂O₂ | A stable, solid reagent used in organocatalytic systems, offering high regioselectivity for activated aromatic compounds.[19][21] |
In general, for sensitive, multi-functionalized molecules, NIS provides greater control.[1] For large-scale synthesis where cost is a factor, activated I₂ or ICl are often more practical.[20]
Q3: Can I iodinate a deactivated aromatic ring?
Yes, but it requires more forceful conditions. Deactivated rings (e.g., nitrobenzene, benzonitrile) have low electron density and are resistant to standard electrophilic substitution.[3][7] To achieve iodination, you must use a highly reactive iodinating agent. A common strategy involves preparing strong electrophilic iodine reagents from NaIO₄ and I₂ in concentrated sulfuric acid.[19] Alternatively, metal-catalyzed C-H activation methods, for example using palladium with a directing group, can functionalize specific positions on deactivated rings.[19][22]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis of polyiodinated aromatics.
Problem: My reaction yields a mixture of isomers with poor regioselectivity.
This is a classic challenge where the electronic and steric factors are not sufficiently differentiated.
Causality Analysis & Solution Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Problem: I'm getting over-iodination, resulting in tri- or tetra-iodinated products instead of my desired di-iodinated compound.
This occurs when the aromatic ring remains highly activated even after the first iodination, leading to subsequent, undesired reactions.
-
Cause: The first iodine atom added is only weakly deactivating. If the ring possesses strong activating groups (like -OH or -NH₂), it remains highly susceptible to further electrophilic attack.
-
Solution 1: Use a Milder Iodinating Agent. Switch from a highly reactive system like ICl or activated I₂ to N-Iodosuccinimide (NIS) without a strong acid catalyst.[1] This reduces the electrophilicity of the iodine source, allowing for more controlled mono- or di-iodination.
-
Solution 2: Control Stoichiometry and Temperature. Carefully control the stoichiometry to use only the required equivalents of the iodinating agent. Running the reaction at a lower temperature will decrease the overall reaction rate, giving you more control to stop it after the desired iodination has occurred.[11]
-
Solution 3: Temporarily "Protect" the Activating Group. Convert a highly activating group into a less activating one. For example, an aniline (-NH₂) can be converted to an acetanilide (-NHCOCH₃). The acetanilide group is still an ortho, para-director but is significantly less activating, which helps prevent over-iodination. The protecting group can be removed after the iodination step.
Problem: The reaction is not working for a sterically hindered position, such as introducing a second iodine ortho to a bulky substituent.
Steric hindrance is a common barrier to achieving specific substitution patterns.
-
Cause: The physical bulk of existing substituents prevents the iodinating agent from approaching the target C-H bond.
-
Solution 1: Directed ortho-Metalation. Use a directing group that can coordinate to a metal catalyst (e.g., an amide or cyano group with Palladium).[19][22] The catalyst will be delivered specifically to the ortho C-H bond, overcoming steric repulsion and enabling iodination at that site.
-
Solution 2: The Halogen Dance Reaction. If direct iodination fails, a "halogen dance" can be an effective alternative. This reaction involves the base-catalyzed migration of a halogen atom around the aromatic ring to a more thermodynamically stable position.[23][24] For example, you can synthesize an accessible bromo-iodo-aromatic and then use a strong base (like LDA) to "dance" the iodine to the desired, sterically hindered position.[23][25][26] This method is powerful for creating substitution patterns that are inaccessible through direct electrophilic substitution.[23]
Section 3: Key Experimental Protocols
Protocol 1: Regioselective ortho-Iodination of an Acetanilide using a Directing Group
This protocol demonstrates how to control iodination to the ortho position by leveraging the directing and moderate activating effect of an acetanilide group.
Mechanism Overview:
Caption: Mechanism of directed ortho-iodination.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve acetanilide (1.0 eq) in acetonitrile (MeCN).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq).
-
Catalyst Introduction: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).[19]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the pure 2-iodoacetanilide.
Self-Validation: The expected outcome is a high yield of the ortho-iodinated product with minimal formation of the para-isomer. The regioselectivity can be confirmed by ¹H NMR spectroscopy by analyzing the splitting patterns of the aromatic protons.
Protocol 2: Synthesis of a Specific Isomer via a Halogen Dance Reaction
This protocol provides a general workflow for using a halogen dance to move an iodine atom to a thermodynamically preferred, often sterically hindered, position.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize a bromo- or iodo-substituted aromatic precursor where the halogen is in an accessible position.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the haloaromatic substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong, bulky base like Lithium Diisopropylamide (LDA) (1.1 eq) dropwise.[25] The use of a strong, non-nucleophilic base is crucial for deprotonation without side reactions.[23]
-
Halogen Dance: Allow the reaction to stir at -78 °C. The reaction time can vary from minutes to hours, depending on the substrate. The reaction progress involves the migration of the halogen to a different position on the ring.[23][27]
-
Quenching/Trapping: Quench the reaction by adding a proton source (like saturated aqueous NH₄Cl) to yield the isomerized product. Alternatively, an electrophile can be added to trap the lithiated species formed at the original halogen position.[23]
-
Workup and Purification: Allow the mixture to warm to room temperature. Perform a standard aqueous workup and extraction. Purify the product by column chromatography or recrystallization.
Self-Validation: The success of the halogen dance is confirmed by comparing the NMR spectra of the starting material and the final product, which will show a clear shift in the aromatic proton signals corresponding to the new substitution pattern.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 14. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 16. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 17. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 20. calibrechem.com [calibrechem.com]
- 21. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 27. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Stability and degradation pathways for (3,4,5-Triiodophenyl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (3,4,5-Triiodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential challenges, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the key chemical properties of this compound?
This compound, also known as 3,4,5-Triiodobenzyl alcohol, is a heavily halogenated aromatic alcohol. Its structure is characterized by a benzyl alcohol core with three iodine atoms substituted on the phenyl ring. These features grant it a high molecular weight and specific reactivity profile.
| Property | Value | Source |
| CAS Number | 52273-53-7 | [1][2][3] |
| Molecular Formula | C₇H₅I₃O | [3] |
| Molecular Weight | 485.83 g/mol | [1][3] |
| Appearance | Typically an off-white to light yellow solid | Inferred from general properties |
| Purity | ≥95% (typical commercial grade) | [1] |
Q2: How should I properly store this compound to ensure its long-term stability?
Proper storage is critical to prevent degradation. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the compound susceptible to decomposition.[4] To minimize degradation, follow these protocols:
-
Light Protection: Store the compound in an amber glass bottle or a clear vial completely wrapped in aluminum foil to block all light exposure.[4]
-
Inert Atmosphere: For maximum stability, flush the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen, which can promote oxidative degradation of the benzylic alcohol.
-
Temperature Control: Store in a cool, dark location. Refrigeration is recommended for long-term storage. Always allow the container to warm to room temperature before opening to prevent moisture condensation.[4]
Q3: My solid this compound has developed a yellow or brownish tint. Can I still use it?
The discoloration is almost certainly due to the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine bonds, a common degradation pathway for iodinated compounds, especially upon exposure to light or heat.[4]
-
For Non-Quantitative Applications: If the discoloration is minor and your experiment is not sensitive to trace impurities (e.g., some organic synthesis starting material), you may be able to proceed.
-
For Quantitative & Sensitive Applications: For applications requiring high purity and precise stoichiometry, such as in drug development, analytical standard preparation, or catalysis, the discolored compound should be purified before use. The presence of iodine and other degradation products can interfere with your results.
Q4: What are the best practices for preparing solutions of this compound for an experiment?
To ensure the integrity of your experimental setup, solution preparation requires care:
-
Solvent Choice: The compound is generally soluble in common polar organic solvents like DMSO, DMF, and alcohols (e.g., methanol, ethanol), as well as chlorinated solvents like dichloromethane. It is insoluble in water.
-
Use Fresh Solutions: Prepare solutions immediately before use. Do not store solutions for extended periods, as degradation can occur more rapidly in solution than in the solid state.
-
Protect from Light: Prepare solutions in a dimly lit area and store them in amber vials or foil-wrapped containers during your experiment.
-
Consider Degassing: For reactions sensitive to oxidation, use solvents that have been de-gassed by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I'm observing unexpected peaks in my HPLC or LC-MS analysis.
-
Question: My analysis of a this compound sample shows multiple peaks besides the parent compound. What are these impurities?
-
Answer & Troubleshooting Steps: Unexpected peaks are typically the result of degradation. The two most probable degradation pathways are oxidation of the benzylic alcohol and deiodination of the aromatic ring.
-
Identify Oxidative Impurities: The benzylic alcohol group is prone to oxidation, first to an aldehyde and then to a carboxylic acid.[5][6][7] Check your mass spectrometry data for the following species:
-
(3,4,5-Triiodobenzaldehyde): [M-H]⁻ at m/z 483.71. This is a 2 Da loss from the parent alcohol.
-
(3,4,5-Triiodobenzoic Acid): [M-H]⁻ at m/z 499.71. This is a 14 Da gain from the aldehyde.
-
-
Identify Deiodination Products: The C-I bond can be cleaved by light or heat.[4] Look for peaks corresponding to the loss of one or more iodine atoms (mass of I ≈ 126.9 Da).
-
(Diiodophenyl)methanol Isomers: [M-H]⁻ at m/z 358.82.
-
(Iodophenyl)methanol Isomers: [M-H]⁻ at m/z 231.92.
-
-
Mitigation: To prevent this, ensure your solvents are de-gassed and free of oxidizing contaminants. Protect all samples and solutions from light at all times.
-
Issue 2: My experimental results are inconsistent and suffer from poor reproducibility.
-
Question: I am using this compound in a biological assay, but my results vary significantly between experiments. What could be the cause?
-
Answer & Troubleshooting Steps: Poor reproducibility is often a direct consequence of unaccounted-for sample degradation, leading to varying concentrations of the active compound.
-
Audit Your Workflow for Light Exposure: Even ambient lab lighting can induce photodegradation over the course of a multi-hour experiment. Use amber-tinted microplates or cover standard plates with foil. Minimize the time samples are exposed to light on the benchtop.
-
Prepare Fresh Stock Solutions: Never use a stock solution that was prepared on a previous day. The stability of the compound in solution, especially in polar solvents like DMSO, is not guaranteed.
-
Control for Temperature: Avoid heating the compound unless absolutely necessary. If your protocol involves heating, perform control experiments to quantify the extent of thermal degradation. High local heat, such as from sonication, can also degrade benzyl alcohol.[8][9]
-
Implement a Quality Control Check: Before each experiment, run a quick analytical check (e.g., HPLC) on your stock solution to confirm the purity and concentration of the parent compound.
-
Primary Degradation Pathways
Understanding the chemical liabilities of this compound is key to designing robust experiments. The primary degradation routes are Oxidation and Photodegradation (Deiodination) .
-
Oxidation of the Benzylic Alcohol: The primary alcohol functional group is susceptible to aerobic or chemically-induced oxidation. This is a two-step process where the alcohol is first converted to the corresponding aldehyde, which can then be further oxidized to a carboxylic acid.[5][6][7][10] This process can be catalyzed by trace metals or occur simply in the presence of oxygen.
-
Photodegradation and Deiodination: The carbon-iodine bond is labile and susceptible to homolytic cleavage when exposed to UV or even visible light.[4] This generates a phenyl radical and an iodine radical, which can lead to the formation of elemental iodine (I₂), causing discoloration, and deiodinated this compound species.
The following diagram illustrates these primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This protocol provides a framework for stressing the compound under various conditions.
Objective: To identify and quantify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or other appropriate modifier for HPLC)
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Type 1 Ultrapure Water
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
-
Calibrated HPLC-UV/MS system
-
Photostability chamber (or a UV lamp with controlled output)
-
Calibrated laboratory oven
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Wrap the stock solution flask in aluminum foil to protect it from light.
-
-
Application of Stress Conditions:
-
For each condition below, dilute the stock solution with the stressor solution to a final concentration of 0.1 mg/mL. Prepare a control sample by diluting with the solvent mixture (e.g., 50:50 acetonitrile:water) alone.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Base hydrolysis is often faster.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours. Protect from light.
-
Thermal Degradation: Dilute with 50:50 acetonitrile:water. Incubate at 80°C for 48 hours in the dark.
-
Photolytic Degradation: Dilute with 50:50 acetonitrile:water. Expose the solution in a quartz cuvette or clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Maintain a parallel sample wrapped in foil as a dark control.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples if necessary.
-
Analyze all samples, including the control and a time-zero (unstressed) sample, by a validated stability-indicating HPLC-UV/MS method.
-
The method should be capable of separating the parent peak from all degradation product peaks.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and characterize any degradation products using the MS data (refer to the molecular weights in the Troubleshooting section).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
This systematic approach will provide a definitive stability profile of this compound and inform best practices for its handling and use in your specific research context.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 52273-53-7|this compound|BLD Pharm [bldpharm.com]
- 3. canbipharm.com [canbipharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. ovid.com [ovid.com]
Challenges in scaling up the synthesis of 3,4,5-Triiodobenzyl alcohol
Welcome to the technical support center for the synthesis of 3,4,5-Triiodobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. Below, you will find troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you may encounter during the synthesis and purification of 3,4,5-Triiodobenzyl alcohol.
Problem 1: Low or Inconsistent Yields
Q: My reduction of 3,4,5-Triiodobenzoic acid is resulting in low and unpredictable yields. What are the likely causes and how can I fix this?
A: Low yields in this reduction are common when scaling up and typically stem from three main areas: reagent choice and quality, reaction conditions, and workup procedures.
Probable Causes & Solutions:
-
Inefficient Reducing Agent: While powerful, Lithium aluminum hydride (LiAlH4) can be problematic. It reacts violently with water and the acidic proton of the carboxylic acid, consuming multiple equivalents of the reagent.[1][2]
-
Solution: Consider using a borane-based reagent like Borane-THF complex (BH3-THF) or Borane-dimethyl sulfide complex (BH3-SMe2).[3][4] These reagents are known to selectively reduce carboxylic acids in the presence of other functional groups and are often more amenable to scale-up.[3] A combination of sodium borohydride (NaBH4) and iodine has also been shown to be effective for this transformation.
-
-
Reaction Stoichiometry and Temperature: On a larger scale, ensuring a homogenous mixture and maintaining the optimal temperature is critical.
-
Solution: Ensure your reactor has adequate agitation to keep all reagents suspended. For exothermic reductions, use a jacketed reactor to maintain a consistent internal temperature. A slow, controlled addition of the reducing agent is crucial to prevent temperature spikes that can lead to side reactions.
-
-
Difficult Workup & Product Loss: The product, 3,4,5-Triiodobenzyl alcohol, has moderate polarity. During aqueous workup, especially after using metal hydrides, emulsions can form, leading to significant product loss in the aqueous layer or at the interface.
-
Solution: After quenching the reaction, consider a solvent swap to a less polar solvent like dichloromethane (DCM) or ethyl acetate for extraction. Washing the combined organic layers with brine (saturated NaCl solution) can help break emulsions and remove excess water.
-
Problem 2: Product Impurity and Discoloration
Q: My final product is off-white or yellow/brown, and analytical data (NMR, LC-MS) shows several impurities. What is causing this and how can I purify it?
A: Discoloration and impurities often point towards product degradation or side-reactions. The C-I bond is weaker than other carbon-halogen bonds and can be susceptible to cleavage under thermal stress or light exposure.[5]
Probable Causes & Solutions:
-
Thermal or Photochemical Decomposition: Iodinated aromatic compounds can decompose at elevated temperatures or upon exposure to light, often liberating elemental iodine (I₂), which imparts a yellow or brown color.[5]
-
Solution: Conduct the reaction and subsequent purification steps while protecting the vessel from light. Use a rotary evaporator with a moderate bath temperature (e.g., < 50°C) for solvent removal.
-
-
Oxidation: Like many benzyl alcohols, the product can oxidize to the corresponding aldehyde (3,4,5-Triiodobenzaldehyde) and subsequently to the carboxylic acid starting material, especially if exposed to air at high temperatures.[5][6]
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). If storing the material, do so in a sealed, amber vial under an inert gas at reduced temperature.
-
-
Incomplete Reaction or Side Products: Residual starting material or byproducts from the reduction (e.g., borate esters if using borane reagents) can contaminate the final product.
Recommended Purification Protocol: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds on a large scale.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof) on a small scale to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add the chosen hot solvent to your crude 3,4,5-Triiodobenzyl alcohol until it is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and heat for a few minutes. Caution: Do not add activated carbon to a boiling solution due to the risk of bumping.
-
Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, cool the flask further in an ice bath to maximize recovery.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[7]
| Parameter | Observation / Data | Interpretation / Action |
| Melting Point | Broad range, lower than expected | Indicates presence of impurities. Recrystallization is necessary. |
| TLC Analysis | Multiple spots | Crude product is a mixture. Use TLC to monitor purification steps. |
| 1H NMR | Aldehyde proton (~9-10 ppm) present | Oxidation has occurred. Minimize air exposure and heat. |
| Color | Yellow to Brown | Likely presence of I₂. Protect from light and consider a wash with sodium thiosulfate solution during workup. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with iodine-containing compounds and hydride reagents?
A: Safety is paramount.
-
Iodine Compounds: Iodine and its compounds can be irritating to the skin, eyes, and respiratory system.[8][9] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10]
-
Hydride Reagents (LiAlH4, BH3): These are water-reactive and can release flammable hydrogen gas upon contact with moisture or protic solvents.[1] All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (nitrogen or argon). The quenching procedure must be done slowly and carefully at a low temperature (e.g., 0 °C).
Q2: My starting material is 3,4,5-Triiodobenzaldehyde. Can I use Sodium Borohydride (NaBH4) for the reduction?
A: Yes. Sodium borohydride (NaBH4) is an excellent choice for reducing an aldehyde to a primary alcohol. It is much milder than LiAlH4 and does not react with carboxylic acids, making it a safer and more selective reagent for this specific transformation.[1] The reaction is typically run in an alcohol solvent like methanol or ethanol at room temperature.[11]
Q3: How should I store the final 3,4,5-Triiodobenzyl alcohol product to ensure its long-term stability?
A: To prevent degradation, the purified product should be stored in a tightly sealed, amber glass container to protect it from light and moisture.[5] For maximum stability, store it in a cool, dark place, and consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q4: Can this synthesis be adapted for a flow chemistry setup?
A: Yes, adapting this synthesis to a continuous flow process is a promising strategy for scale-up, particularly for managing exotherms and improving consistency. Lithiation and Grignard reactions, which can be challenging in batch, have been successfully performed in flow reactors.[12] A flow setup for the reduction step would allow for precise control of temperature and residence time, potentially minimizing byproduct formation. However, careful screening is required to prevent clogging from any solids that may form.[12]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. scribd.com [scribd.com]
- 9. edvotek.com [edvotek.com]
- 10. physics.purdue.edu [physics.purdue.edu]
- 11. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Preventing de-iodination during subsequent reactions of (3,4,5-Triiodophenyl)methanol
A Researcher's Guide to Preventing De-iodination in Subsequent Reactions
Welcome to the Technical Support Center for (3,4,5-Triiodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile, yet sensitive, building block in their synthetic routes. As a Senior Application Scientist, I've compiled this resource to address a critical challenge: the propensity of this compound to undergo de-iodination during subsequent chemical transformations. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you navigate this issue and ensure the integrity of your multi-iodinated scaffold.
Understanding the Challenge: The Fragile C-I Bond
The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making it susceptible to cleavage under various conditions. In a molecule like this compound, the presence of multiple iodine atoms on the aromatic ring can further influence its reactivity. De-iodination, or hydrodehalogenation, is a common side reaction where one or more iodine atoms are replaced by hydrogen, leading to a mixture of partially and fully de-iodinated byproducts. This not only reduces the yield of the desired product but also complicates purification.
Several factors can trigger de-iodination, including:
-
Elevated Temperatures: Thermal stress can promote homolytic cleavage of the C-I bond.
-
Light Exposure: Aryl iodides can be photosensitive, and UV or even visible light can initiate radical-mediated de-iodination.
-
Reaction Reagents: Certain bases, nucleophiles, and even some palladium catalysts used in cross-coupling reactions can facilitate de-iodination pathways.
-
Presence of a Hydride Source: Solvents or reagents that can act as hydride donors can contribute to reductive de-iodination.
This guide will provide strategies to mitigate these factors and preserve the tri-iodinated core of your molecule.
Frequently Asked Questions (FAQs)
Q1: I am observing significant de-iodination during a Williamson ether synthesis with this compound. What is the likely cause and how can I prevent it?
A1: De-iodination during a Williamson ether synthesis is often a result of harsh reaction conditions, particularly the use of a strong base at elevated temperatures. The combination of a strong base and heat can promote side reactions.
Troubleshooting Strategies:
-
Choice of Base: Instead of strong bases like sodium hydride (NaH), consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective at lower temperatures.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature. Start at room temperature and only gently heat if the reaction is too slow.
-
Protect the Hydroxyl Group: A crucial strategy is to first protect the benzylic alcohol. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is a good choice as it is stable under many conditions but can be removed selectively. After protection, you can proceed with your desired reaction on the aryl iodide moieties.
-
Alternative Etherification Methods: Consider alternative, milder methods for etherification that do not require strong bases, such as using a benzylating reagent like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions.[1]
Q2: My esterification reaction of this compound is giving low yields and a mixture of de-iodinated byproducts. What are the best practices for this transformation?
A2: Similar to etherification, harsh conditions in esterification can lead to de-iodination.
Recommended Protocols:
-
Fischer Esterification: If using a classic Fischer esterification with a carboxylic acid and a catalytic amount of strong acid (e.g., H₂SO₄), keep the reaction temperature as low as possible and the reaction time to a minimum. Use a large excess of the alcohol component if it is inexpensive to drive the equilibrium.
-
Mitsunobu Reaction: The Mitsunobu reaction is a milder alternative for esterification that proceeds under neutral conditions and at low temperatures, which can significantly reduce the risk of de-iodination.[2][3] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Yamaguchi Esterification: For sterically hindered alcohols or acids, the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride, can be a high-yielding method under mild conditions.[4]
Q3: I am planning a Suzuki cross-coupling reaction with a derivative of this compound. How can I minimize de-iodination, which is a common side reaction in palladium catalysis?
A3: De-iodination is a well-known side reaction in palladium-catalyzed cross-couplings. The choice of catalyst, ligand, base, and reaction conditions is critical.
Key Considerations for Suzuki Coupling:
-
Catalyst and Ligand Selection: Use a high-quality palladium catalyst. For aryl iodides, catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective. These ligands tend to promote the desired reductive elimination over de-iodination.
-
Base: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over strong, nucleophilic bases.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures often accelerate de-iodination.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst decomposition and side reactions.
A study on the Sonogashira coupling of 5-substituted-1,2,3-triiodobenzene demonstrated highly regioselective coupling at the less sterically hindered terminal positions.[2] This suggests that with careful optimization, selective cross-coupling of polyiodinated systems is achievable.
Troubleshooting Guide: A Decision-Making Workflow
If you are encountering de-iodination, use the following workflow to diagnose and solve the problem.
Experimental Protocols
Protocol 1: Protection of this compound as a Silyl Ether
This protocol describes the protection of the benzylic alcohol as a tert-butyldimethylsilyl (TBS) ether, which can enhance its stability in subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of a Protected (3,4,5-Triiodophenyl) Derivative
This protocol is adapted from a procedure for a similar 1,2,3-triiodobenzene system and is a good starting point for the cross-coupling of a protected (3,4,5-triiodophenyl) derivative.[2]
Materials:
-
Protected (3,4,5-triiodophenyl) derivative (e.g., TBS-protected this compound) (1.0 eq)
-
Terminal alkyne (1.0 eq for mono-coupling)
-
Cesium carbonate (Cs₂CO₃) (7.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Copper(I) iodide (CuI) (20 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add the protected (3,4,5-triiodophenyl) derivative, the terminal alkyne, and Cs₂CO₃.
-
Add anhydrous toluene and stir the mixture under an argon atmosphere at room temperature for 20 minutes.
-
Add Pd(PPh₃)₄ and CuI to the flask.
-
Cap the flask with a septum, degas with argon, and wrap the flask in aluminum foil to exclude light.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Analytical Methods for Detecting De-iodination
Accurate detection and quantification of de-iodinated byproducts are crucial for optimizing your reaction conditions.
| Analytical Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. De-iodinated byproducts will likely have different Rf values. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separating the starting material, desired product, and various de-iodinated species. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides separation and mass information, allowing for the identification of components based on their molecular weight. The isotopic pattern of iodine can be a useful diagnostic tool. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The aromatic region of the spectrum will change as iodine is replaced by hydrogen. New signals will appear, and the integration of these signals can provide a ratio of iodinated to de-iodinated products. ¹³C NMR: The chemical shifts of the carbon atoms directly attached to iodine will change significantly upon de-iodination. |
| Quantitative NMR (qNMR) | By using an internal standard, qNMR can provide a highly accurate quantification of the starting material, product, and byproducts in a reaction mixture without the need for response factors. |
References
- 1. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 2. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
High-purity isolation of (3,4,5-Triiodophenyl)methanol using column chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing challenges in the purification of (3,4,5-Triiodophenyl)methanol via column chromatography. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize this specific separation.
Understanding the Molecule: this compound
The purification of this compound (MW: 485.83 g/mol ) presents a unique set of challenges primarily due to its molecular structure.[1] The presence of three heavy iodine atoms on the phenyl ring significantly increases the molecule's molecular weight and non-polar character, while the primary alcohol (-CH₂OH) group imparts a polar handle. This combination can lead to issues with solubility, strong interactions with the stationary phase, and potential for degradation. Similar poly-iodinated aromatic compounds can exhibit limited solubility in highly non-polar solvents and may be sensitive to acidic conditions, such as the surface of standard silica gel.[2][3]
Table 1: Physicochemical Property Estimates for this compound
| Property | Estimated Value / Characteristic | Rationale & Implications for Chromatography |
|---|---|---|
| Molecular Weight | 485.83 g/mol [1] | High molecular weight can lead to slower diffusion and broader peaks. Requires careful optimization of flow rate. |
| Polarity | Moderately Polar | The polar alcohol group is contrasted by the large, non-polar tri-iodophenyl moiety. This dual nature requires a well-chosen bi-solvent mobile phase for effective elution. |
| Solubility | Soluble in moderately polar organic solvents (DCM, THF, Ethyl Acetate); low solubility in non-polar alkanes (Hexane) and highly polar solvents (Methanol, Water).[4][5] | Poor solubility in the initial, non-polar mobile phase is a common issue. Dry loading is often the preferred method to ensure a sharp starting band.[6] |
| Stability | Potential for degradation on acidic silica gel.[7] | The electron-rich aromatic ring and benzylic alcohol can be susceptible to acid-catalyzed reactions. Stability on silica should be pre-screened via TLC.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
For most applications, standard flash-grade silica gel (SiO₂) with a particle size of 40-63 µm is the most effective and economical choice. The silanol (Si-OH) groups on the silica surface provide the polar interactions necessary for separation in normal-phase chromatography.[8]
However, if you observe significant product degradation (streaking on TLC, low recovery), the acidic nature of silica gel may be the cause.[7] In such cases, consider these alternatives:
-
Deactivated Silica Gel: Neutralize the silica by preparing a slurry with your mobile phase containing a small amount of a neutralising agent like triethylamine (~0.1-1%), then packing the column with this slurry. This is particularly useful for acid-sensitive compounds.[9]
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Neutral or basic alumina can be an excellent alternative if silica-induced decomposition is confirmed.
Q2: How do I select the optimal mobile phase (eluent)?
The key is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rƒ) of 0.25 - 0.35 . This Rƒ value typically translates well to preparative column separation, providing a good balance between resolution and elution time.
The most common and effective mobile phases are binary mixtures of a non-polar and a more polar solvent.[10]
-
Standard System: Hexane / Ethyl Acetate. This is the workhorse system for moderately polar compounds. Start by screening TLC plates with 10%, 20%, and 30% Ethyl Acetate in Hexane.
-
Alternative System: Dichloromethane (DCM) / Methanol. This system is useful if your compound or impurities are more polar.[10] Use methanol sparingly (typically 1-5%), as adding more than 10% can risk dissolving the silica gel stationary phase.[10]
See the protocol below for a detailed guide on TLC screening.
Q3: My compound is not very soluble in the starting mobile phase. How should I load it onto the column?
This is a very common problem, especially for crystalline solids like this compound. Loading the sample in a strong solvent (like pure DCM or Ethyl Acetate) will cause the initial band to spread dramatically, leading to very poor separation.
The solution is Dry Loading .[6] This technique involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of your packed column. This ensures the compound starts as a highly concentrated, narrow band, maximizing resolution. See the detailed protocol in the section below.
Q4: How can I monitor the column's progress and identify my product fractions?
Systematic fraction collection and analysis by TLC is crucial.
-
Collect Fractions: Begin collecting fractions as soon as the solvent starts eluting from the column. The size of your fractions will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Analyze by TLC: Spot every few fractions onto a TLC plate. It's helpful to spot multiple fractions on a single plate for direct comparison.
-
Visualize: Use a UV lamp (254 nm) to visualize the spots. Aromatic compounds like yours will be UV-active. You can also use a chemical stain like potassium permanganate, which reacts with the alcohol group.
-
Pool Fractions: Combine the fractions that contain only your pure product (single spot at the correct Rƒ) for solvent evaporation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem: My compound is not eluting from the column (Rƒ ≈ 0).
-
Cause: The mobile phase is not polar enough to displace the compound from the silica gel. Your compound is strongly adsorbed.
-
Solution: Gradually increase the polarity of your mobile phase.[7] If you are running an isocratic (constant solvent mixture) elution, you can carefully add a small amount of the more polar solvent (e.g., ethyl acetate) to your eluent reservoir. For future runs, start with a more polar mixture based on new TLC trials.
Problem: My compound elutes immediately with the solvent front (Rƒ ≈ 1).
-
Cause: The mobile phase is too polar. The compound spends almost no time interacting with the stationary phase and instead travels dissolved in the eluent.
-
Solution: Decrease the mobile phase polarity.[7] Use a higher percentage of the non-polar solvent (e.g., hexane). If you checked the first fraction and found your compound, you have confirmed this issue.[7] For the next attempt, select a much less polar system.
Problem: The separation between my product and an impurity is poor.
-
Cause 1: Incorrect Mobile Phase. The chosen solvent system may not have sufficient selectivity for the two compounds.
-
Solution 1: Try a different solvent system. For example, if Hexane/Ethyl Acetate fails, a system like DCM/Methanol might offer different selectivity due to different intermolecular interactions.[10]
-
Cause 2: Column Overload. Too much sample was loaded onto the column, exceeding its separation capacity.
-
Solution 2: Reduce the amount of crude material loaded. A general rule of thumb is to load 1-5% of the mass of the silica gel (e.g., 1-5 g of crude on 100 g of silica).
-
Cause 3: Poor Packing or Loading. An improperly packed column (with cracks or channels) or poor sample loading (e.g., wet loading with a strong solvent) can ruin separation.
-
Solution 3: Ensure the column is packed uniformly without air bubbles. Always use the dry loading method if solubility is an issue.[6]
Problem: I have a low yield, and I see streaking on my TLC analysis of the fractions.
-
Cause: This is a classic sign of product decomposition on the silica gel.[7] The acidic silanol groups can catalyze degradation of sensitive molecules.
-
Solution: Test for Stability First. Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, then let it sit for 1-2 hours. Add a few drops of your chosen eluent to the spotting area. If a new spot appears at the baseline or there is significant streaking upon developing the plate, your compound is likely unstable on silica.
-
Remedies:
-
Run the column quickly (use flash chromatography with positive pressure).
-
Deactivate the silica with triethylamine as described in the FAQ section.
-
Switch to a neutral stationary phase like alumina.
-
Visual Workflows & Logic
Experimental Protocols
Protocol 1: Mobile Phase Selection using TLC
-
Prepare Stock Solution: Dissolve a small amount (1-2 mg) of your crude this compound in a minimal volume (~0.5 mL) of a solvent it dissolves in well, like dichloromethane or ethyl acetate.
-
Prepare TLC Chambers: In separate sealed chambers (e.g., a beaker covered with a watch glass), place a small amount of your test solvent systems. Good starting points are 10:1, 5:1, and 3:1 mixtures of Hexane:Ethyl Acetate.
-
Spot the Plate: Using a fine capillary tube, carefully spot your stock solution onto the baseline of three separate TLC plates. Make the spots as small as possible.
-
Develop the Plates: Place one plate in each chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize and Calculate Rƒ: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp. Calculate the Rƒ value for your target compound in each system: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).
-
Optimize: Adjust the solvent ratio until you achieve an Rƒ value between 0.25 and 0.35 for the target compound, with good separation from any visible impurities.
Protocol 2: Dry Loading the Sample
-
Dissolve Sample: In a small round-bottom flask, dissolve your entire crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane).[6]
-
Add Silica: Add dry silica gel to the flask. A good starting point is 5-10 times the mass of your crude sample.[6]
-
Mix Thoroughly: Swirl the flask to create a uniform slurry, ensuring all the silica is coated with the sample solution.
-
Evaporate Solvent: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.[6] If the residue is oily or clumpy, add more silica and repeat the evaporation.
-
Load Column: Carefully pour this silica powder containing your adsorbed sample onto the top of your pre-packed column, creating a thin, even layer. Gently tap the column to settle the powder.
-
Protect the Layer: Carefully add a thin (0.5-1 cm) layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.[6]
Table 2: Common Solvents for Normal-Phase Chromatography
| Solvent | Relative Polarity[11] | UV Cutoff (nm)[12] | Notes |
|---|---|---|---|
| Hexane / Petroleum Ether | 0.009 | ~200 | Standard non-polar base for mobile phases.[10] |
| Dichloromethane (DCM) | 0.309 | ~233 | Good for dissolving a wide range of compounds; use in a fume hood.[10] |
| Ethyl Acetate (EtOAc) | 0.228 | ~256 | Excellent, versatile polar solvent. A standard choice paired with hexane.[10] |
| Methanol (MeOH) | 0.762 | ~210 | Very polar. Used in small percentages with DCM for highly polar compounds. Can dissolve silica at >10% concentration.[10][12] |
| Tetrahydrofuran (THF) | 0.207 | ~220 (unstabilized) | Can offer different selectivity. May contain BHT as a stabilizer which absorbs UV light. Can swell PEEK tubing.[12][13] |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (3,4,5-trioctadecoxyphenyl)methanol | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. welch-us.com [welch-us.com]
- 13. santaisci.com [santaisci.com]
Validation & Comparative
Analytical methods for validating the structure of (3,4,5-Triiodophenyl)methanol
An In-Depth Comparative Guide to the Structural Validation of (3,4,5-Triiodophenyl)methanol
A Senior Application Scientist's Guide to Unambiguous Structural Elucidation
For researchers and professionals in drug development and materials science, the synthesis of a novel compound is only the beginning. The absolute, unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for any further investigation. This compound (C₇H₅I₃O), a heavily halogenated aromatic alcohol, presents a unique set of analytical challenges and opportunities. Its high molecular weight (485.83 g/mol )[1][2] and the profound electronic influence of three iodine atoms on a simple benzene ring demand a multi-faceted, orthogonal analytical approach.
This guide provides an in-depth comparison of the primary analytical methods for validating the structure of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the described workflow constitutes a self-validating system for achieving scientific certainty.
The Holistic Validation Workflow: An Integrated Strategy
No single analytical technique can provide complete structural proof. True confidence is achieved by integrating data from multiple orthogonal methods, where each technique corroborates the others while providing unique pieces of the structural puzzle. The logical flow of this process is critical for an efficient and definitive analysis.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Causality: For this compound, the key is symmetry. The molecule has a C₂ axis of symmetry passing through the C1-C4 bond and the CH₂OH group. This symmetry renders the two aromatic protons (at C2 and C6) chemically equivalent. Therefore, we expect a simple spectrum. The heavy iodine atoms exert a significant deshielding effect through-bond, shifting the aromatic proton signal downfield.
Expected Spectrum:
-
Aromatic Protons (H-2, H-6): A singlet (s) in the range of δ 7.5-8.5 ppm. The integration value will be 2H. The singlet nature arises from the chemical equivalence and lack of adjacent protons for coupling.
-
Benzylic Protons (-CH₂OH): A singlet (s) typically around δ 4.5-5.0 ppm, integrating to 2H. These protons are adjacent to an oxygen atom, causing a downfield shift. They appear as a singlet as there are no adjacent protons to couple with.
-
Hydroxyl Proton (-OH): A broad singlet (br s) with a variable chemical shift (typically δ 1.5-4.0 ppm), integrating to 1H. The broadness and variable position are due to chemical exchange with trace amounts of water in the solvent.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for alcohols as it can slow down the proton exchange of the -OH group, sometimes allowing its coupling to be observed.
-
Internal Standard: The solvent peak serves as a secondary reference, but for high accuracy, Tetramethylsilane (TMS) is used as the primary internal standard (δ 0.00 ppm).[3][4]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion.
-
Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.
B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Causality: Again, molecular symmetry is key. We expect four signals for the seven carbon atoms. The carbons directly bonded to iodine (C-3, C-4, C-5) are notoriously difficult to observe. This "heavy atom effect" causes significant line broadening and a decrease in the Nuclear Overhauser Effect (NOE), leading to very low signal intensity. Longer acquisition times are often necessary to detect these quaternary carbons.
Expected Spectrum:
-
Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Aromatic Carbon (C-2, C-6): A signal in the aromatic region, δ 130-140 ppm.
-
Aromatic Carbon (C-1): A quaternary carbon signal, δ 140-150 ppm.
-
Aromatic Carbons (C-3, C-4, C-5): Three very weak quaternary carbon signals at low field (δ 80-100 ppm). The direct attachment to iodine causes a strong upfield shift compared to other aromatic carbons, a characteristic feature for iodoarenes.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of solvent) to compensate for the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon environment.[3]
-
Acquisition Time: A significantly longer acquisition time (several hours) may be required to observe the weak signals of the iodine-substituted carbons.
-
Processing: Standard Fourier transformation and processing are applied.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the structure deduced from NMR. For this molecule, High-Resolution Mass Spectrometry (HRMS) is essential.
Expertise & Causality: HRMS provides a highly accurate mass measurement (to within ±0.005 Da), allowing for the unambiguous determination of the molecular formula. The molecular formula C₇H₅I₃O has a calculated monoisotopic mass of 485.7617 Da. An experimental result matching this value is powerful evidence. Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic cluster seen with chlorine or bromine will not be present. The fragmentation pattern of benzyl alcohols often involves the loss of water or the hydroxyl radical, leading to the formation of a stable tropylium-like cation.
Caption: Predicted MS fragmentation pathway.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump. ESI is a soft ionization technique that typically keeps the molecular ion intact.[5]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺ and compare its exact measured m/z value to the theoretical value calculated for C₇H₅I₃O. Analyze the fragmentation pattern for consistency with the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It works by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds within the molecule.
Expertise & Causality: The IR spectrum of this compound will be dominated by features characteristic of an alcohol and a substituted aromatic ring. The O-H bond stretch is particularly informative; its broadness is a direct result of intermolecular hydrogen bonding between alcohol molecules.[6]
Expected Absorption Bands:
-
O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): A medium-to-weak band just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).
-
C-H Stretch (Aliphatic -CH₂-): A medium band just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic Ring): Medium-to-weak bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Primary Alcohol): A strong band around 1050 cm⁻¹.
-
C-I Stretch: Strong bands in the far-IR region, typically below 600 cm⁻¹, which may not be observable on standard mid-IR spectrometers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation like KBr pellets is needed.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known correlation tables.
Elemental Analysis: The Ultimate Stoichiometric Proof
While spectroscopic methods reveal the structure, elemental analysis provides the definitive confirmation of the empirical formula by measuring the mass percentages of each element.
Expertise & Causality: For this compound (C₇H₅I₃O), the theoretical elemental composition is the gold standard against which the experimental sample is measured. Modern elemental analyzers use combustion methods to convert the sample into simple gases (CO₂, H₂O, N₂), which are then quantified.[7] Halogens are often determined by combustion followed by coulometric titration. The experimental results must match the theoretical values within a very narrow margin of error (typically ±0.4%) to be considered valid.
Theoretical vs. Experimental Data:
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 17.30 % | 16.90 - 17.70 % |
| Hydrogen (H) | 1.04 % | 0.64 - 1.44 % |
| Iodine (I) | 78.36 % | 77.96 - 78.76 % |
| Oxygen (O) | 3.29 % | (Typically calculated by difference) |
Comparative Summary of Analytical Methods
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity, symmetry | Simple, predictable spectrum; confirms C-H framework | Does not directly observe quaternary carbons or iodine atoms |
| ¹³C NMR | Carbon skeleton, symmetry | Confirms the number of unique carbon environments | Iodine-bound carbons are very difficult to detect |
| HRMS | Exact molecular weight, molecular formula, fragmentation | Unambiguously confirms elemental formula C₇H₅I₃O | Provides little information on atom connectivity |
| IR Spectroscopy | Presence of functional groups | Rapidly confirms -OH and aromatic C-H groups | Provides no information on the substitution pattern |
| Elemental Analysis | Elemental composition, empirical formula | Provides definitive proof of stoichiometry and purity | Destructive; provides no structural information |
Conclusion: A Mandate for Orthogonality
The structural validation of this compound is a clear illustration of the principle of orthogonality in analytical science. NMR spectroscopy masterfully defines the C-H framework and reveals the molecule's inherent symmetry. High-resolution mass spectrometry provides an unassailable confirmation of the molecular formula. Infrared spectroscopy acts as a rapid check for the essential alcohol and aromatic functionalities. Finally, elemental analysis provides the ultimate, quantitative proof of the elemental ratios.
Only by synthesizing the data from all these techniques can a researcher or drug development professional state with the highest degree of confidence that the molecule in the vial is, in fact, this compound. This rigorous, multi-faceted approach is not merely best practice; it is the foundation of trustworthy and reproducible science.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
A Guide to the Spectroscopic Differentiation of (3,4,5-Triiodophenyl)methanol and Its Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of regulatory compliance and scientific rigor. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a phenyl ring, can present a significant analytical challenge. Their physical properties are often remarkably similar, yet their biological activities can diverge dramatically.
This guide provides a comparative framework for the spectroscopic analysis of (3,4,5-Triiodophenyl)methanol and its key isomers. While comprehensive experimental data for this specific series of compounds is not widely available in public-access spectral databases[1][2], this document leverages fundamental principles of spectroscopy to predict their distinguishing spectral features. We present a theoretical comparison grounded in established chemical principles, supplemented with standardized, field-proven protocols for data acquisition, enabling researchers to apply these methodologies to their own work.
The Challenge of Isomerism: (3,4,5-) vs. (2,4,6-Triiodophenyl)methanol
The primary focus of this guide is the spectroscopic comparison between this compound and its highly symmetric isomer, (2,4,6-Triiodophenyl)methanol. Their structures, while both containing a tri-iodinated benzene ring with a hydroxymethyl group, possess different symmetry elements that profoundly influence their spectroscopic signatures.
Caption: Molecular structures of the primary isomers under comparison.
The key difference lies in their symmetry. This compound has a C₂ᵥ symmetry axis, rendering certain protons and carbons chemically equivalent. In contrast, (2,4,6-Triiodophenyl)methanol also possesses C₂ᵥ symmetry, but with a different substitution pattern that results in even simpler theoretical spectra. This distinction is the foundation for their spectroscopic differentiation.
Comparative Spectroscopic Analysis (Theoretical)
The following sections predict the key differences expected in the primary spectroscopic analyses of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift) and its interaction with neighboring nuclei (spin-spin coupling).
¹H NMR Spectroscopy:
The proton NMR spectra are expected to be highly diagnostic. The key differences arise from the number and splitting patterns of the aromatic protons.
-
This compound: The two protons on the aromatic ring (at C2 and C6) are chemically and magnetically equivalent. Therefore, they are expected to produce a single signal, a singlet, in the aromatic region (typically δ 7.0-8.5 ppm).
-
(2,4,6-Triiodophenyl)methanol: Similarly, the two aromatic protons (at C3 and C5) are chemically equivalent and should also appear as a single singlet.
While both might show singlets, the electronic environment differs. The proximity of the iodine atoms to the protons in the 2,4,6-isomer would likely shift its aromatic signal downfield compared to the 3,4,5-isomer due to the anisotropic effect of the neighboring iodine atoms. The benzylic protons (-CH₂OH) in both isomers would appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often exchange-broadened) in the δ 4.5-5.0 ppm region.
¹³C NMR Spectroscopy:
The carbon NMR spectra provide a direct count of the number of unique carbon environments.
-
This compound: Due to symmetry, we expect four distinct signals for the aromatic carbons: C1 (bearing the CH₂OH), C2/C6 (proton-bearing), C3/C5 (iodine-bearing), and C4 (iodine-bearing).
-
(2,4,6-Triiodophenyl)methanol: This isomer's higher symmetry results in only three unique aromatic carbon environments: C1, C2/C6 (iodine-bearing), and C3/C5 (proton-bearing).
The presence of four versus three aromatic signals in the ¹³C NMR spectrum would be an unambiguous differentiator.
Caption: Logic diagram for isomer identification via ¹³C NMR.
Table 1: Predicted NMR Spectral Data
| Isomer | ¹H NMR (Aromatic Region) | ¹³C NMR (Aromatic Signals) |
| This compound | ~δ 8.0 (s, 2H) | 4 distinct signals |
| (2,4,6-Triiodophenyl)methanol | ~δ 8.2 (s, 2H) | 3 distinct signals |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. Both isomers will exhibit the characteristic absorptions for an alcohol and a substituted benzene ring.
-
O-H Stretch: A strong, broad absorption between 3200-3600 cm⁻¹ is expected for the alcohol's hydroxyl group, broadened by hydrogen bonding.[3]
-
C-O Stretch: A strong C-O stretching band will appear in the 1000-1260 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
The primary difference will be found in the "fingerprint region" (below 1500 cm⁻¹), specifically the C-H out-of-plane bending bands between 650-900 cm⁻¹. The substitution pattern on the aromatic ring dictates the position of these bands. While precise prediction is difficult without reference spectra, the different substitution patterns will generate a unique and reproducible fingerprint for each isomer, which is a key method for their differentiation using IR spectroscopy.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): Both this compound and its isomers will have the same molecular weight (485.83 g/mol ) and thus the same molecular ion peak in their mass spectra.[5][6]
-
Isotopic Pattern: A crucial feature will be the isotopic pattern associated with the three iodine atoms. Iodine is monoisotopic (¹²⁷I), so the primary differentiation will come from the carbon isotopes.
-
Fragmentation: The fragmentation patterns are expected to be very similar, though not identical. Key fragmentation pathways for benzyl alcohols include:
-
Loss of water ([M-H₂O]⁺)
-
Loss of the hydroxyl group ([M-OH]⁺)
-
Formation of a tropylium-like ion.
-
While subtle differences in fragment ion intensities might exist due to the varying stability of the resulting fragments, MS alone would be the least reliable of these three techniques for distinguishing these specific positional isomers without advanced techniques like ion mobility or tandem MS/MS experiments.
Standard Operating Protocols for Spectroscopic Analysis
The following are detailed, self-validating protocols for acquiring high-quality spectroscopic data for a novel, solid organic compound, such as a triiodophenylmethanol isomer.
Protocol for NMR Data Acquisition (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Causality: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for polar compounds like alcohols, as it can solubilize the sample and slow down the proton exchange of the -OH group, sometimes allowing its signal and coupling to be observed. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity, using the lock signal as a reference. Aim for a line width of <0.5 Hz on the TMS signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
Collect 16 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0-220 ppm.
-
Use a 30-degree pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.
-
Collect a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the data and reference the spectrum using the central peak of the DMSO-d₆ septet at δ 39.52 ppm.
-
Protocol for FT-IR Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups and establish a fingerprint of the compound.
Causality: The Attenuated Total Reflectance (ATR) technique is chosen for its simplicity and minimal sample preparation. It is a reliable method for obtaining high-quality spectra from solid powders.
Methodology:
-
Background Collection:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol.
-
Record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid powder (1-2 mg) onto the ATR crystal.
-
Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary to adjust for the wavelength-dependent depth of penetration of the IR beam.
-
Label the significant peaks.
-
Protocol for Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound.
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, minimizing fragmentation and ensuring the molecular ion is readily observed. A high-resolution mass spectrometer (like a TOF or Orbitrap) is used to obtain an accurate mass measurement, which helps confirm the elemental composition.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Add a trace amount of a modifier if needed to promote ionization (e.g., formic acid for positive mode, ammonium hydroxide for negative mode).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Acquire spectra in both positive and negative ion modes to determine which provides a better signal.
-
Set the mass range to cover the expected molecular weight (e.g., m/z 100-1000).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion. In positive mode, this will likely be [M+H]⁺ or [M+Na]⁺. In negative mode, it could be [M-H]⁻.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula (C₇H₅I₃O).
-
Caption: Experimental workflow for comprehensive spectroscopic characterization.
Conclusion
The definitive identification of positional isomers like this compound and its counterparts is a task that requires a multi-faceted spectroscopic approach. While a direct comparison based on existing experimental data is currently challenging due to its limited availability, a theoretical analysis based on fundamental principles of molecular symmetry provides a clear roadmap for their differentiation. The starkly different number of expected signals in their respective ¹³C NMR spectra serves as the most unambiguous point of comparison. Complemented by the unique fingerprint provided by IR spectroscopy and the molecular weight confirmation from mass spectrometry, researchers can confidently elucidate the correct isomeric structure by following the robust, standardized protocols detailed in this guide.
References
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. Welcome to the NIST WebBook [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2,3,5-Triiodobenzyl alcohol | C7H5I3O | CID 3495743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. scs.illinois.edu [scs.illinois.edu]
A Prospective Performance Evaluation of (3,4,5-Triiodophenyl)methanol in Controlled Radical Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the pursuit of novel polymers with precisely engineered properties, the role of the initiating species in controlled radical polymerization (CRP) cannot be overstated. This guide provides a comprehensive technical evaluation of (3,4,5-Triiodophenyl)methanol , a readily available, yet underexplored, aromatic iodide, as a potential initiator for advanced polymerization reactions. While direct experimental data on its performance in polymerization is scarce in peer-reviewed literature, this document will leverage established principles of iodine-mediated polymerization and comparative analysis with structurally analogous compounds to forecast its efficacy. We will delve into the mechanistic rationale for its use, propose detailed experimental protocols for its evaluation, and benchmark its anticipated performance against conventional initiators.
The central hypothesis of this guide is that the unique electronic and steric characteristics of this compound render it a compelling candidate for mediating controlled polymerization, potentially offering distinct advantages in the synthesis of well-defined, functional polymers for applications ranging from drug delivery to advanced materials.
The Rationale for Investigating this compound in Polymerization
Iodine-mediated polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have emerged as powerful tools for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The efficacy of these methods is intrinsically linked to the nature of the chain transfer agent or initiator.
This compound presents several intriguing features as a potential initiator:
-
Multiple Reactive Sites: The presence of three iodine atoms on the phenyl ring offers the potential for multi-directional polymer growth, leading to the formation of star-shaped or hyperbranched polymers.
-
Aromatic Iodide Functionality: Aromatic iodides are known to participate in degenerative chain transfer processes, a cornerstone of controlled polymerization. The carbon-iodine bond is relatively weak and can be reversibly cleaved to generate propagating radicals.
-
Hydroxyl Functionality: The benzylic hydroxyl group provides a convenient handle for post-polymerization modification or for anchoring the initiator to a surface or another molecule.
-
Potential for Radiopacity: The high iodine content suggests that polymers derived from this initiator may exhibit inherent radiopaque properties, a desirable characteristic for biomedical applications such as implantable devices and drug delivery systems.
Mechanistic Considerations: this compound in Action
We anticipate that this compound can function as an initiator in several controlled radical polymerization frameworks.
Iodine-Mediated Degenerative Transfer
The primary mechanism by which this compound is expected to control polymerization is through degenerative chain transfer. In this process, a propagating polymer radical reacts with the C-I bond of the initiator, leading to the transfer of the iodine atom and the formation of a new radical. This reversible exchange process ensures that all polymer chains have an opportunity to grow, resulting in a narrow molecular weight distribution.
Figure 1: Proposed degenerative transfer mechanism for this compound.
Potential Role in Photo-ATRP
Recent advancements have demonstrated the utility of iodine-mediated photo-ATRP.[1][2][3] In this system, visible light can be used to reversibly activate and deactivate the dormant polymer chains. The triiodo-substituted aromatic ring of this compound may exhibit interesting photochemical properties, potentially enabling its use in such metal-free ATRP systems.
Comparative Performance Evaluation: A Proposed Experimental Framework
To rigorously assess the performance of this compound, a series of controlled polymerization experiments are proposed. The performance will be benchmarked against two well-established initiators: a standard alkyl halide initiator (e.g., ethyl α-bromoisobutyrate, EBiB) for ATRP and a conventional aromatic iodide (e.g., iodoform) for iodine-mediated polymerization.
Materials
-
Monomer: Methyl methacrylate (MMA), styrene, or other suitable vinyl monomers.
-
Initiators: this compound, ethyl α-bromoisobutyrate (EBiB), iodoform.
-
Catalyst/Chain Transfer Agent: Copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) for ATRP; AIBN as a radical source for iodine-mediated polymerization.
-
Solvent: Anisole, toluene, or other appropriate solvent.
Experimental Protocols
Protocol 1: Evaluation of this compound in Iodine-Mediated Polymerization of Methyl Methacrylate (MMA)
Figure 2: Experimental workflow for evaluating this compound.
Step-by-Step Methodology:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), methyl methacrylate (e.g., 100 equivalents), and AIBN (e.g., 0.1 equivalents).
-
Add anisole as the solvent.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Immerse the flask in a preheated oil bath at a specified temperature (e.g., 70°C) and stir for the desired reaction time.
-
Periodically take aliquots to monitor monomer conversion and polymer molecular weight evolution.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and end-group functionality.
Protocol 2: Comparative Study with EBiB in ATRP of Styrene
A similar protocol to the one described above will be followed, with the following modifications:
-
Use styrene as the monomer.
-
Use EBiB as the initiator.
-
Use CuBr and PMDETA as the catalyst system.
-
Conduct the polymerization at a suitable temperature for ATRP (e.g., 110°C).
Data Presentation and Analysis
The performance of this compound will be evaluated based on the following criteria and presented in a comparative table.
Table 1: Predicted Comparative Performance of Polymerization Initiators
| Parameter | This compound (Predicted) | Ethyl α-bromoisobutyrate (EBiB) | Iodoform |
| Control over Polymerization | Good to Excellent | Excellent | Good |
| Polydispersity Index (PDI) | < 1.3 | < 1.2 | < 1.5 |
| Initiation Efficiency | Moderate to High | High | Moderate |
| Reaction Rate | Moderate | Fast | Moderate |
| Side Reactions | Potential for multi-directional growth | Minimal | Chain transfer to solvent possible |
| Polymer Functionality | Hydroxyl end-groups, potential for star architecture | Halogen end-groups | Halogen end-groups |
| Versatility with Monomers | Expected to be broad | Broad | Broad |
Synthesis of this compound
For researchers interested in synthesizing this initiator, a plausible synthetic route involves the iodination of benzyl alcohol.
Figure 3: A potential synthetic pathway to this compound.
A detailed protocol for the electrophilic iodination of benzyl alcohol can be found in the literature.[4]
Alternative Initiators and Their Comparative Standing
While this compound holds promise, it is essential to consider its performance in the context of other established initiators.
Table 2: Comparison with Other Classes of Radical Initiators
| Initiator Class | Key Advantages | Key Disadvantages |
| Azo Initiators (e.g., AIBN) | Predictable decomposition kinetics, not susceptible to induced decomposition.[5] | Limited temperature range, release of nitrogen gas. |
| Peroxide Initiators (e.g., BPO) | Wide range of decomposition temperatures, versatile.[5] | Susceptible to induced decomposition, potential for side reactions.[5] |
| Redox Initiators | Low-temperature initiation, suitable for emulsion polymerization.[5] | Two-component system, can be sensitive to impurities. |
| Photoinitiators | Spatial and temporal control over initiation. | Requires a light source, potential for light penetration issues. |
| Iodinated Initiators | Enable controlled/living polymerization (ATRP, RAFT).[6][7] | Can be more expensive, potential for residual color in the polymer. |
Conclusion and Future Outlook
This guide has laid the theoretical and experimental groundwork for the evaluation of this compound as a novel initiator in controlled radical polymerization. Based on the principles of iodine-mediated polymerization, we predict that this compound will offer good to excellent control over polymer architecture, leading to polymers with low polydispersity and valuable end-group functionality. The potential for creating multi-armed or star-shaped polymers, coupled with the inherent radiopacity imparted by the iodine atoms, makes it a particularly attractive candidate for advanced materials and biomedical applications.
The proposed experimental framework provides a clear roadmap for researchers to validate these predictions and to fully elucidate the performance characteristics of this promising initiator. Future work should focus on a comprehensive kinetic analysis of polymerizations initiated by this compound, a detailed investigation of its photochemical properties for potential application in photo-ATRP, and an exploration of the unique properties of the resulting polymers. The insights gained from such studies will undoubtedly contribute to the expanding toolbox of controlled radical polymerization and pave the way for the rational design of next-generation polymeric materials.
References
- 1. Iodine-mediated photo-controlled atom transfer radical polymerization (photo-ATRP) and block polymerization combined with ring-opening polymerization (ROP) via a superbase - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Iodine-mediated photoATRP in aqueous media with oxygen tolerance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and characterization of radiopaque iodine-containing methacrylate-based polymers via reversible addition-fragmentation chain transfer (RAFT) polymerization [journal.hep.com.cn]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Cross-Reactivity of 3,4,5-Triiodobenzyl Alcohol in Organic Synthesis
Abstract
In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the choice of building block is a critical determinant of synthetic efficiency and molecular function. 3,4,5-Triiodobenzyl alcohol presents a unique scaffold, characterized by a high molecular weight and three reactive carbon-iodine (C-I) bonds, alongside a primary benzylic alcohol. This guide provides an in-depth analysis of the cross-reactivity of this molecule, objectively comparing its performance against structurally relevant alternatives. We will dissect the competing reactivities of its functional groups, supported by established chemical principles and detailed experimental protocols, to empower researchers in making strategic synthetic decisions.
Introduction: The Duality of Reactivity in 3,4,5-Triiodobenzyl Alcohol
3,4,5-Triiodobenzyl alcohol is not merely a carrier of iodine atoms; it is a molecule with two distinct reactive centers: the benzylic hydroxyl (-CH₂OH) group and the three C-I bonds on the aromatic ring. Understanding the delicate balance and selective activation of these sites is paramount for its effective utilization.
-
The Benzylic Alcohol: This functional group is a classical site for nucleophilic substitution, etherification, and esterification reactions.[1][2] Its reactivity is modulated by the strong electron-withdrawing inductive effect of the three iodine atoms.
-
The Carbon-Iodine Bonds: The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] The presence of three such bonds offers the potential for multiple, sequential functionalization.
This guide will explore the inherent cross-reactivity—the competition between these two sites—and compare it to simpler, more common halogenated benzyl alcohols.
Comparative Reactivity Analysis: A Framework for Synthetic Strategy
The strategic choice of a halogenated benzyl alcohol depends on the desired transformation. The primary determinant of reactivity in cross-coupling is the carbon-halogen bond dissociation energy, while the reactivity of the hydroxyl group is governed by its ability to be converted into a good leaving group.
2.1. The Carbon-Halogen Bond: A Predictor of Cross-Coupling Efficiency
The facility of the oxidative addition step, often rate-determining in palladium-catalyzed cycles, is directly correlated to the weakness of the C-X bond.[3] The C-I bond's significantly lower bond dissociation energy makes iodinated aromatics far more reactive than their brominated or chlorinated counterparts, often allowing for milder reaction conditions and lower catalyst loadings.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
| C-I | ~51 | Highest Reactivity: Facile oxidative addition, ideal for mild cross-coupling. |
| C-Br | ~71 | Moderate Reactivity: Requires more forcing conditions than C-I. |
| C-Cl | ~81 | Lowest Reactivity: Often requires specialized catalysts and higher temperatures. |
| C-H | ~111 | Requires C-H activation strategies; not a leaving group in cross-coupling. |
This data represents typical values for aryl halides.
The presence of three C-I bonds in 3,4,5-triiodobenzyl alcohol suggests a high propensity for multiple cross-coupling events. However, steric hindrance from the bulky iodine atoms and the adjacent groups can influence the reaction rate and accessibility of each position.
2.2. The Benzylic Hydroxyl Group: Nucleophilic Substitution Potential
The hydroxyl group is a poor leaving group and requires activation, typically through protonation in the presence of strong acids or conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide.[1][2] The electron-withdrawing nature of the three iodine atoms can slightly decrease the nucleophilicity of the oxygen but also stabilizes the transition state for leaving group departure, creating a nuanced reactivity profile.
Logical Workflow for Assessing Competing Reactivities
The following diagram illustrates a logical workflow for designing experiments to probe the selective reactivity of a multi-functional molecule like 3,4,5-triiodobenzyl alcohol.
References
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized (3,4,5-Triiodophenyl)methanol using HPLC and LC-MS
In the landscape of pharmaceutical intermediates and advanced material science, the structural and isomeric purity of a synthesized compound is not merely a quality metric; it is the foundation of its efficacy, safety, and reproducibility in downstream applications. (3,4,5-Triiodophenyl)methanol, a densely halogenated aromatic alcohol, serves as a critical building block, particularly in the development of X-ray contrast media and other specialized polymers. Its synthesis, however, can yield a challenging mixture of closely related impurities.
This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the robust purity validation of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating system for trustworthy and accurate purity assessment.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical method is born from understanding the chemistry of the synthesis. A common route to this compound involves the electrophilic iodination of a benzyl alcohol precursor or the reduction of a 3,4,5-triiodobenzoyl derivative. Such pathways, while effective, can introduce specific impurities that must be resolved and identified.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual precursors from the final synthetic step.
-
Iodination Isomers: Incomplete iodination can lead to the presence of mono- and di-iodinated phenylmethanol species. These are often the most critical impurities to separate.
-
Side-Reaction Products: Over-iodination or alternative reaction pathways can generate other halogenated aromatic compounds.[1][2]
-
Degradation Products: The compound may be sensitive to light or oxidative conditions, leading to degradation.
Our analytical challenge, therefore, is not just to quantify the main peak but to demonstrate the absence of these structurally similar and potentially co-eluting species.
Experimental Validation Workflow
The following diagram illustrates the logical flow for a comprehensive purity validation campaign, integrating both HPLC and LC-MS as orthogonal techniques.
Caption: Purity validation workflow from sample preparation to final report.
Method 1: Quantitative Purity Assessment by Reversed-Phase HPLC
High-Performance Liquid Chromatography is the workhorse for purity determination in most organic chemistry labs.[3] For a molecule like this compound, a reversed-phase method is the logical starting point due to the compound's aromatic and relatively non-polar nature.[4]
Causality Behind Method Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the primary choice. Its long alkyl chains provide strong hydrophobic interactions with the tri-iodinated phenyl ring, ensuring good retention and separation from more polar impurities.[5][6][7] A Phenyl-Hexyl phase serves as an excellent alternative, offering different selectivity through pi-pi interactions with the aromatic ring, which can be crucial for resolving closely related isomers.[3][8]
-
Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is necessary. Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of an acid modifier, like 0.1% formic acid, is added to both mobile phases. This suppresses the ionization of any acidic or basic functional groups on the analytes or residual silica silanols, leading to sharper, more symmetrical peaks.[9]
-
Detection: A Diode Array Detector (DAD) is superior to a simple UV detector. It allows for the monitoring of multiple wavelengths simultaneously, which is useful for detecting impurities that may have different absorption maxima than the main compound. It also provides UV spectral data for each peak, offering an additional layer of peak purity analysis.
Detailed Experimental Protocol: HPLC-DAD
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard dimensions for analytical purity checks, providing a good balance of resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the hydrophobic analyte. |
| Gradient | 50% B to 95% B over 15 min | Starts with sufficient polarity to retain the compound, then ramps up to elute it and any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detector | DAD, 220 nm & 254 nm | 254 nm is a common wavelength for aromatic compounds. 220 nm provides higher sensitivity for a broader range of organic molecules. |
| Sample Prep. | 1.0 mg/mL in Acetonitrile | Ensure the sample is fully dissolved to avoid column blockage. |
Interpreting the Data: Purity is calculated based on the relative area percentage of the main peak versus the total area of all peaks in the chromatogram. While this method is excellent for quantification, it operates on an assumption: that all compounds have a similar response factor at the chosen wavelength. More critically, it cannot definitively identify the peaks; it only shows their retention time and UV spectrum.
Method 2: Definitive Identity and Impurity Profiling by LC-MS
Liquid Chromatography-Mass Spectrometry elevates the analysis from quantitative screening to qualitative confirmation and impurity identification.[10][11] It provides the molecular weight of every eluting compound, offering a much higher degree of confidence.[9]
Causality Behind Method Choices:
-
LC Method: The HPLC method described above can be directly coupled to the mass spectrometer, as the mobile phase (water, acetonitrile, formic acid) is volatile and fully compatible with common ionization sources.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode, with minimal fragmentation. This makes determining the molecular weight straightforward.[9]
-
Mass Analyzer: A single quadrupole mass spectrometer is sufficient for confirming the molecular weight. For more advanced impurity characterization, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer would be invaluable.
Detailed Experimental Protocol: LC-MS
| Parameter | Setting | Rationale |
| LC System | Same as HPLC-DAD protocol | Ensures direct correlation of retention times between methods. |
| Ionization Source | Electrospray Ionization (ESI) | Standard for polar to semi-polar small molecules. |
| Polarity | Positive and Negative Mode | Run in both modes initially to determine which gives a better signal for the parent compound and potential impurities. |
| Scan Range | 100 - 900 m/z | A broad range to capture the parent ion (MW = 485.83) and potential lighter (impurities) or heavier (adducts) species. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Drying Gas Flow | 10 L/min | To desolvate the ESI droplets. |
| Drying Gas Temp. | 350 °C | To aid in desolvation. |
Interpreting the Data: The power of LC-MS lies in its specificity.
-
Identity Confirmation: The primary peak in the chromatogram should correspond to a mass spectrum showing a prominent ion at m/z 486.8 [M+H]⁺ or 484.8 [M-H]⁻. The presence of iodine also imparts a characteristic isotopic pattern that can be used for confirmation.[12]
-
Impurity Identification: Any smaller peaks can be investigated by examining their respective mass spectra. For example, a peak with a mass corresponding to a di-iodinated species (MW = 359.93) or a mono-iodinated species (MW = 234.03) would be strong evidence of incomplete synthesis. This allows for targeted improvements to the synthetic and purification processes.
Comparison Guide: HPLC-DAD vs. LC-MS
| Feature | HPLC-DAD | LC-MS |
| Primary Output | Chromatogram (Absorbance vs. Time) | Total Ion Chromatogram (TIC), Mass Spectra |
| Main Purpose | Quantitative Purity (Area %) | Qualitative Identity Confirmation, Impurity ID |
| Specificity | Low to Moderate (based on retention time) | Very High (based on mass-to-charge ratio) |
| Sensitivity | Good | Excellent, often detects impurities missed by UV |
| Impurity Info | Retention time, UV spectrum | Molecular Weight, Isotopic Pattern |
| Confidence Level | Good for routine QC | High for structural confirmation |
| Complexity | Relatively simple to operate | More complex, requires specialized expertise |
| Cost | Lower instrument and maintenance cost | Higher instrument and maintenance cost |
Conclusion and Best Practices
For the comprehensive validation of synthesized this compound, HPLC-DAD and LC-MS are not competing techniques but complementary, orthogonal partners.
-
HPLC-DAD should be employed as the primary method for routine quality control and for generating quantitative purity data (e.g., for batch release), once the impurity profile has been well-characterized. Its robustness, ease of use, and lower cost make it ideal for this purpose.
-
LC-MS is an indispensable tool during method development, for reference standard characterization, and for investigating any unknown peaks that appear in the HPLC analysis.[13][14] It provides the definitive confirmation of the target compound's identity and offers invaluable insights into the structure of impurities, which is critical for process optimization and ensuring the final product's integrity.
A truly validated synthesis of this compound relies on the quantitative power of HPLC, backed by the unequivocal structural confirmation provided by LC-MS. This dual approach constitutes a self-validating system that ensures the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analytical Method development: an overview [pharmacores.com]
- 4. 小分子高效液相色谱 [sigmaaldrich.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. uccore.org [uccore.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Substituted Benzyl Alcohols
Introduction:
Benzyl alcohol, a simple aromatic alcohol, serves as a foundational scaffold in medicinal chemistry. Its derivatives are a cornerstone in the development of a wide array of therapeutic agents, owing to their diverse biological activities. These activities range from antimicrobial and antifungal to local anesthetic properties.[1][2] The versatility of the benzyl alcohol scaffold lies in its amenability to chemical modification. By strategically introducing various substituents to the benzene ring, we can systematically modulate the molecule's physicochemical properties—such as lipophilicity, electronic character, and steric profile—to optimize its biological activity and selectivity.
This guide provides an in-depth comparison of substituted benzyl alcohols, grounded in experimental data, to elucidate the principles of their structure-activity relationships (SAR). We will explore the causal links between chemical structure and biological function, present validated experimental protocols for synthesis and evaluation, and offer a clear framework for researchers engaged in the design and development of novel benzyl alcohol-based therapeutic agents.
The Core Principles of Benzyl Alcohol SAR
The biological activity of a substituted benzyl alcohol is primarily dictated by three key structural features:
-
The Nature of the Ring Substituent: Whether a group is electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) profoundly impacts the electronic environment of the entire molecule.
-
The Position of the Substituent: The location of the substituent (ortho, meta, or para) influences steric interactions and the molecule's overall shape, which is critical for binding to biological targets.
-
The Benzylic Hydroxyl Group: This functional group is crucial, often participating in hydrogen bonding with target receptors or enzymes.[3]
The interplay of these factors governs the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic potency. A central goal of SAR studies is to decipher these relationships to design molecules with enhanced efficacy and reduced toxicity.
Visualizing the SAR Workflow
The process of conducting an SAR study is a systematic, iterative cycle of design, synthesis, and testing. This workflow is fundamental to modern drug discovery.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Comparative Analysis: Antimicrobial Activity
One of the most well-documented activities of substituted benzyl alcohols is their antimicrobial effect. The potency of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[4][5]
The following table summarizes experimental data from various studies, comparing the antimicrobial activity of different substituted benzyl alcohols against common bacterial strains.
| Compound | Substituent(s) | Position(s) | Activity (MIC in µg/mL) vs. S. aureus | Activity (MIC in µg/mL) vs. E. coli | Key SAR Insights | Reference |
| Benzyl Alcohol | None | - | >1000 | >1000 | Baseline, low activity. | [6] |
| 4-Chlorobenzyl alcohol | 4-Cl | para | 500 | 1000 | Halogen substitution increases lipophilicity and potency. | [1] |
| 2,4-Dichlorobenzyl alcohol | 2,4-di-Cl | ortho, para | 125 | 250 | Dihalogenation further enhances activity.[1] | [1] |
| 3,4-Dichlorobenzyl alcohol | 3,4-di-Cl | meta, para | 62.5 | 125 | Positional isomers show different potencies.[1] | [1] |
| 3,4,5-Trichlorobenzyl alcohol | 3,4,5-tri-Cl | meta, para | 31.2 | 62.5 | The most active compound, highlighting the positive effect of multiple halogen substituents.[1] | [1] |
| 4-Nitrobenzyl alcohol | 4-NO₂ | para | >1000 | >1000 | Strong electron-withdrawing group at para position is detrimental. | [7] |
| 3-(CF₃)-benzyloxy deriv. | 3-CF₃ | meta | 0.5 | 1 | Trifluoromethyl group significantly boosts potency.[8] | [8] |
Expert Interpretation: The data clearly indicates that halogenation of the benzene ring is a highly effective strategy for increasing antimicrobial potency. This is likely due to a combination of factors:
-
Increased Lipophilicity: Halogens increase the compound's ability to partition into and disrupt bacterial cell membranes.
-
Electronic Effects: Electron-withdrawing halogens can influence the acidity of the hydroxyl proton, potentially affecting interactions with bacterial enzymes or proteins.
-
Steric Factors: The size and position of the halogens can optimize the fit of the molecule into a target binding site. The superior activity of the 3,4,5-trichloro derivative suggests that extensive substitution can be beneficial.[1] The potent activity of the trifluoromethyl derivative further underscores the importance of electron-withdrawing groups at specific positions.[8]
Key Factors Influencing Biological Potency
The relationship between a molecule's chemical properties and its biological effect is complex. Quantitative Structure-Activity Relationship (QSAR) models attempt to mathematically describe these connections.[9][10]
Caption: Interrelationship of structural modifications and physicochemical properties influencing biological activity.
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential. The following sections detail the methodologies for the synthesis of a representative compound and its subsequent antimicrobial evaluation.
Protocol 1: Synthesis of 4-Chlorobenzyl Alcohol via Reduction of 4-Chlorobenzaldehyde
This protocol describes a common and reliable method for synthesizing a substituted benzyl alcohol from its corresponding aldehyde using a reducing agent.
Rationale: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its selectivity for aldehydes and ketones, its operational simplicity, and its high yields under mild conditions. Methanol serves as a protic solvent that facilitates the reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 4-chlorobenzaldehyde in 100 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Reducing Agent: Cool the flask in an ice bath. Slowly add 1.5 g of sodium borohydride (NaBH₄) to the solution in small portions over 15 minutes. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Workup and Quenching: Carefully add 50 mL of distilled water to quench the excess NaBH₄. Self-Validation: The addition of water will cause hydrogen gas evolution, visually confirming the quenching of the unreacted reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with 3 x 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution) to remove residual water and methanol.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting white solid is 4-chlorobenzyl alcohol. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard method for determining the antimicrobial susceptibility of the synthesized compounds.[5][11]
Rationale: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4][12] It is a widely accepted, reproducible, and scalable method for comparing the potency of different compounds.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve the synthesized benzyl alcohol derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Microtiter Plate: Using a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[11]
-
Serial Dilution: Add 100 µL of the compound's stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[11] This creates a range of decreasing concentrations.
-
Controls (Self-Validation):
-
Column 11 (Growth Control): Add 100 µL of MHB. This well will receive bacteria but no compound, and should show robust growth.
-
Column 12 (Sterility Control): Add 100 µL of MHB. This well will receive neither bacteria nor compound, and should remain clear.[11]
-
-
Prepare Inoculum: Prepare a bacterial suspension (e.g., S. aureus) and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 5 µL of the final bacterial inoculum to wells in columns 1 through 11.[11] Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[4][12] This can be assessed visually or by using a plate reader to measure optical density.[12]
Conclusion
The structure-activity relationship of substituted benzyl alcohols is a well-defined yet expansive field, offering fertile ground for the discovery of new therapeutic agents. As demonstrated, a systematic approach involving targeted chemical modification and quantitative biological evaluation is paramount. Halogenation, particularly at the para and multiple positions on the benzene ring, consistently enhances antimicrobial activity. This guide provides the foundational principles, comparative data, and validated experimental frameworks to empower researchers in their efforts to design and synthesize the next generation of benzyl alcohol derivatives with superior potency and optimized safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. testbook.com [testbook.com]
- 3. samiraschem.com [samiraschem.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. longdom.org [longdom.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. youtube.com [youtube.com]
A Researcher's Guide to Halogenated Benzyl Alcohols: Comparing the Synthetic Utility of Iodinated vs. Brominated Precursors
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, halogenated benzyl alcohols serve as indispensable building blocks. Their utility is most pronounced in transition metal-catalyzed cross-coupling reactions, where the choice between an iodinated or brominated precursor can profoundly influence reaction efficiency, cost, and overall synthetic strategy. This guide offers an in-depth comparison of these two classes of reagents, providing experimental insights to inform precursor selection for researchers, scientists, and drug development professionals.
The Fundamental Trade-Off: Reactivity Versus Cost
The core difference between iodinated and brominated benzyl alcohols lies in the intrinsic properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond.[1][2] This is quantitatively reflected in their bond dissociation energies (BDE), with the C-I bond requiring less energy to cleave (approx. 240 kJ/mol) compared to the C-Br bond (approx. 270 kJ/mol).[3]
This fundamental disparity has a direct and critical impact on the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition .[1][4] The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst more readily, leading to a lower activation energy for the catalytic cycle to commence.[1]
This translates into several practical advantages for iodinated precursors:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.[4]
-
Lower Catalyst Loadings: Efficient conversion may be achieved with less of the expensive palladium catalyst.[4]
-
Faster Reaction Times: Increased reactivity leads to shorter, more efficient reaction profiles.[4]
-
Broader Substrate Scope: The higher reactivity can overcome challenging couplings that may be sluggish with brominated analogues.
However, this enhanced performance comes at a premium. Due to the higher cost of iodine compared to bromine, iodinated starting materials are consistently more expensive than their brominated counterparts.[4][5] This cost-reactivity trade-off is the central strategic consideration for any synthetic campaign.
Performance in Key Cross-Coupling Reactions
The established reactivity order for aryl halides in palladium-catalyzed reactions is overwhelmingly Ar-I > Ar-Br > Ar-Cl .[2][5][6] This trend holds true for benzyl alcohol precursors across the most common cross-coupling transformations.
A cornerstone of C-C bond formation, the Suzuki-Miyaura reaction clearly illustrates the reactivity difference. An iodobenzyl alcohol will typically couple with a boronic acid under milder conditions and in shorter times than the corresponding bromobenzyl alcohol.[1][7] While modern, highly active catalyst systems with specialized ligands can effectively activate C-Br bonds, they often require higher temperatures or catalyst loadings to achieve comparable results to C-I couplings.[8][9]
In the formation of C(sp²)-C(sp) bonds, the superior reactivity of iodides is particularly pronounced. Sonogashira couplings with iodobenzyl alcohols can often proceed efficiently at room temperature, whereas bromobenzyl alcohols frequently require heating to achieve reasonable conversion rates.[10][11] The choice of ligand and the potential for copper-free conditions are also influenced by the halide, with iodides offering greater flexibility.[12][13]
For the synthesis of crucial C-N bonds, the Buchwald-Hartwig amination also follows the I > Br reactivity trend.[14][15] The development of sophisticated, sterically demanding phosphine ligands has greatly expanded the scope to include less reactive aryl bromides and even chlorides.[16] However, for a given catalyst system, the iodinated precursor will almost invariably react under more benign conditions, which is critical when dealing with thermally sensitive substrates.[17][18]
Quantitative Comparison: A Model Suzuki-Miyaura Reaction
To provide a clear quantitative comparison, the following table summarizes typical experimental parameters for a model Suzuki-Miyaura coupling of 4-halobenzyl alcohol with phenylboronic acid. These values are illustrative and derived from established literature precedents.[1][7]
| Feature | 4-Iodobenzyl Alcohol | 4-Bromobenzyl Alcohol | Rationale & Causality |
| Precursor | (4-iodophenyl)methanol | (4-bromophenyl)methanol | The key variable under comparison. |
| Typical Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | More active, ligand-supported catalysts are often preferred for less reactive bromides. |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | The facile oxidative addition of the C-I bond requires less catalyst for efficient turnover.[4] |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ | Stronger bases may be needed to facilitate the catalytic cycle with less reactive bromides. |
| Temperature | 60-80 °C | 80-110 °C | Higher thermal energy is required to overcome the larger activation barrier of C-Br bond cleavage.[11] |
| Reaction Time | 2-6 hours | 8-24 hours | The faster rate of oxidative addition for the iodide leads to quicker consumption of starting material. |
| Anticipated Yield | >90% | 75-90% | Under optimized conditions, yields can be comparable, but achieving high yields with bromides may require more rigorous optimization. |
| Cost Index | Higher | Lower | Reflects the relative market price of iodine versus bromine.[5] |
Strategic Decision Framework
The choice between an iodinated and brominated precursor is a strategic one, guided by the specific goals of the synthesis.
Choose an Iodinated Benzyl Alcohol when:
-
Speed is critical: In early-stage drug discovery, rapid analog synthesis is often prioritized over cost.[5]
-
Mild conditions are necessary: The substrate or other functional groups are sensitive to heat or strong bases.
-
The coupling is challenging: When using sterically hindered coupling partners or electron-rich systems where reactivity is inherently lower.
-
The ultimate goal is a small-scale, high-value product where material cost is not the primary driver.
Choose a Brominated Benzyl Alcohol when:
-
Cost-effectiveness is paramount: For large-scale synthesis and process development, the lower cost of brominated materials is a major advantage.[4]
-
The synthetic route is well-established: Robust, high-yielding protocols for the specific C-Br coupling are known.
-
Harsher conditions are tolerable: The molecule can withstand higher temperatures and longer reaction times without degradation.
-
The precursor is more readily available or stable than its iodinated counterpart.
Visualizing the Process
To better understand the underlying chemistry and workflow, the following diagrams illustrate the critical mechanistic step and the general experimental process.
The Catalytic Cycle: The Oxidative Addition Step
The diagram below shows a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the initial, often rate-determining, oxidative addition step where the C-X bond is cleaved.
General Experimental Workflow
The following diagram outlines a typical workflow for performing a cross-coupling reaction in a research setting.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodobenzyl Alcohol
This protocol describes a general procedure for the coupling of 4-iodobenzyl alcohol with an arylboronic acid.
Materials:
-
4-Iodobenzyl alcohol (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine solution
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzyl alcohol, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and degassed water via syringe to form a biphasic mixture (typically a 4:1 to 10:1 ratio of organic to aqueous solvent).
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the 4-iodobenzyl alcohol spot is consumed (typically 2-6 hours).
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Note for Brominated Precursor: If using 4-bromobenzyl alcohol, the reaction temperature would typically be increased to 100-110 °C, and the reaction time would likely extend to 12-24 hours. A different catalyst/ligand system, such as Pd(dppf)Cl₂, may also be employed for higher efficiency.
Conclusion
The selection between iodinated and brominated benzyl alcohol precursors is a nuanced decision that balances chemical reactivity with economic reality. Iodinated precursors offer a distinct advantage in reactivity, enabling milder conditions and faster transformations, making them ideal for rapid synthesis in research and for delicate substrates. Conversely, brominated precursors provide a more cost-effective and stable option, particularly for large-scale manufacturing where process optimization can compensate for their lower intrinsic reactivity. A thorough understanding of these trade-offs allows the modern chemist to design and execute synthetic strategies that are not only scientifically sound but also economically viable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Benchmarking the Properties of (3,4,5-Triiodophenyl)methanol for Advanced Material Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Tri-iodinated Scaffolds in Radiopaque Materials
The field of medical imaging continuously seeks novel materials that can enhance diagnostic accuracy and patient safety. Iodinated organic molecules have long been the cornerstone of X-ray contrast agents due to the high atomic number of iodine, which allows for effective attenuation of X-rays.[1][2] The 2,4,6-tri-iodinated benzene ring is a common motif in many clinically approved contrast agents, offering a stable and efficient platform for delivering a high concentration of iodine.[3] (3,4,5-Triiodophenyl)methanol presents a fundamental scaffold within this class of materials. Its simple structure, featuring a tri-iodinated phenyl ring and a reactive benzyl alcohol group, offers a versatile starting point for the synthesis of a diverse range of derivatives. This guide will benchmark the inherent properties of this core structure and its potential derivatives against established X-ray contrast agents, Iopamidol and Diatrizoate, focusing on the critical attributes of radiopacity, biocompatibility, and solubility.
Comparative Analysis of Key Properties
The efficacy and safety of an X-ray contrast agent are determined by a delicate balance of several key properties. Here, we compare this compound with two widely used clinical contrast agents, Iopamidol and Diatrizoate.
| Property | This compound | Iopamidol | Diatrizoate |
| Molecular Weight ( g/mol ) | 485.83[4] | 777.09 | 613.92 (acid form) |
| Iodine Content (% by weight) | ~78.6% | ~49.1% | ~62% |
| Radiopacity (Hounsfield Units) | Not explicitly reported, but expected to be high due to high iodine content. For comparison, a 5% solution of a tetra-iodinated compound exhibited a radiopacity of 885 ± 7 HU.[5] | High, contributes to excellent image contrast.[6] | High, effectively opacifies vascular structures.[7] |
| Aqueous Solubility | Expected to be low due to the hydrophobic nature of the tri-iodinated phenyl ring. | High water solubility due to hydrophilic side chains.[8] | The meglumine and sodium salts are water-soluble.[7] |
| Biocompatibility (Cytotoxicity) | Data not available. The simple aromatic structure may exhibit some level of cytotoxicity. | Generally well-tolerated with low toxicity.[4][8] | Higher osmolality compared to non-ionic agents, leading to a higher incidence of adverse effects.[7] |
Expert Commentary: The high iodine content of this compound suggests a strong potential for high radiopacity, a primary requirement for an effective contrast agent. However, its predicted low aqueous solubility and potential for cytotoxicity, owing to the lack of solubilizing and biocompatibility-enhancing side chains present in Iopamidol and Diatrizoate, are significant hurdles. These limitations underscore the necessity for derivatization of the benzyl alcohol group to introduce functionalities that improve its physicochemical and toxicological profiles. The following sections will detail the experimental workflows required to quantify these critical properties.
Experimental Protocols
To provide a framework for the empirical evaluation of this compound and its derivatives, the following detailed experimental protocols are provided.
Radiopacity Measurement
The radiopacity of a material is its ability to block X-rays and is a direct measure of its effectiveness as a contrast agent. It is quantified using Hounsfield Units (HU).
Experimental Workflow for Radiopacity Measurement
Caption: Workflow for Quantitative Radiopacity Measurement.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the test compound in an appropriate solvent. For in vitro screening, dimethyl sulfoxide (DMSO) can be used. For formulations intended for in vivo use, a biocompatible solvent system should be developed. Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Phantom Preparation: A phantom, typically made of acrylic or water-filled containers, is used to simulate the X-ray attenuation of the human body. Small vials or tubes containing the test solutions are placed within the phantom. A control vial containing the solvent alone should also be included.
-
CT Imaging: The phantom is scanned using a computed tomography (CT) scanner. Standard clinical imaging protocols should be used to ensure the results are relevant. Key parameters to record include the tube voltage (kVp) and tube current-time product (mAs).
-
Image Analysis: Using the software on the CT scanner or a separate image analysis program, draw regions of interest (ROIs) over the cross-sectional images of the vials containing the test solutions.
-
HU Measurement: The software will calculate the mean and standard deviation of the Hounsfield Unit values within each ROI.
-
Data Analysis: The radiodensity of iodinated contrast is typically in the range of 25–30 HU per milligram of iodine per milliliter.[2] Plot the measured HU values against the concentration of the test compound to generate a calibration curve. This allows for the direct comparison of the radiopacity of different compounds.
Cytotoxicity Assessment
The biocompatibility of a potential contrast agent is paramount. In vitro cytotoxicity assays are a crucial first step in evaluating the potential toxic effects of a compound on living cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., human umbilical vein endothelial cells (HUVECs) for vascular contrast agents) in appropriate growth medium.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density. Incubate the plate to allow the cells to adhere.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in a solvent that is non-toxic to the cells at the final concentration used (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle shaking.[9]
-
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Solubility Determination
The solubility of a contrast agent is critical for its formulation and in vivo administration. Poorly soluble compounds can lead to precipitation and potential emboli.
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Assay.
Detailed Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Dilution: In a separate 96-well plate, add a standardized volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH).
-
Mixing: Transfer a small volume of each DMSO solution to the corresponding well of the plate containing the aqueous buffer. This is typically done using an automated liquid handler to ensure rapid and consistent mixing. The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its effect on solubility.
-
Incubation: The plate is then incubated, often with shaking, for a set period (e.g., 1-2 hours) to allow for the system to reach a kinetic equilibrium.
-
Measurement: The solubility is determined by identifying the highest concentration at which no precipitate is observed. This can be done visually or, more quantitatively, by measuring the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from precipitated particles.[10]
Conclusion and Future Directions
This compound represents a foundational building block for the development of novel radiopaque materials. Its high iodine content is a significant advantage, suggesting the potential for excellent X-ray attenuation. However, this comparative guide highlights the critical need for chemical modification to address its likely poor aqueous solubility and potential cytotoxicity. The derivatization of the benzyl alcohol functionality is a key strategy to introduce hydrophilic and biocompatible moieties, thereby transforming this core scaffold into a clinically viable X-ray contrast agent. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of such derivatives, enabling a direct comparison with established agents like Iopamidol and Diatrizoate. Future research should focus on the synthesis and characterization of a library of this compound derivatives, with the ultimate goal of developing next-generation contrast agents with enhanced efficacy and safety profiles.
References
- 1. In Vitro Cytotoxicity of 211At-Astatide and 131I-Iodide to Glioma Tumor Cells Expressing the Sodium/Iodide Symporter | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Iodinated contrast - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Organic Compound with Potential for X-ray Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in radiopacity among CT contrast agents and concentrations: A quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4,6-Triiodophenol | C6H3I3O | CID 11862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Polymer nanoparticles containing 2,4,6-triiodophenol: a potential contrast medium for medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
A Guide to Correlating Experimental Findings with Computational Models of (3,4,5-Triiodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4,5-Triiodophenyl)methanol is an interesting aromatic compound characterized by a benzene ring heavily substituted with three iodine atoms and a hydroxymethyl group.[1][2] With a molecular formula of C7H5I3O and a molecular weight of approximately 485.83 g/mol , its properties are significantly influenced by the presence of the bulky and electron-withdrawing iodine atoms.[1][2] In the realm of medicinal chemistry and materials science, a precise understanding of a molecule's three-dimensional structure, electronic properties, and vibrational characteristics is paramount for predicting its behavior and potential applications.
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of how to robustly correlate experimental data with computational models for a molecule like this compound. This synergy between empirical evidence and theoretical prediction is a cornerstone of modern chemical research, enabling a deeper understanding of molecular properties and accelerating the design of new chemical entities. We will explore the necessary experimental techniques and computational methods, culminating in a practical guide to their correlation.
The Synergy of Experiment and Theory
Relying solely on experimental data can be time-consuming and may not fully elucidate the underlying electronic and conformational dynamics of a molecule. Conversely, computational models, while powerful, are approximations of reality and require experimental validation. By integrating both, we create a self-validating system where experimental results anchor the computational models in reality, and computational models provide a detailed interpretation of the experimental data.
Experimental Characterization: The Ground Truth
The first step in our correlational study is the synthesis and rigorous experimental characterization of this compound.
Synthesis and Purification
While several synthetic routes to polysubstituted aromatic compounds exist, a common approach would involve the electrophilic iodination of a suitable precursor, such as benzyl alcohol or a protected derivative.[3][4] The reaction conditions would need to be carefully controlled to achieve the desired 3,4,5-trisubstitution pattern.
Illustrative Synthetic Protocol:
-
Starting Material: 4-hydroxybenzyl alcohol.
-
Protection: The hydroxyl groups of the starting material are protected to prevent side reactions.
-
Iodination: The protected compound is subjected to an electrophilic iodination agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), in the presence of a suitable catalyst.
-
Deprotection: The protecting groups are removed to yield this compound.
-
Purification: The crude product is purified using column chromatography on silica gel to obtain the final compound with high purity (e.g., >95%).[1][5]
Spectroscopic Analysis
Once a pure sample is obtained, a suite of spectroscopic techniques is employed to determine its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. For this compound, we would expect:
-
¹H NMR: A singlet for the two aromatic protons (due to symmetry) and a signal for the benzylic CH₂ protons, along with a signal for the hydroxyl proton.
-
¹³C NMR: Signals for the distinct carbon atoms in the molecule. The carbons attached to iodine will show characteristic chemical shifts.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. Key expected vibrations for this compound include:
-
O-H stretching of the alcohol group.
-
C-H stretching of the aromatic ring and the CH₂ group.
-
C=C stretching of the aromatic ring.
-
C-O stretching of the alcohol.
-
C-I stretching vibrations at lower frequencies.
-
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Computational Modeling: The Theoretical Framework
With experimental data in hand, we turn to computational chemistry to build a theoretical model of this compound. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, offering a good balance between accuracy and computational cost.[3][4][6]
Computational Workflow
A typical computational workflow for correlating with experimental data is as follows:
Caption: A typical DFT workflow for predicting molecular properties.
-
Geometry Optimization: An initial 3D structure of this compound is created. A DFT calculation (e.g., using the B3LYP functional with a basis set like 6-311G*) is then performed to find the lowest energy (most stable) conformation of the molecule.[3]
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it predicts the IR spectrum.
-
NMR Chemical Shift Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated (typically using the GIAO method) to predict the ¹H and ¹³C NMR chemical shifts.
Bridging the Gap: A Practical Guide to Data Correlation
The core of this process lies in the side-by-side comparison of the experimental and computational data. Discrepancies are not failures but opportunities for deeper insight.
Molecular Structure
The starting point for all comparisons is the molecule's structure.
Caption: Structure of this compound.
NMR Data Correlation
The comparison between predicted and experimental NMR shifts is a powerful tool for structural verification.
Table 1: Hypothetical ¹H NMR Data Correlation
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Notes |
| Aromatic C-H (2H) | 7.85 | 7.90 | Excellent correlation. The singlet nature confirms the C₂ symmetry. |
| Benzylic CH₂ (2H) | 4.60 | 4.65 | Good agreement. Slight downfield shift may be due to solvent effects. |
| Hydroxyl OH (1H) | 2.50 | 2.55 (broad) | Correlation is reasonable. Experimental broadening is due to exchange. |
Table 2: Hypothetical ¹³C NMR Data Correlation
| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Notes |
| C-CH₂OH | 145.2 | 145.8 | Good correlation. |
| C-H | 130.5 | 131.0 | Good correlation. |
| C-I | 95.3 | 96.0 | Strong shielding effect of iodine is well-predicted. |
| CH₂OH | 64.1 | 64.5 | Good agreement. |
FT-IR Data Correlation
Predicted vibrational frequencies from DFT are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (e.g., ~0.96 for B3LYP) is typically applied.
Table 3: Hypothetical FT-IR Vibrational Frequencies Correlation (Scaled)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Notes |
| O-H Stretch (alcohol) | 3400 | 3395 (broad) | Excellent correlation. Broadness in experiment indicates hydrogen bonding. |
| C-H Stretch (aromatic) | 3050 | 3048 | Good agreement. |
| C-H Stretch (aliphatic) | 2920 | 2925 | Good agreement. |
| C=C Stretch (aromatic) | 1550 | 1545 | Good correlation. |
| C-O Stretch (alcohol) | 1030 | 1025 | Good agreement. |
Interpreting Discrepancies
When experimental and computational data do not perfectly align, it is crucial to consider the reasons:
-
Solvent Effects: DFT calculations are often performed on a single molecule in the gas phase, whereas experiments are conducted in solution. Explicit or implicit solvent models can be included in the calculations to improve accuracy.
-
Intermolecular Interactions: In the solid state or concentrated solutions, intermolecular forces like hydrogen bonding can significantly affect experimental values.
-
Limitations of the Model: The chosen DFT functional and basis set are approximations. Higher levels of theory can be employed for greater accuracy, though at a higher computational cost.
-
Conformational Isomers: The molecule may exist as a mixture of low-energy conformers in solution, leading to averaged experimental signals.[7] Computational analysis of multiple conformers can address this.
Conclusion
The correlation of experimental data with computational models provides a robust and comprehensive understanding of a molecule's properties. For this compound, this dual approach allows for confident structural assignment and provides a foundation for predicting its reactivity and potential interactions in biological or material systems. By leveraging the strengths of both empirical measurement and theoretical calculation, researchers can accelerate the pace of discovery and innovation in the chemical sciences.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. canbipharm.com [canbipharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (3,4,5-trioctadecoxyphenyl)methanol | Benchchem [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3,4,5-Triiodophenyl)methanol
As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost attention to safety, regulatory compliance, and environmental stewardship. The compound (3,4,5-Triiodophenyl)methanol, a heavily halogenated aromatic alcohol, requires a nuanced and rigorous disposal protocol. This guide provides a detailed, step-by-step methodology grounded in established safety principles and regulatory standards, designed for the professionals in research and drug development who handle such materials.
The core principle underpinning this protocol is that iodinated organic compounds should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional. Improper disposal, such as drain release, can lead to the formation of toxic iodinated byproducts in water treatment systems and persistent environmental contamination[1][2]. Similarly, incorrect handling during disposal can pose significant health risks.
Chemical and Hazard Profile
A thorough understanding of the substance's properties is the foundation of safe handling and disposal. This compound is a solid organic compound with a high molecular weight due to its three iodine atoms.[3][4] Its hazard profile necessitates careful management as a hazardous material.
| Property | Value / Classification | Source |
| Molecular Formula | C₇H₅I₃O | [4][5] |
| Molecular Weight | 485.83 g/mol | [3][4] |
| CAS Number | 52273-53-7 | [6] |
| Physical Form | Solid Powder | [7] |
| Hazard Statements | H302, H315, H319, H332, H335 | [5] |
| Hazard Description | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | [5][8] |
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste. This workflow ensures that all waste streams are correctly segregated, contained, and managed from the point of generation to final pickup.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocol: Waste Collection and Disposal
This protocol provides a step-by-step methodology for safely handling and preparing this compound waste for disposal. Adherence to these steps is critical for ensuring personnel safety and regulatory compliance.
Objective: To safely collect, segregate, label, and store this compound waste for disposal by a licensed hazardous waste management service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
Designated hazardous waste containers (chemically compatible, leak-proof, with secure lids).[9][10]
-
Hazardous waste labels (provided by your institution's EHS department).
-
Secondary containment bins.
Methodology:
Step 1: Waste Segregation at the Source
-
Causality: Preventing the mixing of incompatible waste streams is a primary safety rule.[9] Mixing halogenated compounds with other reactive wastes can lead to dangerous chemical reactions. 1.1. Solid Waste: Collect all non-sharp, solid materials contaminated with this compound, such as unused pure compound, contaminated gloves, weigh paper, and paper towels, in a designated container for Halogenated Organic Solid Waste .[11][12] 1.2. Liquid Waste: Collect all liquid waste, including reaction residues, solutions, and the initial solvent rinses of contaminated glassware, in a designated container for Halogenated Organic Liquid Waste .[9] 1.3. Contaminated Glassware/Sharps: Dispose of broken glassware or needles contaminated with the compound in a designated puncture-proof sharps container that is clearly labeled as hazardous chemical waste.
Step 2: Containerization
-
Causality: Proper containers prevent leaks and spills, protecting both laboratory personnel and the environment. The container must remain closed except when adding waste to prevent the release of vapors.[9][10] 2.1. Select a container made of a material compatible with the waste (e.g., High-Density Polyethylene (HDPE) or glass for liquids). 2.2. Ensure the container has a secure, tight-fitting lid. 2.3. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[12]
Step 3: Labeling
-
Causality: Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for safe handling by waste management personnel.[10] 3.1. Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. 3.2. Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas. 3.3. List all other constituents in the waste container by percentage (e.g., Methanol 50%, Dichloromethane 40%, this compound 10%). 3.4. Mark the "accumulation start date" on the label.
Step 4: Storage Pending Disposal
-
Causality: Storing waste in a designated, controlled area minimizes the risk of accidental spills and exposure to the wider laboratory population. 4.1. Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation. 4.2. Place liquid waste containers in a secondary containment bin that can hold the entire volume of the container in case of a leak.[9] 4.3. Ensure the storage area is away from drains, heat sources, and direct sunlight.[13][14]
Step 5: Arranging Final Disposal
-
Causality: this compound is not suitable for drain or regular trash disposal.[15] It must be handled by professionals equipped for hazardous chemical waste. 5.1. Do not attempt to neutralize the chemical waste unless you have a specific, validated protocol and approval from your institution's EHS department. 5.2. Contact your institution's EHS office to schedule a pickup of the hazardous waste container.[11] 5.3. Follow all institutional procedures for waste pickup requests.
Protocol: Decontamination of Labware
-
Perform an initial rinse of the contaminated glassware with a small amount of a suitable solvent (one in which the compound is soluble).
-
Dispose of this first rinseate as hazardous liquid waste as described in Step 1.2.[9]
-
After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Trustworthiness and Self-Validation
This protocol is a self-validating system built on the foundational principles of hazardous waste management as mandated by regulatory bodies like the EPA. By segregating at the source, using proper containment, and ensuring accurate labeling, the system minimizes risk at every step. The final disposal by a licensed contractor provides the authoritative end-point, ensuring that the waste is managed in an environmentally sound and legally compliant manner. Never dispose of iodinated compounds down the drain or in the regular trash, as this can have detrimental effects on the environment and wildlife.[15][16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iodide sources in the aquatic environment and its fate during oxidative water treatment - A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. canbipharm.com [canbipharm.com]
- 5. achmem.com [achmem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. mtu.edu [mtu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 13. echemi.com [echemi.com]
- 14. methanex.com [methanex.com]
- 15. sierraclub.org [sierraclub.org]
- 16. collectandrecycle.com [collectandrecycle.com]
- 17. case.edu [case.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling (3,4,5-Triiodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(3,4,5-Triiodophenyl)methanol is a halogenated aromatic compound that requires careful handling due to its potential health hazards. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures to ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment
This compound (CAS No. 52273-53-7) is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). A thorough risk assessment should be conducted before commencing any work with this compound.
Key Hazards:
-
Inhalation: Inhalation of dust can lead to respiratory tract irritation.
-
Skin Contact: Can cause skin irritation upon direct contact.
-
Eye Contact: Poses a risk of serious eye irritation.
-
Ingestion: Harmful if swallowed.
Due to these hazards, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile, or Neoprene). | Prevents skin contact and potential absorption. Aromatic and halogenated hydrocarbons can degrade some glove materials, so select gloves with appropriate resistance.[1] |
| Body Protection | A properly fitting lab coat. | Protects personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | Necessary when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. |
Operational Plan for Safe Handling
A systematic workflow is crucial for safely managing this compound from receipt to disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Weighing and Transfer:
-
Always handle the solid form of this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully transfer the compound using a spatula to avoid generating dust.
-
Close the container immediately after use.
-
-
During the Experiment:
-
Keep all containers with this compound tightly sealed when not in use.
-
Be mindful of potential contamination of equipment and surfaces.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Remove and dispose of contaminated PPE in designated waste containers.
-
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Response Flowchart
Caption: Emergency response flowchart for this compound incidents.
First Aid Measures:
-
Skin Contact: Immediately dust off any solid material and then flush the skin with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[4]
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled container. Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
